molecular formula C24H29Cl2N9O6 B8118154 EB-47 dihydrochloride

EB-47 dihydrochloride

Número de catálogo: B8118154
Peso molecular: 610.4 g/mol
Clave InChI: VVMQSDIMNDTMII-MYXHFVDASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

EB-47 dihydrochloride is a useful research compound. Its molecular formula is C24H29Cl2N9O6 and its molecular weight is 610.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18+,19-,24+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQSDIMNDTMII-MYXHFVDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N9O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EB-47 Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) is a potent small molecule inhibitor primarily targeting Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. It also exhibits significant inhibitory activity against Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are involved in the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the core mechanism of action of EB-47 dihydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of PARP-1.[1][2][3][4][5][6] Its mechanism of action is twofold:

  • Catalytic Inhibition: EB-47 acts as a substrate mimic of NAD+, binding to the nicotinamide (B372718) and adenosine (B11128) subsites of the PARP-1 catalytic domain.[1][4] This competitive inhibition prevents PARP-1 from synthesizing poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage.

  • PARP Trapping: Beyond catalytic inhibition, EB-47 demonstrates a "PARP trapping" effect. By binding to PARP-1, it induces conformational changes that lock the enzyme onto DNA at the site of a single-strand break.[3][7] This trapped PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to the formation of more cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).

In addition to its effects on PARP-1, EB-47 also inhibits the catalytic activity of Tankyrase-1 and -2, which play a role in various cellular processes, including the Wnt/β-catenin signaling pathway.[2][3]

Quantitative Data

The inhibitory activity of this compound against various enzymes has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 (nM)Reference(s)
PARP-1 (ARTD-1)45[1][2][3][4]
Tankyrase-2 (TNKS2/ARTD6)45[2][3]
Tankyrase-1 (TNKS1/ARTD5)410[2][3]
ARTD5410[1][4]
PARP101,179[2][3]

Signaling Pathways

The inhibitory actions of this compound impact key cellular signaling pathways, primarily the DNA Damage Response and the Wnt/β-catenin pathway.

DNA Damage Response (DDR) Pathway

EB-47's inhibition of PARP-1 is central to its effect on the DDR pathway. In response to single-strand DNA breaks, PARP-1 is recruited to the damage site and, upon activation, synthesizes PAR chains that act as a scaffold for other DNA repair proteins. By preventing PAR synthesis, EB-47 disrupts this repair process. The subsequent trapping of PARP-1 on the DNA further exacerbates this effect, leading to stalled replication forks and the generation of double-strand breaks.

DDR_Pathway cluster_nucleus Nucleus DNA_damage Single-Strand DNA Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork stalls (when trapped) EB47 EB-47 EB47->PARP1 inhibits & traps Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->DNA_damage repairs DSB Double-Strand Break Replication_Fork->DSB leads to Cell_Death Cell Death DSB->Cell_Death induces

Figure 1: EB-47's impact on the DNA Damage Response pathway.
Wnt/β-catenin Signaling Pathway

EB-47's inhibition of Tankyrase 1 and 2 affects the Wnt/β-catenin pathway. Tankyrases are responsible for the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrases, EB-47 stabilizes Axin levels, leading to the degradation of β-catenin and the downregulation of Wnt target gene expression.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tankyrase Tankyrase 1/2 Axin Axin Tankyrase->Axin promotes degradation of EB47 EB-47 EB47->Tankyrase inhibits Destruction_Complex β-catenin Destruction Complex Axin->Destruction_Complex stabilizes beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation of TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Wnt_Genes Wnt Target Genes TCF_LEF->Wnt_Genes promotes transcription

Figure 2: EB-47's influence on the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following sections describe the methodologies used in the key experiments to characterize the mechanism of action of this compound. Note: These are descriptions of the experimental approaches. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

PARP-1 Inhibition Assay (IC50 Determination)

A common method for determining the IC50 of PARP inhibitors is a fluorescence-based assay.

  • Principle: The assay measures the consumption of NAD+ by PARP-1. In the presence of an inhibitor like EB-47, NAD+ consumption is reduced.

  • General Workflow:

    • Recombinant human PARP-1 is incubated with a DNA template (e.g., nicked DNA) to activate the enzyme.

    • Varying concentrations of EB-47 are added.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • After a set incubation period, a developing reagent is added that reacts with the remaining NAD+ to produce a fluorescent signal.

    • The fluorescence is measured, and the IC50 value is calculated from the dose-response curve.

IC50_Workflow start Start step1 Incubate PARP-1 with DNA start->step1 step2 Add varying concentrations of EB-47 step1->step2 step3 Add NAD+ to start reaction step2->step3 step4 Incubate step3->step4 step5 Add developing reagent step4->step5 step6 Measure fluorescence step5->step6 end Calculate IC50 step6->end

Figure 3: General workflow for IC50 determination of PARP-1 inhibition.
In Vivo Ischemia-Reperfusion Model

The neuroprotective effects of EB-47 have been demonstrated in a rat model of stroke.

  • Model: Middle Cerebral Artery Occlusion (MCAO) model in rats.

  • Procedure:

    • A filament is inserted into the internal carotid artery to block the middle cerebral artery, inducing ischemia.

    • After a defined period (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

    • EB-47 is administered intravenously.

    • After a set time (e.g., 24 hours), the brain is harvested, and the infarct volume is measured, typically by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Outcome: EB-47 treatment has been shown to reduce the infarct volume in this model.[2][3]

Conclusion

This compound is a dual-action molecule that potently inhibits PARP-1 and the Tankyrase enzymes. Its primary mechanism of action involves both the catalytic inhibition of PARP-1 and the trapping of the enzyme on DNA, leading to synthetic lethality in susceptible cancer cells. Its ability to also modulate the Wnt/β-catenin pathway through Tankyrase inhibition further highlights its potential as a multifaceted therapeutic agent. The quantitative data and experimental evidence to date provide a strong foundation for its continued investigation in preclinical and clinical settings.

References

EB-47 Dihydrochloride: A Technical Guide to its PARP-1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EB-47 dihydrochloride (B599025) is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1] This document provides a comprehensive technical overview of the selectivity profile of EB-47, presenting quantitative data on its inhibitory activity, detailed experimental methodologies for assessing PARP inhibition, and a visual representation of the PARP-1 signaling pathway. The data presented herein demonstrates that EB-47 is a highly potent and selective inhibitor of PARP-1, positioning it as a valuable tool for research into PARP-1 biology and as a potential starting point for the development of targeted cancer therapeutics.

Data Presentation: Inhibitor Potency and Selectivity

The inhibitory activity of EB-47 dihydrochloride has been quantified against several PARP enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

TargetIC50 (nM)Selectivity (Fold vs. PARP-1)
PARP-1 (ARTD1) 45 1
ARTD54109.1
CdPARP86019.1
HsPARP100022.2

Table 1: Biochemical IC50 values of this compound against various PARP enzymes. Data indicates high potency for PARP-1 and significant selectivity over other tested PARP family members.[2][3]

A broader selectivity profile of EB-47 against a comprehensive panel of PARP family members and other protein kinases is not currently publicly available. Such studies are crucial for a complete understanding of its off-target effects and overall therapeutic window.

Experimental Protocols

The determination of the inhibitory potency (IC50) of EB-47 is typically performed using biochemical assays that measure the enzymatic activity of PARP-1. Below is a detailed methodology representative of standard practices for evaluating PARP inhibitors.

PARP-1 Enzymatic Assay (Fluorescence Polarization-Based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1 by measuring the displacement of a fluorescently labeled NAD+ analog from the enzyme's active site.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled NAD+ analog (probe)

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA)

  • This compound (or other test compounds)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 1 µM down to low picomolar concentrations.

  • Reagent Preparation:

    • Dilute the recombinant PARP-1 enzyme to the desired concentration in cold assay buffer.

    • Dilute the fluorescent NAD+ probe to its working concentration in the assay buffer.

    • Prepare the activated DNA at its working concentration in the assay buffer.

  • Assay Setup (in a 384-well plate):

    • Test Wells: Add 5 µL of the serially diluted EB-47 solution.

    • Positive Control (No Inhibition): Add 5 µL of assay buffer containing the same concentration of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 10 µL of assay buffer.

  • Enzyme Addition: Add 5 µL of the diluted PARP-1 enzyme solution to the test and positive control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the compound to bind to the enzyme.

  • Probe Addition: Add 10 µL of the fluorescent NAD+ probe and activated DNA mixture to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])

Where:

  • FP_sample is the fluorescence polarization of the test well.

  • FP_min is the fluorescence polarization of the negative control.

  • FP_max is the fluorescence polarization of the positive control.

The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.

Mandatory Visualizations

PARP-1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.

PARP1_Signaling_Pathway PARP-1 in Base Excision Repair (BER) cluster_0 DNA Damage and Recognition cluster_1 PARylation and Scaffold Formation cluster_2 Recruitment of Repair Machinery cluster_3 DNA Repair and Resolution DNA_Damage Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active binds to SSB PAR_chain Poly(ADP-ribose) Chain (PAR) PARP1_active->PAR_chain synthesizes PARP1_autoPARylated Auto-PARylated PARP-1 PARP1_active->PARP1_autoPARylated auto-PARylates NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 PAR_chain->XRCC1 recruits PARG PARG/ARH3 PAR_chain->PARG hydrolyzed by PARP1_dissociation PARP-1 Dissociation PARP1_autoPARylated->PARP1_dissociation leads to LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits DNA_Repair DNA Repair LIG3->DNA_Repair POLB->DNA_Repair PARG->PARP1_inactive regenerates

Caption: PARP-1 signaling in DNA repair.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical biochemical assay to determine the IC50 value of a PARP inhibitor.

IC50_Workflow Workflow for PARP Inhibitor IC50 Determination Start Start Compound_Prep Prepare Serial Dilution of EB-47 Start->Compound_Prep Assay_Plate Dispense Compound to 384-well Plate Compound_Prep->Assay_Plate Enzyme_Addition Add Recombinant PARP-1 Enzyme Assay_Plate->Enzyme_Addition Pre_incubation Pre-incubate Compound and Enzyme Enzyme_Addition->Pre_incubation Probe_Addition Add Fluorescent Probe and Activated DNA Pre_incubation->Probe_Addition Incubation Incubate for Reaction Probe_Addition->Incubation Read_Plate Measure Fluorescence Polarization Incubation->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for PARP IC50 determination.

Conclusion

This compound is a potent and selective inhibitor of PARP-1. Its high affinity for PARP-1 and significant selectivity over other tested PARP family members make it a valuable chemical probe for elucidating the biological functions of PARP-1. The provided experimental protocols offer a robust framework for the in vitro characterization of PARP inhibitors. Further investigation into the broader selectivity profile of EB-47 and its cellular activity is warranted to fully understand its therapeutic potential.

References

EB-47 Dihydrochloride: A Technical Guide to ARTD-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of EB-47 dihydrochloride (B599025), a potent inhibitor of ADP-ribosyltransferase 1 (ARTD-1), also known as poly(ADP-ribose) polymerase 1 (PARP-1). This document details the compound's inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Core Concept: ARTD-1/PARP-1 Inhibition by EB-47

EB-47 dihydrochloride is a small molecule inhibitor that demonstrates high potency and selectivity for ARTD-1.[1] Its mechanism of action involves mimicking the endogenous substrate NAD+, thereby competitively binding to the nicotinamide-adenosine dinucleotide (NAD+) binding site of the enzyme.[1] This inhibition of ARTD-1's catalytic activity has significant implications for cellular processes, most notably the DNA damage response.

Quantitative Data Summary

The inhibitory activity of this compound against various ADP-ribosyltransferases has been quantified through various biochemical assays. The following table summarizes the key inhibitory concentrations (IC50).

Target EnzymeIC50 ValueNotes
ARTD-1 (PARP-1) 45 nM Potent and selective inhibition.[1]
ARTD5 (PARP5a/Tankyrase 1)410 nMModest potency.[1]
Tankyrase 2 (TNKS2)45 nMDual site inhibitor.[2]
PARP101,179 nMLower potency.[2]
Clostridioides difficile PARP (CdPARP)0.86 µMInhibition of bacterial PARP.[1]
Human PARP (HsPARP)1.0 µMGeneral human PARP inhibition.[1]

ARTD-1 Signaling in Base Excision Repair

ARTD-1 is a key player in the base excision repair (BER) pathway, a critical mechanism for repairing DNA single-strand breaks (SSBs) caused by endogenous and exogenous agents.[3][4] Upon detection of a DNA SSB, ARTD-1 is recruited to the site of damage and catalytically activated. This activation leads to the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other acceptor proteins.[4][5] The negatively charged PAR polymer acts as a scaffold to recruit other DNA repair proteins, including the essential scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[3][4] XRCC1, in turn, coordinates the assembly of the BER machinery, including DNA polymerase β (Polβ) and DNA ligase IIIα (LigIIIα), to facilitate the repair of the DNA lesion.[3] Inhibition of ARTD-1 by EB-47 disrupts this signaling cascade, preventing the recruitment of repair factors and ultimately leading to the accumulation of unrepaired DNA damage.

ARTD1_Signaling_in_BER cluster_0 DNA Damage Response: Base Excision Repair DNA_SSB DNA Single-Strand Break (SSB) ARTD1 ARTD-1 (PARP-1) DNA_SSB->ARTD1 recruits & activates PAR Poly(ADP-ribose) (PAR) Synthesis ARTD1->PAR catalyzes EB47 EB-47 EB47->ARTD1 inhibits XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits PolB DNA Polymerase β XRCC1->PolB recruits LigIII DNA Ligase IIIα XRCC1->LigIII recruits Repair DNA Repair PolB->Repair LigIII->Repair Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant ARTD-1 - Activated DNA - NAD+ - EB-47 dilutions start->prep_reagents incubation Incubate ARTD-1, DNA, and EB-47 prep_reagents->incubation initiate_reaction Initiate reaction by adding NAD+ incubation->initiate_reaction reaction_incubation Incubate at 37°C initiate_reaction->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction detection Measure remaining NAD+ or product formation (e.g., fluorescence/absorbance) stop_reaction->detection data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 detection->data_analysis end End data_analysis->end

References

EB-47 Dihydrochloride: A Technical Guide to a Dual PARP-1 and Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) has emerged as a significant small molecule inhibitor targeting two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and tankyrases. Its potent and selective inhibition of PARP-1 and dual inhibition of tankyrase 1 and 2 position it as a valuable tool for research in DNA damage repair, Wnt/β-catenin signaling, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of EB-47 dihydrochloride, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and evaluation.

Introduction

This compound, with the chemical name 5'-Deoxy-5'-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride, is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway of DNA repair.[1] Furthermore, it has been identified as a dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are involved in the regulation of the Wnt/β-catenin signaling pathway.[1] This dual activity makes EB-47 a molecule of interest for investigating the interplay between DNA repair and developmental signaling pathways, as well as for its potential in cancer therapy and other diseases characterized by aberrant signaling in these pathways.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₄H₂₇N₉O₆ · 2HCl
Molecular Weight 610.45 g/mol
CAS Number 1190332-25-2
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of its target enzymes. It mimics the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) substrate, binding to the catalytic domain of PARP-1 and tankyrases, thereby preventing the transfer of ADP-ribose units to target proteins.

PARP-1 Inhibition and DNA Damage Repair

In the context of DNA damage, PARP-1 is rapidly recruited to single-strand breaks (SSBs). Its activation leads to the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves as a scaffold to recruit DNA repair machinery. By inhibiting PARP-1, EB-47 prevents the formation of PAR chains, leading to the accumulation of unrepaired SSBs. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs can collapse replication forks, resulting in double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.

PARP1_Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair DNA Repair Protein Recruitment (BER) PAR->Repair recruits SSB_Repair SSB Repair Repair->SSB_Repair leads to EB47 EB-47 EB47->PARP1 inhibits

Figure 1: Mechanism of PARP-1 inhibition by EB-47.

Tankyrase Inhibition and Wnt/β-catenin Signaling

Tankyrases (TNKS1 and TNKS2) are key positive regulators of the Wnt/β-catenin signaling pathway. They PARsylate (poly-ADP-ribosylate) Axin, a central component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes. By inhibiting tankyrases, EB-47 prevents the degradation of Axin, thereby promoting the degradation of β-catenin and downregulating Wnt signaling.

Tankyrase_Inhibition cluster_destruction_complex β-catenin Destruction Complex Axin Axin Ub_Proteasome Ubiquitination & Proteasomal Degradation Axin->Ub_Proteasome marked for APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Wnt_off Wnt OFF Wnt_off->GSK3b active Wnt_on Wnt ON Wnt_on->beta_catenin stabilizes TNKS Tankyrase Wnt_on->TNKS activates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Nuclear_translocation Nuclear Translocation beta_catenin->Nuclear_translocation Degradation Proteasomal Degradation beta_catenin_p->Degradation TCF_LEF TCF/LEF Nuclear_translocation->TCF_LEF Gene_transcription Wnt Target Gene Transcription TCF_LEF->Gene_transcription TNKS->Axin PARsylates EB47 EB-47 EB47->TNKS inhibits

Figure 2: Mechanism of Tankyrase inhibition by EB-47 in the Wnt/β-catenin pathway.

Quantitative Data

TargetIC₅₀ (nM)Reference
PARP-1 45[1]
TNKS1 410[1]
TNKS2 45[1]
ARTD5 (PARP5a) 410[2]
PARP10 1179[1]

Experimental Protocols

Synthesis of EB-47

The synthesis of EB-47 was first described by Jagtap et al. (2004). The following is a summarized protocol based on their publication.

Materials:

  • Methyl 3-nitro-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • 4-Amino-2,3-dihydro-1H-isoindol-1-one

  • 1-(tert-Butoxycarbonyl)piperazine

  • Bromoacetyl bromide

  • Trifluoroacetic acid (TFA)

  • Adenosine-5'-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of 4-amino-2,3-dihydro-1H-isoindol-1-one: This intermediate is synthesized starting from methyl 3-nitro-2-methylbenzoate through a series of reactions including bromination, cyclization, and reduction of the nitro group.

  • Synthesis of 1-(2-bromoacetyl)piperazine: React 1-(tert-butoxycarbonyl)piperazine with bromoacetyl bromide, followed by deprotection of the Boc group using TFA.

  • Coupling of isoindolinone and piperazine (B1678402) fragments: React 4-amino-2,3-dihydro-1H-isoindol-1-one with 1-(2-bromoacetyl)piperazine to form the core structure.

  • Final coupling with adenosine: Couple the product from the previous step with adenosine-5'-carboxylic acid using HATU and DIPEA in DMF to yield EB-47.

  • Purification: The final product is purified by column chromatography.

  • Salt formation: The dihydrochloride salt is formed by treating the free base with HCl in an appropriate solvent.

Synthesis_Workflow A Methyl 3-nitro-2-methylbenzoate B 4-Amino-2,3-dihydro-1H- isoindol-1-one A->B Multi-step synthesis F Coupled Isoindolinone- Piperazine Intermediate B->F C 1-(tert-Butoxycarbonyl) piperazine D 1-(2-Bromoacetyl)piperazine C->D Acylation & Deprotection D->F Coupling E Adenosine-5'-carboxylic acid G EB-47 (free base) E->G F->G Coupling (HATU, DIPEA) H This compound G->H HCl treatment

Figure 3: Synthetic workflow for this compound.

PARP-1 Inhibition Assay

This protocol is a general method for determining the IC₅₀ of PARP-1 inhibitors.

Materials:

  • Recombinant human PARP-1

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD⁺

  • Biotinylated NAD⁺

  • Histones (H1 or a mixture)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well plates (high-binding)

  • Plate reader

Procedure:

  • Coat plate: Coat a 96-well plate with histones overnight at 4°C.

  • Wash: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare reaction mixture: In each well, add assay buffer, activated DNA, and varying concentrations of this compound.

  • Add enzyme: Add recombinant PARP-1 to each well to initiate the reaction.

  • Add substrate: Add a mixture of NAD⁺ and biotinylated NAD⁺ to each well.

  • Incubate: Incubate the plate at room temperature for 1 hour.

  • Wash: Wash the plate to remove unincorporated NAD⁺.

  • Add conjugate: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash: Wash the plate.

  • Add substrate: Add HRP substrate and incubate until color develops.

  • Stop reaction: Add stop solution.

  • Read absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data analysis: Calculate the percent inhibition for each concentration of EB-47 and determine the IC₅₀ value using a suitable software.

Tankyrase Inhibition Assay

This protocol is based on the methods described by Haikarainen et al. (2013).

Materials:

  • Recombinant human TNKS1 or TNKS2

  • Biotinylated peptide substrate (containing a tankyrase binding motif)

  • NAD⁺

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • [³H]-NAD⁺

  • Microplates

  • Scintillation counter

Procedure:

  • Prepare reaction mixture: In a microplate, combine assay buffer, biotinylated peptide substrate, and varying concentrations of this compound.

  • Add enzyme: Add recombinant TNKS1 or TNKS2 to each well.

  • Add substrate: Add a mixture of NAD⁺ and [³H]-NAD⁺ to initiate the reaction.

  • Incubate: Incubate the plate at room temperature for 1-2 hours.

  • Stop reaction and add beads: Add streptavidin-coated SPA beads to stop the reaction and capture the biotinylated, radiolabeled product.

  • Incubate: Incubate for 30 minutes to allow the beads to settle.

  • Read: Read the plate in a scintillation counter.

  • Data analysis: Calculate the percent inhibition and determine the IC₅₀ value.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model to study ischemic stroke and the neuroprotective effects of compounds.

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

Procedure:

  • Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., isoflurane).

  • Surgical preparation: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the distal ECA. Insert a nylon monofilament suture with a blunted tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia duration: Maintain the occlusion for a specific period (e.g., 90 minutes).

  • Reperfusion: Withdraw the suture to allow reperfusion.

  • Drug administration: this compound can be administered at various time points (before, during, or after ischemia) via a suitable route (e.g., intravenous). A study reported a dose of 10 mg/kg per hour.[1]

  • Neurological assessment: Evaluate neurological deficits at different time points after reperfusion.

  • Infarct volume measurement: After a set period (e.g., 24 hours), euthanize the rat, remove the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

In Vivo Efficacy

Ischemia-Reperfusion Injury

In a rat model of transient middle cerebral artery occlusion, EB-47 was shown to reduce infarct volume, indicating a neuroprotective effect.[1]

Embryo Implantation

A study investigating the role of PARP1 in embryo implantation found that administration of a PARP1 inhibitor at the pre-implantation stage decreased the number of embryo implantation sites and blastocysts in mice.[2] While the specific inhibitor used was not explicitly named as EB-47 in the abstract, this finding suggests a potential role for PARP-1 inhibitors like EB-47 in modulating reproductive processes.

Conclusion

This compound is a valuable research tool for studying the intricate roles of PARP-1 and tankyrases in cellular processes. Its potent and selective inhibitory profile, coupled with demonstrated in vivo activity, makes it a compound of significant interest for drug development professionals in the fields of oncology, neurodegeneration, and reproductive biology. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this promising molecule.

References

Target Validation of EB-47 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for EB-47 dihydrochloride (B599025), a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) and Tankyrase (TNKS) enzymes. This document outlines the core mechanism of action, presents key quantitative data, and offers detailed experimental protocols for researchers engaged in the preclinical evaluation of this and similar compounds.

Core Concepts and Mechanism of Action

EB-47 dihydrochloride is a small molecule inhibitor that primarily targets members of the PARP enzyme family. Its mechanism of action involves mimicking the endogenous substrate NAD+, thereby competitively inhibiting the catalytic activity of these enzymes. This inhibition has significant downstream consequences on cellular signaling pathways, most notably the DNA Damage Response (DDR) and the Wnt/β-catenin signaling cascade.

Primary Molecular Targets:

  • Poly(ADP-ribose) Polymerase 1 (PARP-1): A key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can be synthetically lethal in cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations).

  • Tankyrase 1 and 2 (TNKS1/2): These enzymes are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. Tankyrases mediate the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrases stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling, a pathway often dysregulated in cancer.

  • Other PARP family members: this compound also shows activity against other PARP enzymes, such as PARP10, though with lower potency compared to PARP-1 and Tankyrases.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been determined through various in vitro assays. The following table summarizes the key quantitative data.

TargetIC50 (nM)
PARP-145
TNKS245
TNKS1410
PARP101179

Signaling Pathways

The dual inhibition of PARP-1 and Tankyrases by this compound affects two critical signaling pathways in cancer biology.

PARP-1 and the DNA Damage Response

Inhibition of PARP-1 by this compound disrupts the Base Excision Repair (BER) pathway, a critical process for repairing single-strand DNA breaks. This leads to the accumulation of unresolved DNA lesions, which can stall and collapse replication forks, resulting in the formation of more cytotoxic double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and apoptotic cell death.

PARP1_Inhibition_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD PAR PAR Chains PARP1->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse (Double-Strand Break) PARP1->Replication_Fork_Collapse leads to (when inhibited) NAD->PAR converted to BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits BER_Complex->DNA_Damage repairs Apoptosis Apoptosis Replication_Fork_Collapse->Apoptosis induces EB47 This compound EB47->PARP1 inhibits

Caption: Inhibition of PARP-1 by this compound in the DNA Damage Response.

Tankyrase and the Wnt/β-catenin Signaling Pathway

This compound inhibits Tankyrase 1 and 2, leading to the stabilization of Axin. Axin is a scaffold protein that is part of a "destruction complex" which also includes APC, GSK3β, and CK1. This complex targets β-catenin for proteasomal degradation. By stabilizing Axin, this compound enhances the activity of the destruction complex, leading to decreased levels of β-catenin. Consequently, the translocation of β-catenin to the nucleus is reduced, and the transcription of Wnt target genes, which are often involved in cell proliferation and survival, is suppressed.

Tankyrase_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNKS Tankyrase (TNKS1/2) Axin Axin TNKS->Axin PARylates for degradation Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Axin->Destruction_Complex scaffolds beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome targeted for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates to EB47 This compound EB47->TNKS inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription of Transcription_Suppression Transcription Suppressed Wnt_Target_Genes->Transcription_Suppression

Caption: Inhibition of Tankyrase by this compound in the Wnt/β-catenin Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the targeting of PARP-1 and Tankyrases by this compound.

In Vitro Enzymatic Assays

The following protocols describe how to determine the IC50 values of this compound against its primary targets.

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Plate reader with chemiluminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP-1 enzyme and the this compound dilution (or vehicle control).

  • Initiation: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add chemiluminescent substrate and immediately read the signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

This assay measures the consumption of NAD+ by Tankyrase.

Materials:

  • Recombinant human Tankyrase 1 or 2 enzyme

  • Histone-coated 96-well plates

  • NAD+

  • This compound

  • Assay buffer

  • Developing reagent (to detect remaining NAD+)

  • Plate reader with colorimetric detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add the Tankyrase enzyme, histone substrate, and the this compound dilution (or vehicle control).

  • Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the enzymatic reaction.

    • Add a developing reagent that reacts with the remaining NAD+ to produce a colored product.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Enzymatic_Assay_Workflow start Start compound_prep Prepare Serial Dilution of This compound start->compound_prep reaction_setup Set up Enzymatic Reaction (Enzyme, Substrate, Inhibitor) compound_prep->reaction_setup initiation Initiate Reaction (Add NAD+ or Biotinylated NAD+) reaction_setup->initiation incubation Incubate at 30°C initiation->incubation detection Detect Signal (Chemiluminescence or Colorimetric) incubation->detection data_analysis Analyze Data and Determine IC50 detection->data_analysis end End data_analysis->end

Caption: General workflow for in vitro enzymatic assays.

Cellular Assays

The following protocols are designed to validate the on-target effects of this compound in a cellular context.

This protocol assesses the inhibition of PARP-1 activity by measuring the downstream effect of PARP cleavage, a hallmark of apoptosis induced by PARP inhibitors in susceptible cell lines.

Materials:

  • Cancer cell line (e.g., BRCA-deficient breast or ovarian cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Etoposide (positive control for apoptosis)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., etoposide).

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin). An increase in the cleaved PARP fragment indicates apoptosis induction.

This protocol evaluates the effect of this compound on the Wnt/β-catenin pathway by measuring the levels of Axin and β-catenin.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., colorectal cancer cell line)

  • Materials for cell culture, treatment, lysis, and protein quantification as in 4.2.1.

  • Primary antibodies (anti-Axin1, anti-β-catenin, anti-β-actin)

Procedure:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Lysis and Western Blotting: Follow the same procedure as in 4.2.1.

  • Immunoblotting: Use primary antibodies against Axin1 and β-catenin.

  • Analysis: An increase in Axin1 levels and a decrease in total β-catenin levels would confirm the inhibition of Tankyrase and the Wnt/β-catenin pathway.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of this compound with PARP-1 and Tankyrases in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and antibodies for the target proteins

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target (PARP-1 or Tankyrase) by Western blotting as described in 4.2.1.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct engagement.

CETSA_Workflow start Start cell_treatment Treat Cells with This compound or Vehicle start->cell_treatment heating Heat Cells at a Range of Temperatures cell_treatment->heating lysis Lyse Cells (e.g., Freeze-Thaw) heating->lysis centrifugation Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant_collection western_blot Analyze Target Protein Levels by Western Blot supernatant_collection->western_blot data_analysis Plot Melting Curves and Analyze Thermal Shift western_blot->data_analysis end End data_analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The target validation of this compound relies on a multi-faceted approach encompassing in vitro enzymatic assays and cell-based functional and target engagement assays. The data strongly support its role as a potent dual inhibitor of PARP-1 and Tankyrase enzymes. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in preclinical models of cancer and other diseases.

chemical structure of EB-47 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to EB-47 Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EB-47 dihydrochloride, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and Tankyrase 2 (TNKS2). This document details its chemical structure, biological activity, and its role in relevant signaling pathways, supported by experimental data and methodologies.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the formal name 5′-deoxy-5′-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5′-oxo-adenosine, dihydrochloride.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1190332-25-2[1][2][3]
Molecular Formula C24H27N9O6 • 2HCl[1]
Formula Weight 610.5 g/mol [1][2]
Purity ≥98%[1]
Appearance Solid[1]
Solubility DMSO: 50 mg/mL (sonicated)[1]
SMILES O=C(N1CCN(CC(NC2=C3C(C(NC3)=O)=CC=C2)=O)CC1)[C@H]4O--INVALID-LINK--(N5C=NC6=C(N)N=CN=C65)--INVALID-LINK--[C@@H]4O.Cl.Cl[1]
InChI Key VVMQSDIMNDTMII-MYXHFVDASA-N[1]
Storage -20°C[1]

Biological Activity and Quantitative Data

This compound is a potent inhibitor of PARP1 and a dual-site inhibitor of TNKS2.[1][4] It also shows inhibitory activity against Tankyrase 1 (TNKS1) and PARP10.[1][4] The inhibitory concentrations (IC50) are summarized in the following table.

TargetIC50 (nM)Reference
PARP145[1][4]
TNKS245[1][4]
TNKS1410[1][4]
PARP101,179[1][4]

In addition to its enzymatic inhibition, this compound has demonstrated efficacy in an in vivo model of ischemia-reperfusion injury. In a rat model of middle cerebral artery occlusion (MCAO), administration of EB-47 (10 mg/kg per hour) was shown to reduce infarct volume.[1][4]

Signaling Pathways

The primary targets of this compound, PARP1 and TNKS2, are key enzymes in distinct but interconnected signaling pathways crucial for cell survival, DNA repair, and cell proliferation.

PARP1 and DNA Damage Response

PARP1 is a critical enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism. Upon DNA damage, PARP1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair. Inhibition of PARP1 by this compound prevents this recruitment, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations).

PARP1_DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes EB47 EB-47 EB47->PARP1 inhibits Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair

PARP1's role in DNA repair and its inhibition by EB-47.
TNKS2 and Wnt/β-catenin Signaling

Tankyrase 2 (TNKS2) is a key positive regulator of the Wnt/β-catenin signaling pathway. TNKS2 PARylates Axin, a component of the β-catenin destruction complex. This PARylation leads to the ubiquitination and subsequent degradation of Axin. The degradation of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes, promoting cell proliferation. By inhibiting TNKS2, this compound stabilizes Axin, leading to the degradation of β-catenin and the downregulation of Wnt signaling. This can be particularly effective in cancers driven by aberrant Wnt pathway activation.

TNKS2_Wnt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds TNKS2 TNKS2 Frizzled->TNKS2 activates Axin_Complex Axin Destruction Complex TNKS2->Axin_Complex PARylates for degradation EB47 EB-47 EB47->TNKS2 inhibits beta_catenin β-catenin Axin_Complex->beta_catenin promotes degradation Degradation β-catenin Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

TNKS2's role in Wnt signaling and its inhibition by EB-47.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings.

In Vitro PARP1 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of an inhibitor against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

  • This compound

  • Assay buffer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted inhibitor or vehicle control to the wells of the histone-coated plate.

  • Add the PARP1 enzyme to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again.

  • Add the HRP substrate and incubate until color develops.

  • Add the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model (General Protocol)

This protocol outlines a general procedure for inducing focal cerebral ischemia in rodents to evaluate the neuroprotective effects of compounds like EB-47.

Materials:

  • Anesthetized rat or mouse

  • Surgical instruments

  • Monofilament suture (e.g., nylon)

  • Heating pad to maintain body temperature

  • This compound formulation for infusion

  • TTC (2,3,5-triphenyltetrazolium chloride) for infarct staining

Procedure:

  • Anesthetize the animal and make a midline cervical incision.

  • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Introduce a monofilament suture into the ICA via an incision in the ECA stump.

  • Advance the suture until it occludes the origin of the middle cerebral artery (MCA).

  • Administer this compound or vehicle control via a suitable route (e.g., intravenous infusion) at the specified dose (e.g., 10 mg/kg per hour).

  • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.

  • Allow the animal to recover for a set period (e.g., 24 hours).

  • Sacrifice the animal and harvest the brain.

  • Slice the brain into coronal sections and stain with TTC.

  • Quantify the infarct volume by image analysis.

MCAO_Workflow Start Anesthetize Rodent Surgery Expose Carotid Arteries Start->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Treatment Administer EB-47 or Vehicle Occlusion->Treatment Reperfusion Withdraw Filament for Reperfusion Treatment->Reperfusion Recovery Allow Recovery (e.g., 24h) Reperfusion->Recovery Harvest Harvest and Slice Brain Recovery->Harvest Stain Stain with TTC Harvest->Stain Analysis Quantify Infarct Volume Stain->Analysis End Data Analysis Analysis->End

Experimental workflow for the in vivo MCAO model.

Conclusion

This compound is a valuable research tool for studying the roles of PARP1 and TNKS2 in various cellular processes, including DNA repair and Wnt signaling. Its potent and dual inhibitory activity makes it a compound of interest for further investigation in oncology and neuroprotection. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

In-Depth Technical Guide: EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1190332-25-2

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of EB-47 dihydrochloride (B599025), a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and Tankyrase 2 (TNKS2). This document summarizes its biochemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in drug discovery and development.

Core Compound Information

PropertyValue
CAS Number 1190332-25-2[1]
Molecular Formula C24H27N9O6 · 2HCl[2][3]
Molecular Weight 610.45 g/mol [2]
Alternate Names 1-Piperazineacetamide,4-[1-(6-amino-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuron]-N-(2,3-dihydro-1H-isoindol-4-yl)-1-one.2HCl.2H2O[1]
Primary Targets PARP-1, Tankyrase 2 (TNKS2)[2][4]
Solubility Soluble to 5 mM in water with gentle warming and to 50 mM in DMSO.[3]

Mechanism of Action

EB-47 dihydrochloride is a potent and selective dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and Tankyrase 2 (TNKS2), with a reported IC50 of 45 nM for both enzymes.[2][4] It also demonstrates inhibitory activity against Tankyrase 1 (TNKS1) and PARP10, albeit at higher concentrations.[2][4] The compound acts as a mimic of the natural substrate NAD+, binding to the enzyme's active site and preventing the transfer of ADP-ribose units to target proteins.[5]

Signaling Pathways

1. PARP-1 and DNA Damage Repair:

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. By inhibiting PARP-1, EB-47 prevents the recruitment of other DNA repair proteins to the site of damage. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during replication. These cannot be effectively repaired, resulting in synthetic lethality and targeted cancer cell death.

PARP_Inhibition Mechanism of PARP-1 Inhibition by EB-47 cluster_0 DNA Damage cluster_1 PARP-1 Activation cluster_2 DNA Repair Pathway cluster_3 Inhibition by EB-47 DNA_Damage Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates NAD NAD+ PARP1->NAD recruits PARylation PARylation NAD->PARylation leads to Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair EB47 EB-47 EB47->PARP1 inhibits

Mechanism of PARP-1 Inhibition by EB-47

2. Tankyrase Inhibition and Wnt/β-catenin Signaling:

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway. They PARsylate (poly-ADP-ribosylate) Axin, a key component of the β-catenin destruction complex. This modification targets Axin for ubiquitination and proteasomal degradation. The degradation of Axin leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes, many of which are involved in cell proliferation and survival. By inhibiting tankyrases, EB-47 is predicted to stabilize Axin, leading to the degradation of β-catenin and subsequent downregulation of the Wnt signaling pathway.

Wnt_Signaling_Inhibition Predicted Effect of EB-47 on Wnt/β-catenin Signaling cluster_0 Wnt Pathway Components cluster_1 β-catenin Destruction Complex cluster_2 Tankyrase Activity cluster_3 Inhibition by EB-47 cluster_4 Downstream Effects Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled activates LRP LRP5/6 Co-receptor Frizzled->LRP activates Dsh Dishevelled LRP->Dsh activates Axin Axin Dsh->Axin inhibits APC APC Beta_Catenin β-catenin Axin->Beta_Catenin promotes degradation of GSK3b GSK3β CK1 CK1 Beta_Catenin_Nuc Nuclear β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates to nucleus Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARsylates EB47 EB-47 EB47->Tankyrase inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Predicted Effect of EB-47 on Wnt/β-catenin Signaling

Quantitative Data

The inhibitory activity of this compound has been characterized against several members of the PARP family.

Target EnzymeIC50 (nM)
PARP-1 45[2][3][4]
Tankyrase 2 (TNKS2) 45[2][4]
Tankyrase 1 (TNKS1) 410[2][4]
PARP10 1,179[2][4]
CdPARP 860[5][6]
HsPARP 1,000[5][6]

Experimental Protocols

In Vitro PARP1 Enzymatic Assay (General Protocol)

This protocol describes a general method for determining the IC50 of an inhibitor against PARP-1, similar to assays used to characterize compounds like EB-47.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., histone H1)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-coated plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • This compound or other test inhibitors

Procedure:

  • Coat a 96-well streptavidin plate with histone H1 and wash to remove unbound histone.

  • Prepare serial dilutions of this compound in assay buffer.

  • In each well, add the PARP-1 enzyme, activated DNA, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add HRP-conjugated anti-biotin antibody and incubate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

PARP_Assay_Workflow General Workflow for In Vitro PARP1 Assay Start Start Plate_Prep Prepare Streptavidin-Coated Plate with Histone H1 Start->Plate_Prep Inhibitor_Dilution Prepare Serial Dilutions of EB-47 Plate_Prep->Inhibitor_Dilution Reaction_Mix Add PARP-1, Activated DNA, and Inhibitor to Wells Inhibitor_Dilution->Reaction_Mix Reaction_Start Initiate Reaction with Biotinylated NAD+ Reaction_Mix->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Wash_1 Wash to Remove Unbound Reagents Incubation->Wash_1 Add_Antibody Add HRP-conjugated Anti-Biotin Antibody Wash_1->Add_Antibody Incubation_2 Incubate Add_Antibody->Incubation_2 Wash_2 Wash Incubation_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

General Workflow for In Vitro PARP1 Assay
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

EB-47 has been shown to be effective in a rat model of ischemia-reperfusion injury.[2][4] The following is a general protocol for the MCAO model.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon suture (e.g., 4-0) with a silicon-coated tip

  • Heating pad to maintain body temperature

  • This compound solution for infusion

Procedure:

  • Anesthetize the rat and secure it in a supine position.

  • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Insert the silicon-coated nylon suture into the ICA through an incision in the ECA stump.

  • Advance the suture approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After the desired period of occlusion (e.g., 60-120 minutes), withdraw the suture to allow for reperfusion.

  • Administer this compound (e.g., 10 mg/kg per hour) intravenously during or after the occlusion period.[2][4]

  • Close the incision and allow the animal to recover.

  • After a set period (e.g., 24 hours), euthanize the animal and harvest the brain.

  • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Summary and Future Directions

This compound is a well-characterized dual inhibitor of PARP-1 and tankyrase 2. Its ability to target both DNA repair and the Wnt/β-catenin signaling pathway makes it a compound of significant interest for oncology and potentially other therapeutic areas such as neuroprotection. Further research is warranted to fully elucidate its effects on the Wnt/β-catenin and potentially the Hippo/YAP signaling pathways in various disease models. Additionally, comprehensive pharmacokinetic and toxicology studies will be essential for its further development as a clinical candidate.

References

EB-47 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent small molecule inhibitor targeting two key enzyme families: poly (ADP-ribose) polymerases (PARPs) and tankyrases (TNKS). Its dual inhibitory action makes it a valuable tool for investigating a range of cellular processes, including DNA damage repair, Wnt/β-catenin signaling, and YAP signaling. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of EB-47 dihydrochloride, complete with detailed protocols and data visualizations to support laboratory research.

Chemical and Physical Properties

This compound is a synthetic compound with the molecular formula C24H29Cl2N9O6.[1] It is typically supplied as a solid and is soluble in water and organic solvents such as DMSO.[2][3]

PropertyValueReference
Molecular Formula C24H27N9O6 • 2HCl[3][4][5]
Molecular Weight 610.45 g/mol [2][6]
Alternative Names 5′-deoxy-5′-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5′-oxo-adenosine, dihydrochloride[3][5]
CAS Number 1190332-25-2[1][3][4][5]
Appearance Solid[2][6]
Solubility H2O: 10 mg/mL, DMSO: 50 mg/mL (with sonication)[2][3][6]
Storage -20°C[2][6]

Mechanism of Action

EB-47 acts as a competitive inhibitor at the NAD+ binding site of its target enzymes. This mimicry of the natural substrate allows it to effectively block the catalytic activity of both PARP-1 and tankyrases.

PARP Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a SSB, PARP-1 binds to the damaged DNA and synthesizes poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.

EB-47 potently inhibits the catalytic activity of PARP-1, preventing the formation of PAR chains. This inhibition leads to the accumulation of unrepaired SSBs, which can subsequently be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs leads to cell death, a concept known as synthetic lethality. Furthermore, some PARP inhibitors, including EB-47, can "trap" the PARP-1 enzyme on the DNA, forming a toxic protein-DNA complex that further contributes to cytotoxicity.

Tankyrase Inhibition

Tankyrase 1 (TNKS1) and 2 (TNKS2) are members of the PARP family that regulate the stability of several proteins through PARsylation-dependent ubiquitination. A key target of tankyrases is Axin, a scaffold protein in the β-catenin destruction complex. By PARsylating Axin, tankyrases mark it for degradation by the proteasome. The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers.

EB-47 inhibits the catalytic activity of TNKS1 and TNKS2, preventing the PARsylation and subsequent degradation of Axin. The resulting stabilization of Axin enhances the activity of the β-catenin destruction complex, leading to the phosphorylation and degradation of β-catenin and the downregulation of Wnt signaling.

Additionally, tankyrase inhibition has been shown to stabilize angiomotin (AMOT) family proteins. Angiomotins are negative regulators of the Hippo-YAP signaling pathway. By preventing the degradation of angiomotins, tankyrase inhibitors can suppress the activity of the transcriptional coactivator YAP, which is often overactive in cancer.

In Vitro Activity

EB-47 has been demonstrated to be a potent inhibitor of PARP-1 and tankyrases in biochemical assays.

TargetIC50Reference
PARP-1 45 nM[3][5]
TNKS1 410 nM[3][5]
TNKS2 45 nM[3][5]
PARP10 1,179 nM[3][5]

Signaling Pathway Diagrams

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits DSB Double-Strand Break (DSB) DNA_SSB->DSB leads to PAR Poly (ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER BER->DNA_SSB repairs Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death EB47 EB-47 EB47->PARP1 inhibits

Caption: Mechanism of PARP-1 Inhibition by EB-47.

Tankyrase_Inhibition cluster_wnt Wnt/β-catenin Pathway cluster_yap Hippo-YAP Pathway TNKS Tankyrase 1/2 Axin Axin TNKS->Axin PARsylates AMOT Angiomotin (AMOT) TNKS->AMOT promotes degradation of Beta_Catenin_DC β-catenin Destruction Complex Axin->Beta_Catenin_DC scaffolds Beta_Catenin β-catenin Beta_Catenin_DC->Beta_Catenin promotes degradation of Wnt_Target_Genes Wnt Target Gene Expression Beta_Catenin->Wnt_Target_Genes activates YAP YAP AMOT->YAP inhibits YAP_Target_Genes YAP Target Gene Expression YAP->YAP_Target_Genes activates EB47 EB-47 EB47->TNKS inhibits

Caption: Mechanism of Tankyrase Inhibition by EB-47.

Experimental Protocols

Synthesis of this compound

The synthesis of EB-47 is described as compound 8a in the following publication:

  • Jagtap, P. G., Southan, G. J., Baloglu, E., et al. (2004). The discovery and synthesis of novel adenosine (B11128) substituted 2,3-dihydro-1H-isoindol-1-ones: Potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 14(1), 81-85.

The synthesis involves the preparation of a 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-one intermediate from methyl-3-nitro-2-methylbenzoate, which is then linked to an adenosine derivative via a piperazine (B1678402) and succinyl spacer. For the detailed, step-by-step synthetic procedure, please refer to the supplementary information of the cited manuscript.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

EB-47 has been shown to reduce infarct volume in a rat model of ischemia-reperfusion injury. The following is a generalized protocol based on standard MCAO procedures. The specific parameters for the study involving EB-47 should be referenced from the primary literature.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane)

  • 4-0 nylon monofilament with a silicon-coated tip

  • Surgical instruments for microsurgery

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).

    • Place the animal in a supine position and maintain body temperature at 37°C.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Induction of Ischemia:

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert the 4-0 nylon monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.

    • The duration of occlusion is typically 60-120 minutes for transient MCAO.

  • Drug Administration:

    • Prepare a solution of this compound in sterile saline.

    • Administer EB-47 (e.g., 10 mg/kg per hour) via intravenous infusion, starting at a specific time point relative to the onset of ischemia or reperfusion.

  • Reperfusion:

    • After the designated occlusion period, withdraw the monofilament to allow for reperfusion.

    • Close the incision with sutures.

  • Assessment of Infarct Volume:

    • At 24 or 48 hours post-reperfusion, euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Stain the slices with a 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

MCAO_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Induce MCAO with Monofilament Surgery->Occlusion Drug_Admin Administer EB-47 (e.g., 10 mg/kg/hr i.v.) Occlusion->Drug_Admin Reperfusion Withdraw Monofilament for Reperfusion Drug_Admin->Reperfusion Recovery Post-operative Recovery Reperfusion->Recovery Euthanasia Euthanize and Harvest Brain Recovery->Euthanasia Staining TTC Staining Euthanasia->Staining Analysis Analyze Infarct Volume Staining->Analysis End End Analysis->End

Caption: Workflow for the in vivo MCAO model.

In Vitro PARP-1 Inhibition Assay

This is a generalized protocol for a biochemical assay to determine the IC50 of EB-47 against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., nicked DNA)

  • NAD+

  • This compound

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • 96-well assay plates

  • Detection system (e.g., colorimetric, fluorometric, or chemiluminescent kit for measuring PAR formation or NAD+ consumption)

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a solution of PARP-1 enzyme, activated DNA, and NAD+ in assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the EB-47 dilution (or vehicle control).

    • Initiate the reaction by adding the PARP-1/DNA/NAD+ mixture.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions of the chosen assay kit.

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP-1 inhibition for each concentration of EB-47.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Wnt/β-catenin Signaling Reporter Assay

This protocol describes a cell-based assay to measure the effect of EB-47 on Wnt/β-catenin signaling.

Materials:

  • HEK293T or other suitable cell line

  • TOPFlash (luciferase reporter for TCF/LEF activity) and FOPFlash (negative control) plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media (or other Wnt pathway agonist, e.g., LiCl)

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 24- or 96-well plate.

    • Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Stimulate Wnt signaling by adding Wnt3a conditioned media or LiCl.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control.

    • Determine the IC50 value of EB-47 for the inhibition of Wnt/β-catenin signaling.

Conclusion

This compound is a versatile and potent research tool for investigating the roles of PARP-1 and tankyrases in various biological contexts. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it a valuable compound for studies in cancer biology, neuroprotection, and other areas where PARP and Wnt/YAP signaling pathways are implicated. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in laboratory research. Researchers are encouraged to consult the primary literature for specific experimental details and to optimize protocols for their particular experimental systems.

References

EB-47 Dihydrochloride: An In-Depth Technical Guide on a Potent NAD+ Analog and PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair, genomic stability, and cell death. As a structural analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), EB-47 competitively binds to the catalytic domain of PARP-1, effectively blocking its enzymatic activity. This inhibition has significant implications for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, and holds promise for the treatment of ischemia-reperfusion injury and other conditions involving PARP-1 hyperactivation. While not a direct sirtuin activator, its inhibition of PARP-1 can indirectly influence sirtuin activity by increasing the intracellular availability of their common substrate, NAD+. This technical guide provides a comprehensive overview of EB-47 dihydrochloride, including its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and experimental methodologies.

Core Mechanism of Action: A Competitive NAD+ Analog

This compound functions as a potent inhibitor of PARP-1 by mimicking the structure of its substrate, NAD+.[1] It competitively occupies the nicotinamide-binding pocket within the catalytic domain of PARP-1, preventing the enzyme from utilizing NAD+ to synthesize poly(ADP-ribose) (PAR) chains.[1] This blockade of PARP-1's enzymatic function has two major downstream consequences:

  • Inhibition of DNA Repair: PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it synthesizes PAR chains that act as a scaffold to recruit other DNA repair proteins.[2] By inhibiting this process, EB-47 prevents the efficient repair of SSBs, which can then lead to the formation of more lethal double-strand breaks during DNA replication. This mechanism is the basis for the synthetic lethality observed in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1]

  • PARP Trapping: Beyond catalytic inhibition, EB-47 has been shown to induce an allosteric change in the PARP-1 protein structure.[3][4] This conformational change increases the affinity of PARP-1 for DNA, effectively "trapping" the enzyme on the DNA lesion.[3] This trapped PARP-1-DNA complex can itself be a cytotoxic lesion, further contributing to the compound's therapeutic effect.[4]

Quantitative Inhibitory Profile

This compound exhibits high potency and selectivity for PARP-1, along with activity against other related enzymes. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of EB-47

Target EnzymeIC50 ValueReference
PARP-1 (ARTD-1)45 nM[5][6]
Tankyrase 2 (TNKS2/ARTD6)45 nM[5][6]
ARTD5410 nM[7][8]
Tankyrase 1 (TNKS1/ARTD5)410 nM[5][6]
PARP101,179 nM[5][6]
HsPARP1.0 µM[7][8]
CdPARP0.86 µM[7][8]

Table 2: In Vivo Efficacy of EB-47

ModelSpeciesDoseEffectReference
Ischemia-Reperfusion Injury (MCAO)Rat10 mg/kg per hourReduced infarct volume[5][6]
Embryo ImplantationMouse2 µM (5 days)Decreased number of embryo implantation sites and blastocysts[7][8]

Key Signaling Pathways Modulated by this compound

The inhibitory action of EB-47 on PARP-1 and tankyrases impacts several critical cellular signaling pathways.

PARP-1-Mediated DNA Damage Response and Cell Death

EB-47 directly interferes with the PARP-1-mediated DNA damage response. In the presence of DNA damage, PARP-1 is activated and initiates a signaling cascade that leads to either DNA repair or, in cases of extensive damage, a form of programmed cell death known as parthanatos.[9][10][11]

PARP1_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PAR DNA_Repair DNA Repair (BER, etc.) PAR->DNA_Repair recruits AIF_Release AIF Release from Mitochondria PAR->AIF_Release triggers Mitochondrion Mitochondrion PAR->Mitochondrion Parthanatos Parthanatos (Cell Death) AIF_Release->Parthanatos EB47 EB-47 EB47->PARP1 inhibits AIF AIF

PARP-1 Signaling in DNA Repair and Parthanatos.
Indirect Sirtuin Activation via NAD+ Sparing

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging.[3][12] PARP-1 and sirtuins compete for the same cellular pool of NAD+.[4][12] By inhibiting the NAD+-consuming activity of PARP-1, EB-47 can lead to an increase in the intracellular NAD+ concentration. This "NAD+ sparing" effect can indirectly enhance the activity of sirtuins.[12]

NAD_Sparing NAD_Pool Cellular NAD+ Pool PARP1 PARP-1 NAD_Pool->PARP1 consumed by Sirtuins Sirtuins NAD_Pool->Sirtuins consumed by DNA_Repair_Signaling DNA Repair, Cell Death PARP1->DNA_Repair_Signaling regulate Metabolic_Pathways Metabolic Regulation, Stress Resistance Sirtuins->Metabolic_Pathways regulate EB47 EB-47 EB47->PARP1 inhibits

Indirect Sirtuin Activation by EB-47.
Tankyrase Inhibition and the Wnt/β-catenin Pathway

EB-47 also inhibits tankyrase 1 and 2, which are involved in the regulation of the Wnt/β-catenin signaling pathway.[5][6] Tankyrases PARsylate Axin, a key component of the β-catenin destruction complex, targeting it for ubiquitination and degradation.[13][14] By inhibiting tankyrases, EB-47 can stabilize Axin, leading to the degradation of β-catenin and the downregulation of Wnt target genes.[13]

Wnt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled binds Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates & co-activates Tankyrases Tankyrases (TNKS1/2) Tankyrases->Destruction_Complex destabilizes Axin EB47 EB-47 EB47->Tankyrases inhibits Target_Genes Wnt Target Gene Expression TCF_LEF->Target_Genes activates MCAO_Workflow Start Anesthetize Rodent Surgery Surgical Exposure of Carotid Arteries Start->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Ischemia Ischemia Period (e.g., 60-90 min) Occlusion->Ischemia Treatment Administer EB-47 or Vehicle Ischemia->Treatment Reperfusion Withdraw Filament for Reperfusion Treatment->Reperfusion Survival Survival Period (e.g., 24 hours) Reperfusion->Survival Euthanasia Euthanasia and Brain Extraction Survival->Euthanasia Staining Brain Slicing and TTC Staining Euthanasia->Staining Analysis Quantify Infarct Volume Staining->Analysis

References

The Discovery and Synthesis of EB-47 Dihydrochloride: A PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. Its discovery has provided a valuable chemical tool for studying the role of PARP-1 in various physiological and pathological processes, including DNA repair, inflammation, and cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of EB-47 dihydrochloride, including detailed experimental protocols and a summary of its inhibitory activity.

Discovery and Mechanism of Action

The discovery of this compound was first reported by Jagtap and colleagues in a 2004 publication in Bioorganic & Medicinal Chemistry Letters.[1][2] The researchers designed and synthesized a series of novel adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones with the aim of developing potent PARP-1 inhibitors. EB-47 emerged as a lead compound from this series, demonstrating significant inhibitory activity against PARP-1.

The mechanism of action of EB-47 involves its function as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) mimic. It competitively binds to the NAD+ binding site of PARP-1, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response pathway. By inhibiting PARP-1, EB-47 can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediates: 4-amino-2,3-dihydro-1H-isoindol-1-one and an activated adenosine-5'-carboxylic acid derivative. While the exact, detailed protocol from the original discovery paper is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles and related literature.

Proposed Synthetic Pathway:

A likely synthetic approach involves the initial synthesis of 4-amino-2,3-dihydro-1H-isoindol-1-one, which can be prepared from 4-nitro-2,3-dihydro-1H-isoindol-1-one via reduction of the nitro group.[3] Separately, adenosine (B11128) is converted to its 5'-carboxylic acid derivative, which is then activated for amide bond formation. The final step involves the coupling of the 4-amino-2,3-dihydro-1H-isoindol-1-one with the activated adenosine derivative, followed by deprotection and salt formation to yield this compound.

Synthesis_Pathway A 4-Nitro-2,3-dihydro- 1H-isoindol-1-one B 4-Amino-2,3-dihydro- 1H-isoindol-1-one A->B Reduction F EB-47 B->F Coupling C Adenosine D Adenosine-5'- carboxylic acid C->D Oxidation E Activated Adenosine Derivative D->E Activation E->F G This compound F->G Salt Formation PARP1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Coat plate with Streptavidin B Immobilize Activated DNA A->B C Add PARP-1 Enzyme, NAD+/Biotin-NAD+, and EB-47 B->C D Incubate C->D E Add Anti-PAR Antibody (HRP) D->E F Add TMB Substrate E->F G Add Stop Solution F->G H Read Absorbance (450 nm) G->H I Calculate IC50 H->I PARP1_Signaling cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Chromatin Chromatin Relaxation PAR->Chromatin AIF AIF Release from Mitochondria PAR->AIF excessive activation leads to DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Chromatin->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Cell_Death Parthanatos (Cell Death) AIF->Cell_Death EB47 EB-47 EB47->PARP1 inhibits

References

Unraveling the Role of Eusynstyelamide B in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex and sophisticated network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR is a critical guardian of genomic stability, orchestrating a series of events including cell cycle arrest, DNA repair, and, in cases of irreparable damage, the initiation of apoptosis or senescence. Key players in this intricate network include the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which act as apical sensors of DNA double-strand breaks (DSBs) and single-strand breaks (SSBs), respectively. Their activation triggers a cascade of phosphorylation events that amplify the damage signal and mobilize the cellular repair machinery.

This technical guide delves into the role of eusynstyelamide (B1260615) B (EB) , a marine-derived bis-indole alkaloid, as a potent inducer of the DNA damage response. While the initial query focused on "EB-47 dihydrochloride (B599025)," our comprehensive search revealed a wealth of data on eusynstyelamide B, a compound frequently abbreviated as "EB" in the scientific literature. It is important to note that eusynstyelamide B and EB-47 dihydrochloride , a PARP-1 inhibitor, are distinct chemical entities with different mechanisms of action. This guide will primarily focus on the well-documented effects of eusynstyelamide B on the DNA damage response, including its impact on the ATM/ATR signaling axis, and will also provide context on the role of PARP inhibitors like this compound in this critical cellular process.

Eusynstyelamide B: A Potent Inducer of DNA Double-Strand Breaks and the DNA Damage Response

Eusynstyelamide B has been identified as a novel topoisomerase II poison.[1] Unlike intercalating agents, it stabilizes the topoisomerase II cleavage complex, leading to the accumulation of DNA double-strand breaks (DSBs).[1] This accumulation of DSBs serves as a potent trigger for the DNA damage response, leading to cell cycle arrest and activation of downstream signaling pathways.

Quantitative Analysis of Eusynstyelamide B-Induced DNA Damage

The genotoxic effects of eusynstyelamide B have been quantified using established cellular assays for DNA damage. The following tables summarize the key findings from studies on prostate (LNCaP) and breast (MDA-MB-231) cancer cell lines.

Table 1: Induction of γH2AX Foci by Eusynstyelamide B [1]

Cell LineTreatmentDurationNumber of Foci per Cell (Mean ± SD)
LNCaP5 µM EB4 h~15
72 h~25
5 µM Doxorubicin (B1662922) (Control)24 h~25
MDA-MB-2312.5 µM EB4 h~20
72 h~15
5 µM Doxorubicin (Control)24 h~20

Note: γH2AX is a well-established biomarker for DNA double-strand breaks. The formation of nuclear foci indicates the recruitment of DNA repair proteins to the site of damage.

Table 2: Induction of DNA Double-Strand Breaks Measured by Neutral Comet Assay [1]

Cell LineTreatmentDurationComet Tail Length (Arbitrary Units)
LNCaP5 µM EB4 hNo significant increase
72 hSignificantly increased
5 µM Doxorubicin (Control)48 hSignificantly increased
MDA-MB-2315 µM EB4 hSignificantly increased
72 hSignificantly increased

Note: The neutral comet assay specifically detects DNA double-strand breaks. An increase in comet tail length is directly proportional to the level of DNA damage.

The ATM/ATR Signaling Pathway in Response to Eusynstyelamide B

The induction of DSBs by eusynstyelamide B leads to the activation of the ATM/ATR signaling cascade. This is evidenced by the phosphorylation of key downstream effector proteins, including CHK2 and p53.[1]

Signaling Pathway Diagram

DNA_Damage_Response_EB

Experimental Workflow for Assessing DNA Damage Response Activation

Experimental_Workflow start Cancer Cell Culture (e.g., LNCaP, MDA-MB-231) treatment Treatment with Eusynstyelamide B start->treatment harvest Cell Harvesting at Different Time Points treatment->harvest gammaH2AX gammaH2AX harvest->gammaH2AX comet comet harvest->comet western western harvest->western analysis Quantitative and Qualitative Analysis gammaH2AX->analysis comet->analysis western->analysis

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of eusynstyelamide B's effect on the DNA damage response.

γH2AX Foci Formation Assay (Immunofluorescence)

Objective: To visualize and quantify the formation of DNA double-strand breaks in cells treated with eusynstyelamide B.

Methodology:

  • Cell Seeding: Seed LNCaP or MDA-MB-231 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of eusynstyelamide B (e.g., 2.5 µM or 5 µM) or a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 4, 24, 48, 72 hours). A positive control such as doxorubicin (5 µM) should be included.

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images of multiple fields of view for each condition. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ or MetaMorph).[1]

Neutral Comet Assay

Objective: To specifically detect and quantify DNA double-strand breaks.

Methodology:

  • Cell Preparation: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.

  • Agarose (B213101) Embedding: Mix the cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis: Remove the coverslip and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1 hour at 4°C.

  • Electrophoresis: Gently place the slides in a horizontal electrophoresis tank filled with fresh, chilled neutral electrophoresis buffer (e.g., TBE buffer, pH 8.0). Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.

  • Neutralization and Staining: Carefully remove the slides from the tank and wash them three times with neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye such as SYBR Gold or ethidium (B1194527) bromide.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze the comet tail length and/or tail moment using specialized software (e.g., CometScore) to quantify the extent of DNA damage.[1]

Western Blot for Phosphorylated CHK2 and p53

Objective: To detect the activation of the ATM/ATR signaling pathway through the phosphorylation of downstream targets.

Methodology:

  • Cell Lysis: After treatment with eusynstyelamide B, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-CHK2 (Thr68) and phospho-p53 (Ser15), as well as total CHK2, total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

This compound: A PARP-1 Inhibitor

While the focus of this guide has been on eusynstyelamide B due to the availability of detailed data on its role in the broader DNA damage response, it is important to address the initially queried compound, This compound .

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

Mechanism of PARP Inhibitors in the DNA Damage Response

The therapeutic strategy behind PARP inhibitors relies on the concept of synthetic lethality . In cancer cells that have defects in the homologous recombination (HR) pathway for repairing double-strand breaks (a common feature in tumors with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic DSBs. Since the HR pathway is compromised, these cells are unable to repair these DSBs, leading to genomic instability and ultimately cell death.

While this compound is a known PARP-1 inhibitor, specific studies detailing its effects on γH2AX foci formation or the activation of the ATM/ATR signaling cascade were not identified in the comprehensive search. However, the general mechanism of PARP inhibitors suggests that treatment with this compound in HR-deficient cancer cells would indirectly lead to an increase in DSBs and the subsequent activation of the ATM/ATR pathway as a cellular response to this induced genomic instability.

Conclusion

Eusynstyelamide B has emerged as a significant agent in the study of the DNA damage response, acting as a topoisomerase II poison that potently induces DNA double-strand breaks. This activity triggers the canonical ATM/ATR signaling cascade, leading to the phosphorylation of key effector proteins like CHK2 and p53, and culminating in a G2/M cell cycle arrest. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of targeting the DNA damage response with compounds like eusynstyelamide B.

While this compound operates through a different mechanism as a PARP-1 inhibitor, its role in the DNA damage response via synthetic lethality highlights another important therapeutic avenue. Further research is warranted to elucidate the specific cellular responses to this compound beyond PARP inhibition and to explore potential synergistic combinations with other DDR-targeting agents. Understanding the intricate details of how different compounds modulate the DNA damage response is paramount for the development of more effective and personalized cancer therapies.

References

The Central Role of PARP-1 in Base Excision Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that functions as a primary sensor of DNA single-strand breaks (SSBs), which are common intermediates in the base excision repair (BER) pathway. The BER pathway is essential for maintaining genomic integrity by correcting a wide range of spontaneous and induced DNA base lesions. This technical guide provides an in-depth exploration of the multifaceted role of PARP-1 in BER, detailing its molecular interactions, catalytic functions, and the experimental methodologies used to elucidate its mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly in the context of PARP inhibitors and their therapeutic applications.

PARP-1: The Guardian of Genomic Integrity in Base Excision Repair

The base excision repair pathway is a multi-step process initiated by the recognition and excision of a damaged or incorrect base by a DNA glycosylase. This action creates an apurinic/apyrimidinic (AP) site, which is then cleaved by an AP endonuclease (APE1), generating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. It is at this critical juncture that PARP-1 plays its sentinel role.

Upon binding to the SSB intermediate, PARP-1 undergoes a conformational change that activates its catalytic domain.[1] Using NAD+ as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) and covalently attaches them to itself (automodification) and other nearby nuclear proteins, including histones.[2] This process of PARylation serves two primary functions in BER:

  • Recruitment of Repair Machinery: The negatively charged PAR chains act as a scaffold, recruiting a cascade of downstream BER factors to the site of damage.[3] A key protein recruited is the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1), which in turn coordinates the assembly of the core BER machinery, including DNA polymerase β (Polβ) and DNA ligase IIIα.[4][5]

  • Chromatin Remodeling: The extensive PARylation of histones and PARP-1 itself leads to a localized relaxation of chromatin structure, making the damaged DNA more accessible to the repair enzymes.[3]

Following the successful recruitment of the repair complex, PARP-1's automodification leads to its eventual dissociation from the DNA, allowing the subsequent steps of BER—gap filling by Polβ and ligation by DNA ligase IIIα—to proceed.

Key Molecular Interactions of PARP-1 in the BER Pathway

The function of PARP-1 in BER is orchestrated through a series of precise protein-protein and protein-DNA interactions. Understanding these interactions is fundamental to deciphering the regulatory mechanisms of the repair process.

PARP-1 and XRCC1: A Critical Partnership

The interaction between PARP-1 and XRCC1 is a cornerstone of the PARP-1-mediated BER sub-pathway.[6] Following its activation at an SSB, auto-PARylated PARP-1 directly recruits XRCC1.[1] XRCC1, which lacks any known enzymatic activity, functions as a scaffold protein, bringing together the other essential components of the repair complex.[7] The recruitment of XRCC1 is significantly diminished in the absence of PARP-1 activity, highlighting the dependence of this interaction on PARylation.[7]

PARP-1 and APE1: A Functional Collaboration

AP endonuclease 1 (APE1) is responsible for incising the DNA backbone at AP sites, creating the SSB that PARP-1 recognizes. Studies have revealed a functional partnership between PARP-1 and APE1. PARP-1 can stimulate the strand incision activity of APE1, suggesting a coordinated effort in the early stages of BER.[8] Furthermore, single-molecule studies have shown that APE1 can induce the one-dimensional diffusion of PARP-1 along the DNA, potentially facilitating a more efficient damage search process.[9]

PARP-1 and DNA Polymerase β: Regulating the Gap-Filling Step

DNA polymerase β (Polβ) is the primary polymerase involved in the short-patch BER pathway, responsible for filling the single-nucleotide gap. PARP-1's influence on Polβ activity appears to be context-dependent. In the long-patch BER pathway, PARP-1 can act as a negative regulator of Polβ's strand-displacement synthesis.[10][11] However, the automodification of PARP-1 alleviates this inhibition, allowing for the completion of DNA synthesis.[10][11] In short-patch BER, the interaction of PARP-1 with the one-nucleotide gapped DNA intermediate has a minimal inhibitory effect on Polβ's gap-filling activity.[10]

PARP-1 and DNA Ligase IIIα: Orchestrating the Final Sealing Step

DNA ligase IIIα, in complex with XRCC1, is responsible for the final ligation step in the PARP-1-dependent BER pathway. DNA ligase IIIα has been shown to interact directly with PARP-1.[12] Notably, DNA ligase IIIα preferentially binds to poly(ADP-ribosyl)ated PARP-1, providing a clear mechanism for its recruitment to the site of the DNA single-strand break.[12]

Quantitative Data on PARP-1 in Base Excision Repair

The following tables summarize key quantitative data related to the interactions and activity of PARP-1 in the context of base excision repair.

Interaction Binding Affinity (KD) Method Reference
PARP-1 and PAR (Poly(ADP-ribose))~39 nMBiolayer Interferometry (BLI)
PARP-1 (ZnF3-BRCT-WGR domains) and PAR~140 nMIsothermal Titration Calorimetry (ITC)
PARP-1 and Nicked DNA3-62 nMAtomic Force Microscopy (AFM)[8]
PARP-1 and AP site DNALower affinity than nicked DNAAtomic Force Microscopy (AFM)[8]

Table 1: Binding Affinities of PARP-1 with Key Molecules in BER.

Parameter Value Condition Method Reference
PARP-1 association rate constant (kon) with PAR~5 x 104 M-1s-1In vitroBiolayer Interferometry (BLI)
PARP-1 dissociation rate constant (koff) from PAR~2 x 10-3 s-1In vitroBiolayer Interferometry (BLI)
XRCC1-YFP recruitment half-timeSignificantly inhibited by PARP inhibitorsIn vivo (laser micro-irradiation)Live-cell imaging[7]

Table 2: Kinetic Parameters of PARP-1 Activity and Recruitment in BER.

Experimental Protocols for Studying PARP-1 in BER

This section provides detailed methodologies for key experiments used to investigate the role of PARP-1 in base excision repair.

In Vitro Reconstituted BER Assay

This assay allows for the detailed biochemical analysis of the BER process using purified components.

Materials:

  • Purified recombinant human proteins: DNA glycosylase (e.g., UDG), APE1, PARP-1, XRCC1, DNA polymerase β, DNA ligase IIIα.

  • Oligonucleotide substrate containing a site-specific lesion (e.g., a uracil (B121893) base).

  • Radiolabeled dNTPs (e.g., [α-32P]dCTP).

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA).

  • NAD+.

  • Denaturing polyacrylamide gel.

  • Phosphorimager.

Procedure:

  • Anneal the lesion-containing oligonucleotide with its complementary strand to create a double-stranded DNA substrate.

  • Set up the reaction mixture in the reaction buffer containing the DNA substrate, ATP, unlabeled dNTPs, and the radiolabeled dNTP.

  • Initiate the repair reaction by adding the purified BER proteins (UDG, APE1, Polβ, XRCC1, LigIIIα) with and without PARP-1 and NAD+.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., formamide (B127407) with loading dye).

  • Denature the DNA products by heating at 95°C for 5 minutes.

  • Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualize and quantify the repaired DNA product using a phosphorimager.

Co-Immunoprecipitation of PARP-1 and XRCC1

This technique is used to demonstrate the in vivo interaction between PARP-1 and XRCC1.

Materials:

  • Human cell line (e.g., HEK293T).

  • DNA damaging agent (e.g., H2O2 or MMS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-PARP-1, anti-XRCC1, and a negative control IgG.

  • Protein A/G agarose (B213101) beads.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Culture the cells and treat them with a DNA damaging agent to induce SSBs and activate PARP-1. A non-treated control should be included.

  • Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with the anti-PARP-1 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the anti-XRCC1 antibody to detect the co-immunoprecipitated XRCC1. The membrane can also be probed with the anti-PARP-1 antibody to confirm successful immunoprecipitation.

PARP-1 Activity Assay (Chemiluminescent)

This assay quantifies the catalytic activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into PAR chains.

Materials:

  • Purified recombinant PARP-1.

  • Histone-coated 96-well plate.

  • Activated DNA (nicked DNA).

  • Biotinylated NAD+.

  • Reaction buffer.

  • Streptavidin-HRP conjugate.

  • Chemiluminescent substrate.

  • Luminometer.

Procedure:

  • The 96-well plate is pre-coated with histones, which will serve as acceptors for PARylation.

  • In each well, add the reaction buffer, activated DNA, and biotinylated NAD+.

  • Add purified PARP-1 to initiate the reaction. Include a no-enzyme control.

  • Incubate the plate at room temperature for 1 hour to allow for PAR synthesis.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

  • Wash the plate to remove unbound streptavidin-HRP.

  • Add the chemiluminescent substrate and measure the light output using a luminometer. The signal is proportional to the amount of PAR synthesized and thus to the activity of PARP-1.

Visualizing PARP-1's Role in BER: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

PARP1_BER_Signaling_Pathway cluster_DNA_Damage DNA Damage & Recognition cluster_PARP1_Activation PARP-1 Activation & PARylation cluster_BER_Complex_Assembly BER Complex Assembly cluster_Repair_Completion Repair Completion Damaged Base Damaged Base AP Site AP Site Damaged Base->AP Site DNA Glycosylase SSB SSB AP Site->SSB APE1 PARP-1 (inactive) PARP-1 (inactive) SSB->PARP-1 (inactive) Binding PARP-1 (active) PARP-1 (active) PARP-1 (inactive)->PARP-1 (active) Activation PARP-1 (active)->PARP-1 (inactive) Automodification & Dissociation NAD+ NAD+ PAR PAR XRCC1 XRCC1 PAR->XRCC1 Recruitment Pol B Pol B XRCC1->Pol B Recruitment Lig3 Lig3 XRCC1->Lig3 Recruitment Gap Filling Gap Filling Pol B->Gap Filling Ligation Ligation Lig3->Ligation Gap Filling->Ligation Repaired DNA Repaired DNA Ligation->Repaired DNA PARP-1 (active)NAD+ PARP-1 (active)NAD+ PARP-1 (active)NAD+->PAR Catalysis

Caption: PARP-1 Signaling Pathway in Base Excision Repair.

CoIP_Workflow Cell Culture & Lysis Cell Culture & Lysis Pre-clearing Lysate Pre-clearing Lysate Cell Culture & Lysis->Pre-clearing Lysate Immunoprecipitation Immunoprecipitation Pre-clearing Lysate->Immunoprecipitation Add anti-PARP-1 Ab Washing Washing Immunoprecipitation->Washing Capture with Protein A/G beads Elution Elution Washing->Elution SDS-PAGE & Western Blot SDS-PAGE & Western Blot Elution->SDS-PAGE & Western Blot Detection Detection SDS-PAGE & Western Blot->Detection Probe with anti-XRCC1 Ab

Caption: Experimental Workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

PARP-1 is a central player in the base excision repair pathway, acting as a molecular beacon to signal the presence of DNA single-strand breaks and to orchestrate the assembly of the repair machinery. Its catalytic activity and its intricate network of interactions with other BER proteins are essential for the efficient and timely removal of DNA base lesions. The development of PARP inhibitors has revolutionized the treatment of certain cancers, and a deep understanding of PARP-1's role in BER is crucial for the continued development of these and other targeted therapies.

Future research will likely focus on further dissecting the complex interplay between PARP-1 and other DNA repair pathways, exploring the role of other PARP family members in BER, and identifying novel therapeutic strategies that exploit the vulnerabilities of cancer cells with specific DNA repair deficiencies. The experimental approaches detailed in this guide provide a robust framework for advancing our knowledge of this critical DNA repair process.

References

EB-47 Dihydrochloride and Synthetic Lethality: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of EB-47 dihydrochloride (B599025), a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), and its application within the framework of synthetic lethality, a promising strategy in targeted cancer therapy. This document details the compound's mechanism of action, presents its quantitative inhibitory data, outlines key experimental protocols for its evaluation, and visualizes the core biological pathways involved.

Introduction to EB-47 Dihydrochloride and Synthetic Lethality

This compound is a small molecule inhibitor that shows high potency and selectivity for PARP-1 (also known as ARTD-1).[1][2][3] PARP enzymes are critical components of the cellular machinery that responds to DNA damage.[4] By inhibiting PARP-1, EB-47 disrupts a key DNA repair pathway, specifically the base excision repair (BER) pathway responsible for fixing single-strand breaks (SSBs).[5]

Synthetic lethality is a genetic interaction where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is tolerated.[6][7] In cancer therapy, this concept is exploited by targeting a gene in cancer cells that is a synthetic lethal partner to a gene already mutated in the tumor. The most clinically successful example of this approach is the use of PARP inhibitors in cancers harboring mutations in the BRCA1 or BRCA2 genes.[5][7] Because EB-47 is a potent PARP-1 inhibitor, it is a valuable tool for investigating and potentially inducing synthetic lethality in cancers with deficient DNA repair mechanisms.

Quantitative Data: Inhibitory Profile of EB-47

EB-47 acts as a mimic of the substrate NAD+, binding to the NAD+ site of PARP enzymes and preventing their catalytic activity.[1][4] Its inhibitory activity against various PARP family members has been quantified, highlighting its potency and selectivity.

Target EnzymeIC50 ValueReference(s)
PARP-1 / ARTD-145 nM[1][2][4][8][9]
Tankyrase 2 (TNKS2) / ARTD645 nM[8][9]
Tankyrase 1 (TNKS1) / ARTD5410 nM[1][4][8][9]
PARP-10 / ARTD101,179 nM[8][9]
Clostridioides difficile PARP (CdPARP)0.86 µM[1][4]
Human PARP (HsPARP)1.0 µM[1][4]

The Core Principle: Synthetic Lethality with PARP Inhibition

The therapeutic strategy underpinning PARP inhibitors like EB-47 relies on the synthetic lethal relationship with deficiencies in the Homologous Recombination (HR) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[5] Cancer cells with mutations in BRCA1 or BRCA2 are HR-deficient.

The process is as follows:

  • Metabolic processes and other factors constantly cause spontaneous DNA single-strand breaks (SSBs).

  • In a healthy cell, PARP-1 detects these SSBs and initiates the Base Excision Repair (BER) pathway to fix them.

  • When PARP-1 is inhibited by EB-47, these SSBs are not repaired. During DNA replication, the replication fork encounters an unrepaired SSB, leading to the collapse of the fork and the formation of a more cytotoxic DNA double-strand break (DSB).[5]

  • In normal cells with functional BRCA proteins, these DSBs are efficiently and accurately repaired by the HR pathway, and the cell survives.

  • However, in cancer cells with BRCA1/2 mutations (HR-deficient), these DSBs cannot be properly repaired. The accumulation of unrepaired DSBs triggers genomic instability and, ultimately, apoptosis (programmed cell death).[5][7]

This selective killing of cancer cells while sparing normal, healthy cells is the hallmark of a successful synthetic lethality-based therapy.

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) ssb1 DNA Single-Strand Break (SSB) parp1 PARP-1 Mediated Base Excision Repair ssb1->parp1 Default Pathway inhibitor1 PARP Inhibitor (e.g., EB-47) ssb1->inhibitor1 repair1 SSB Repaired parp1->repair1 dsb1 Replication Fork Collapse (Forms DSB) parp1->dsb1 If Inhibited survival1 Cell Survival repair1->survival1 dsbrepair1 Homologous Recombination (BRCA1/2 Active) dsbrepair1_ok DSB Repaired dsbrepair1->dsbrepair1_ok dsbrepair1_ok->survival1 dsb1->dsbrepair1 inhibitor1->parp1 Inhibits ssb2 DNA Single-Strand Break (SSB) inhibitor2 PARP Inhibitor (e.g., EB-47) ssb2->inhibitor2 parp2 PARP-1 Mediated Base Excision Repair dsb2 Replication Fork Collapse (Forms DSB) parp2->dsb2 dsbrepair2 Homologous Recombination (BRCA1/2 Inactive) dsb2->dsbrepair2 apoptosis Apoptosis (Cell Death) dsbrepair2->apoptosis Repair Fails inhibitor2->parp2 Inhibits

Fig 1. Synthetic lethality between PARP inhibition and BRCA deficiency.

Key Experimental Protocols

Validating the synthetic lethal effect of EB-47 requires a series of well-defined in vitro experiments. The primary goal is to demonstrate selective cytotoxicity in cells with a specific genetic vulnerability (e.g., BRCA mutation) compared to their wild-type counterparts.

Cell Viability and Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration of EB-47 required to reduce cell viability by 50% (IC50), providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed both wild-type and genetically deficient (e.g., BRCA-mutant) cancer cell lines in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).

  • Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate for the recommended time to allow for the conversion of the substrate into a detectable product (formazan for MTT, luminescence for CellTiter-Glo®).

  • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the drug concentration. Use non-linear regression to calculate the IC50 value. A significantly lower IC50 in the BRCA-mutant line compared to the wild-type line indicates a synthetic lethal effect.

G start Seed WT and BRCA-mutant cells (96-well plate) treat Add serial dilutions of EB-47 (72h incubation) start->treat reagent Add Viability Reagent (e.g., MTT) treat->reagent read Measure Signal (Absorbance or Luminescence) reagent->read analyze Normalize data and calculate IC50 values read->analyze end Compare IC50: WT vs. Mutant analyze->end

Fig 2. Workflow for a cell viability assay to determine IC50.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay confirms that the observed cell death is due to apoptosis. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Methodology:

  • Cell Culture and Treatment: Culture wild-type and BRCA-mutant cells and treat them with EB-47 at a concentration around the IC50 value determined previously. Include an untreated control.

  • Cell Harvesting: After the treatment period (e.g., 48 hours), harvest the cells (including floating cells in the media) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. A significant increase in the percentage of apoptotic cells in the BRCA-mutant line treated with EB-47 confirms the induction of apoptosis.[10]

G start Treat cells with EB-47 harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze via Flow Cytometry stain->flow quadrants Quantify cell populations: Live, Early Apoptotic, Late Apoptotic flow->quadrants end Confirm increased apoptosis in mutant cells quadrants->end

Fig 3. Experimental workflow for an Annexin V/PI apoptosis assay.
High-Throughput Synthetic Lethality Screening (CRISPR/shRNA)

To discover novel synthetic lethal partners of a specific gene (e.g., a tumor suppressor not previously linked to PARP inhibition), large-scale genetic screens can be employed.

Methodology:

  • Library Transduction: Introduce a genome-wide CRISPR knockout or shRNA knockdown library into a cancer cell line that overexpresses the target of interest or has a specific mutation.

  • Drug Treatment: Split the cell population into two groups. Treat one group with a sub-lethal dose of EB-47 and the other with a vehicle control.

  • Cell Proliferation: Allow the cells to proliferate for several population doublings. During this time, cells with a genetic perturbation that is synthetically lethal with PARP inhibition will be depleted from the EB-47-treated population.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both populations and use next-generation sequencing (NGS) to determine the relative abundance of each guide RNA (gRNA) or short hairpin RNA (shRNA).

  • Hit Identification: Identify gRNAs/shRNAs that are significantly depleted in the EB-47-treated group compared to the control group. The genes targeted by these guides are candidate synthetic lethal partners of PARP-1.[11][12][13]

Conclusion

This compound is a potent and selective PARP-1 inhibitor that serves as a powerful tool for cancer research and drug development. Its mechanism of action is intrinsically linked to the concept of synthetic lethality, offering a clear strategy for targeting cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. The experimental protocols outlined in this guide provide a robust framework for validating its efficacy and for discovering new therapeutic opportunities based on synthetic lethal interactions. As our understanding of the complex network of DNA damage response pathways grows, compounds like EB-47 will be instrumental in developing the next generation of precision cancer therapies.

References

EB-47 Dihydrochloride: A Technical Guide for Basic Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR). By mimicking the substrate NAD+, EB-47 binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains and disrupting the recruitment of DNA repair machinery. This mechanism of action has positioned EB-47 as a valuable tool in basic science research, particularly in the fields of oncology and neurobiology. This technical guide provides an in-depth overview of EB-47 dihydrochloride, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to facilitate its application in preclinical research.

Core Concepts and Mechanism of Action

This compound is a small molecule inhibitor that competitively targets the NAD+ binding site of PARP-1. PARP-1 is a critical nuclear enzyme that, upon detecting DNA single-strand breaks (SSBs), catalyzes the synthesis of long, branched PAR chains on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

By inhibiting PARP-1, EB-47 prevents the repair of SSBs. In rapidly dividing cells, such as cancer cells, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

In the context of neurobiology, excessive PARP-1 activation, often triggered by oxidative stress and DNA damage during events like ischemia-reperfusion injury, can lead to neuronal death. This occurs through two primary mechanisms: depletion of cellular NAD+ and ATP stores, leading to an energy crisis and necrotic cell death; and the release of apoptosis-inducing factor (AIF) from the mitochondria, triggering a caspase-independent apoptotic pathway known as parthanatos. By inhibiting PARP-1, EB-47 can mitigate these detrimental effects and exert neuroprotective functions.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of EB-47 against various enzymes.

Target EnzymeIC50 ValueNotes
PARP-1 (ARTD-1) 45 nM Potent and selective inhibition.
TNKS245 nMDual site inhibitor.[1][2]
ARTD5410 nMModest potency.[3][4]
TNKS1410 nMAlso known as PARP-5a.[1][2]
CdPARP0.86 µMClostridioides difficile PARP.[3]
HsPARP1.0 µMHuman PARP.[3]
PARP101,179 nMAlso known as ARTD10.[1][2]

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient breast cancer cell line)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of EB-47 and fit a dose-response curve to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effect of EB-47 on the ability of single cells to form colonies.

Materials:

  • Cancer cell line

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates. Allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Colony Formation: After 24 hours, replace the drug-containing medium with fresh complete medium and incubate for 10-14 days to allow for colony formation.

  • Staining: Wash the colonies with PBS, fix with methanol (B129727) for 10 minutes, and stain with Crystal Violet solution for 20 minutes.

  • Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the surviving fraction against the drug concentration.

In Vitro PARP Activity Assay (ELISA-based)

This assay directly quantifies the level of poly(ADP-ribose) (PAR) in cell lysates.

Materials:

  • Cells treated with a DNA damaging agent (e.g., H2O2) and/or EB-47

  • Cell lysis buffer

  • PAR ELISA kit

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with a DNA damaging agent to induce PARP activity, with or without pre-incubation with EB-47.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • PAR ELISA: Follow the manufacturer's instructions for the PAR ELISA kit. This typically involves adding cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Acquisition: Read the absorbance or luminescence on a microplate reader.

  • Data Analysis: Normalize the PAR levels to the protein concentration and compare the levels between treated and untreated groups.

In Vitro MMP-2 Inhibition Assay (Gelatin Zymography)

This protocol is adapted from a study that investigated the effect of EB-47 on MMP-2 activity.

Materials:

  • Recombinant active MMP-2

  • 8% polyacrylamide gel containing 2 mg/mL gelatin

  • Triton X-100

  • Zymography buffer

  • This compound

Procedure:

  • Electrophoresis: Electrophorese 10 ng of active MMP-2 on the gelatin-containing polyacrylamide gel.

  • Washing: Wash the gel with 2.5% Triton X-100 three times for 20 minutes each.

  • Incubation: Cut the gel into strips and incubate each strip overnight at 37°C in zymography buffer in the absence or presence of various concentrations of EB-47 (e.g., 10, 30, and 100 µM).

  • Staining and Destaining: Stain the gels with Coomassie Brilliant Blue and then destain.

  • Analysis: Gelatinolytic activity will appear as clear bands on a blue background. The intensity of the bands can be quantified using densitometry.

In Vivo Ischemia-Reperfusion Model (Rat)

This is a general protocol for evaluating the neuroprotective effects of EB-47 in a rat model of stroke.

Materials:

  • Adult male rats

  • Anesthesia

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • This compound

  • Vehicle for in vivo administration

Procedure:

  • Animal Preparation: Anesthetize the rats and perform the MCAO surgery to induce focal cerebral ischemia.

  • Drug Administration: Administer this compound or vehicle at a specific time point relative to the onset of ischemia or reperfusion. A previously reported study used a dose of 10 mg/kg per hour.[1][2] The route of administration (e.g., intravenous) and the timing will depend on the study design.

  • Reperfusion: After a defined period of ischemia (e.g., 90 minutes), withdraw the occluding filament to allow for reperfusion.

  • Neurological Assessment: At various time points post-reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study, euthanize the animals, and stain the brain slices with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Signaling Pathways and Visualizations

General PARP-1 Inhibition Pathway

This diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of its inhibition by EB-47.

PARP1_Inhibition cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER mediates EB47 EB-47 EB47->PARP1 inhibits

Caption: General mechanism of PARP-1 activation by DNA damage and its inhibition by EB-47.

Synthetic Lethality in Cancer

This diagram illustrates the concept of synthetic lethality, where PARP-1 inhibition by EB-47 is particularly effective in cancer cells with deficient homologous recombination.

Synthetic_Lethality cluster_cell Cancer Cell cluster_normal_repair Normal Cell cluster_cancer_repair HR-Deficient Cancer Cell SSB_normal Single-Strand Break PARP1_normal PARP-1 SSB_normal->PARP1_normal BER_normal Base Excision Repair PARP1_normal->BER_normal Cell_Survival_normal Cell Survival BER_normal->Cell_Survival_normal DSB_normal Double-Strand Break HR_normal Homologous Recombination DSB_normal->HR_normal HR_normal->Cell_Survival_normal SSB_cancer Single-Strand Break PARP1_cancer PARP-1 SSB_cancer->PARP1_cancer Replication_Fork_Collapse Replication Fork Collapse PARP1_cancer->Replication_Fork_Collapse unrepaired SSB leads to EB47_cancer EB-47 EB47_cancer->PARP1_cancer inhibits DSB_cancer Double-Strand Break Replication_Fork_Collapse->DSB_cancer HR_deficient Deficient Homologous Recombination DSB_cancer->HR_deficient Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death leads to

Caption: Synthetic lethality induced by EB-47 in homologous recombination-deficient cancer cells.

Neuroprotection in Ischemia-Reperfusion

This diagram illustrates the role of PARP-1 in neuronal cell death following ischemia-reperfusion and the neuroprotective mechanism of EB-47.

Neuroprotection cluster_neuron Neuron Ischemia_Reperfusion Ischemia-Reperfusion Oxidative_Stress Oxidative Stress (ROS/RNS) Ischemia_Reperfusion->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage PARP1_activation Hyperactivation of PARP-1 DNA_Damage->PARP1_activation NAD_depletion NAD+ Depletion PARP1_activation->NAD_depletion AIF_release AIF Release from Mitochondria PARP1_activation->AIF_release ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Energy_Crisis Energy Crisis ATP_depletion->Energy_Crisis Necrosis Necrotic Cell Death Energy_Crisis->Necrosis Parthanatos Parthanatos (Caspase-independent Apoptosis) AIF_release->Parthanatos EB47_neuro EB-47 EB47_neuro->PARP1_activation inhibits Neuroprotection Neuroprotection

Caption: Neuroprotective mechanism of EB-47 through inhibition of PARP-1 hyperactivation.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of PARP-1 in cellular processes. Its ability to induce synthetic lethality in HR-deficient cancer cells and to provide neuroprotection in models of ischemic injury highlights its therapeutic potential. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers utilizing EB-47 in their studies, ultimately contributing to a deeper understanding of PARP-1 biology and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of CD47-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cluster of Differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of various cells and serves as a critical "don't eat me" signal to the innate immune system.[1][2] By binding to its receptor, Signal-Regulatory Protein Alpha (SIRPα), on phagocytic cells like macrophages, CD47 initiates a signaling cascade that inhibits phagocytosis.[1][3][4] Many cancer cells exploit this mechanism to evade immune surveillance by overexpressing CD47.[2][3] Consequently, blocking the CD47-SIRPα interaction has emerged as a promising therapeutic strategy in oncology.

These application notes provide a comprehensive overview of the in vitro protocols to assess the efficacy and mechanism of action of agents targeting the CD47 pathway. While the user requested information on "EB-47 dihydrochloride," no specific public domain data exists for a compound with this name. The following protocols are based on established methods for evaluating anti-CD47 biologics (e.g., monoclonal antibodies) and can be adapted for small molecule inhibitors.

Mechanism of Action: The CD47-SIRPα Signaling Axis

The interaction between CD47 on a target cell and SIRPα on a macrophage triggers the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[3] This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2, which dephosphorylate various components of the phagocytic signaling machinery, including non-muscle myosin IIA, thereby inhibiting the engulfment of the target cell.[3] Therapeutic agents that block the CD47-SIRPα interaction prevent this inhibitory signaling, thus promoting macrophage-mediated phagocytosis of cancer cells.[3][5]

Signaling Pathway Diagram

CD47_SIRPa_Pathway CD47-SIRPα Signaling Pathway cluster_macrophage Macrophage CD47 CD47 SIRPa SIRPα CD47->SIRPa Interaction ITIM ITIM SIRPa->ITIM Binding SHP1_2 SHP-1/SHP-2 ITIM->SHP1_2 Recruits & Activates MyosinIIA Non-muscle Myosin IIA SHP1_2->MyosinIIA Dephosphorylates Phagocytosis Phagocytosis MyosinIIA->Phagocytosis Inhibition

Caption: Interaction of CD47 with SIRPα inhibits phagocytosis.

Key In Vitro Assays for Evaluating CD47-Targeting Agents

A series of in vitro assays are essential to characterize the binding, efficacy, and mechanism of action of novel CD47 inhibitors.

Cell-Based Binding Assays

Objective: To determine the binding affinity of the test agent to CD47-expressing cells.

Protocol:

  • Cell Culture: Culture a CD47-positive cancer cell line (e.g., Raji, NALM-6, OVCAR-3) to mid-log phase.[6]

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS containing 1% bovine serum albumin (BSA). Resuspend cells to a final concentration of 1 x 10^6 cells/mL.

  • Incubation: Aliquot 100 µL of the cell suspension into a 96-well plate. Add serially diluted concentrations of the test agent (e.g., anti-CD47 antibody). Incubate on ice for 1 hour.

  • Washing: Wash the cells three times with ice-cold PBS with 1% BSA to remove unbound agent.

  • Secondary Antibody Incubation: If the primary agent is an antibody, add a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-human IgG). Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Analysis: Wash the cells twice. Resuspend in PBS and analyze by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound agent.[2]

Macrophage-Mediated Phagocytosis Assay

Objective: To assess the ability of the test agent to enhance the phagocytosis of cancer cells by macrophages.

Protocol:

  • Macrophage Preparation: Differentiate human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) into macrophages using appropriate cytokines (e.g., M-CSF).

  • Cancer Cell Labeling: Label CD47-positive cancer cells with a fluorescent dye (e.g., CFSE or Calcein-AM).

  • Co-culture: Plate the macrophages in a 96-well plate. Add the labeled cancer cells at a suitable effector-to-target (E:T) ratio (e.g., 1:2 or 1:4).

  • Treatment: Add the test agent at various concentrations to the co-culture. Include an isotype control for antibody-based agents.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for phagocytosis.

  • Analysis: Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy. An increase in the percentage of fluorescent macrophages indicates enhanced phagocytosis.

Experimental Workflow Diagram

Phagocytosis_Workflow Macrophage-Mediated Phagocytosis Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_macro Differentiate Macrophages coculture Co-culture Macrophages and Cancer Cells prep_macro->coculture prep_cancer Label Cancer Cells (Fluorescent Dye) prep_cancer->coculture treatment Add Test Agent (e.g., anti-CD47 Ab) coculture->treatment incubation Incubate at 37°C (2-4 hours) treatment->incubation analysis Analyze by Flow Cytometry or Microscopy incubation->analysis result Quantify Phagocytosis (% Fluorescent Macrophages) analysis->result

Caption: Workflow for in vitro phagocytosis assay.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic or cytostatic effects of the test agent on cancer cells, either alone or in combination with other therapies.

Protocol (MTT Assay Example):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test agent.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation

Quantitative data from these assays should be summarized for clear interpretation and comparison.

Table 1: Binding Affinity of Test Agent to CD47+ Cell Lines

Cell LineTest Agent EC50 (nM)Control Agent EC50 (nM)
Raji[Insert Value][Insert Value]
NALM-6[Insert Value][Insert Value]
OVCAR-3[Insert Value][Insert Value]

Table 2: Phagocytosis Induction by Test Agent

Cancer Cell LineE:T RatioTest Agent EC50 (nM)Max Phagocytosis (%)
Raji1:2[Insert Value][Insert Value]
Jurkat1:2[Insert Value][Insert Value]

Table 3: Anti-proliferative Effect of Test Agent (72h Incubation)

Cell LineTest Agent GI50 (µM)Doxorubicin GI50 (µM)
MDA-MB-435[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]

(Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.)

Conclusion

The protocols outlined provide a robust framework for the in vitro characterization of agents targeting the CD47-SIRPα signaling pathway. By systematically evaluating binding, phagocytic activity, and effects on cell viability, researchers can effectively profile novel therapeutic candidates and advance the development of next-generation cancer immunotherapies.

References

Application Notes and Protocols for Cell-Based Assays with EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway that resolves single-strand DNA breaks.[1][2][3][4] By mimicking the substrate NAD+, EB-47 binds to the catalytic domain of PARP-1, inhibiting its activity and leading to the accumulation of unrepaired single-strand breaks.[4] During DNA replication, these breaks can be converted into more cytotoxic double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 by EB-47 can induce synthetic lethality, leading to selective cancer cell death.[2]

These application notes provide detailed protocols for utilizing EB-47 dihydrochloride in a variety of cell-based assays to characterize its biological activity. The described methods will enable researchers to assess its effects on cell viability, apoptosis, and the PARP-1 signaling pathway.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

ParameterValueCell Line/SystemReference(s)
PARP-1 IC50 45 nMEnzyme Assay[1][3]
Tankyrase 1 (TNKS1/ARTD5) IC50 410 nMEnzyme Assay[3]
Tankyrase 2 (TNKS2) IC50 45 nMEnzyme Assay[5]
Solubility 50 mg/mL in DMSO, 50 mg/mL in water
Storage Store at -20°C

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 6.105 mg of this compound (MW: 610.45 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. For long-term storage, -80°C is recommended.

Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, HeLa, or a BRCA-deficient line)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest EB-47 concentration.

  • Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis of PARP-1 Cleavage

This protocol assesses apoptosis by detecting the cleavage of PARP-1, a hallmark of caspase activation.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.[6]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detect the protein bands using an ECL substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP-1 cleavage.[7][8]

Immunofluorescence Staining of γH2AX Foci

This assay visualizes DNA double-strand breaks, a downstream consequence of PARP-1 inhibition.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Glass coverslips in multi-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX (phospho-H2AX Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.[9]

  • Treat the cells with this compound for the desired time (e.g., 24 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[9]

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[9]

  • Counterstain the nuclei with DAPI for 5 minutes.[9]

  • Mount the coverslips on microscope slides with antifade mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software. An increase in the number of foci per nucleus indicates an increase in DNA double-strand breaks.

Mandatory Visualizations

G cluster_0 PARP-1 Signaling in DNA Repair cluster_1 Inhibition by EB-47 DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of (using NAD+) NAD NAD+ Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair EB47 This compound EB47->PARP1 inhibits

Caption: Signaling pathway of PARP-1 in DNA repair and its inhibition by EB-47.

G start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of This compound incubate_overnight->prepare_dilutions treat_cells Treat cells with EB-47 dilutions (72 hours) prepare_dilutions->treat_cells add_mts Add MTS reagent treat_cells->add_mts incubate_mts Incubate (1-4 hours) add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell viability (MTS) assay.

G start Start seed_cells Seed cells on coverslips start->seed_cells treat_cells Treat with EB-47 seed_cells->treat_cells fix_cells Fix with 4% PFA treat_cells->fix_cells permeabilize Permeabilize with Triton X-100 fix_cells->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with anti-γH2AX Ab block->primary_ab secondary_ab Incubate with fluorescent secondary Ab primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount on slides counterstain->mount visualize Visualize and quantify foci mount->visualize end End visualize->end

Caption: Experimental workflow for γH2AX immunofluorescence staining.

References

Application Notes and Protocols for EB-47 Dihydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks.[1] It acts as a mimic of the NAD+ substrate.[1] Inhibition of PARP-1 in cancer cells, particularly those with deficiencies in other DNA repair pathways such as homologous recombination (e.g., BRCA1/2 mutations), can lead to synthetic lethality and tumor cell death. These application notes provide a comprehensive guide for the utilization of EB-47 dihydrochloride in cancer cell line research, including detailed experimental protocols and data presentation templates.

Note: Publicly available data on the specific effects of this compound in various cancer cell lines is limited. The following protocols are based on established methodologies for characterizing PARP inhibitors and serve as a template for researchers to generate their own data.

Data Presentation

Quantitative data from experiments should be organized into clear and structured tables for comparative analysis. Below are template tables for recording key metrics.

Table 1: Cell Viability (IC50) Data for this compound

Cell LineCancer TypeTreatment Duration (hours)IC50 (nM)
e.g., MCF-7Breast Adenocarcinoma72User-determined
e.g., A549Lung Carcinoma72User-determined
e.g., U-87 MGGlioblastoma72User-determined

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (nM)Treatment Duration (hours)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
e.g., MCF-7User-determined (e.g., IC50)48User-determinedUser-determined
e.g., A549User-determined (e.g., IC50)48User-determinedUser-determined

Table 3: Effect of this compound on Protein Expression

Cell LineTreatment Concentration (nM)Treatment Duration (hours)Protein TargetChange in Expression (Fold Change vs. Control)
e.g., MCF-7User-determined (e.g., IC50)24Cleaved PARP-1User-determined
e.g., MCF-7User-determined (e.g., IC50)24γH2AXUser-determined
e.g., MCF-7User-determined (e.g., IC50)48Cleaved Caspase-3User-determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of EB-47 A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for determining the IC50 of EB-47.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

G cluster_quadrants Flow Cytometry Quadrants for Apoptosis cluster_axes Q3 Viable Cells (Annexin V-, PI-) Q4 Early Apoptotic Cells (Annexin V+, PI-) Q1 Necrotic Cells (Annexin V-, PI+) Q2 Late Apoptotic/Necrotic Cells (Annexin V+, PI+) X_axis Annexin V-FITC Y_axis Propidium Iodide

Interpretation of apoptosis assay results.
Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression of key proteins involved in DNA damage response and apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP-1, anti-cleaved PARP-1, anti-γH2AX, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

G cluster_pathway PARP Inhibition Signaling Pathway EB47 This compound PARP1 PARP-1 EB47->PARP1 inhibits BER Base Excision Repair PARP1->BER mediates SSB Single-Strand Break SSB->PARP1 activates DSB Double-Strand Break (at replication fork) SSB->DSB HR Homologous Recombination (if proficient) DSB->HR HR_deficient Homologous Recombination (if deficient, e.g., BRCA1/2 mut) DSB->HR_deficient Apoptosis Apoptosis HR->Apoptosis less likely CellDeath Cell Death Apoptosis->CellDeath HR_deficient->Apoptosis

Signaling pathway of PARP-1 inhibition.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should adhere to all applicable laboratory safety protocols.

References

Application Notes and Protocols: EB-47 Dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and also exhibits inhibitory activity against Tankyrase-1 (TNKS-1) and Tankyrase-2 (TNKS-2). PARP-1 is a key enzyme in the cellular response to DNA damage, and its overactivation, particularly under conditions of oxidative stress, can lead to a form of programmed cell death known as parthanatos. This process is implicated in the pathophysiology of various neurological disorders, including ischemic stroke. Tankyrases are involved in a variety of cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which plays a crucial role in neuronal development, neurite outgrowth, and synapse formation.

These application notes provide a comprehensive overview of the use of EB-47 dihydrochloride in neuroscience research, with a focus on its neuroprotective and neurite outgrowth-promoting activities. Detailed protocols for in vitro and in vivo studies are provided to facilitate the investigation of this compound's therapeutic potential.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its inhibitory activities.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 Value
PARP-145 nM
Tankyrase-1 (TNKS-1)410 nM
Tankyrase-2 (TNKS-2)45 nM
PARP-101,179 nM[1]

Table 2: In Vivo Neuroprotective Efficacy of EB-47

Animal ModelAdministration Route & DoseOutcomeReference
Rat model of ischemia-reperfusion injury (MCAO)Intravenous, 10 mg/kg per hourReduction in infarct volume[2][1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of neuroscience.

PARP1_Inhibition_Pathway cluster_outcome Ischemia Ischemia-Reperfusion (Oxidative Stress) DNA_Damage DNA Damage Ischemia->DNA_Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Accumulation PAR Polymer Accumulation PARP1_Activation->PAR_Accumulation Neuroprotection Neuroprotection AIF_Release AIF Release from Mitochondria PAR_Accumulation->AIF_Release Parthanatos Parthanatos (Cell Death) AIF_Release->Parthanatos EB47 EB-47 dihydrochloride EB47->PARP1_Activation Tankyrase_Inhibition_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin_P Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_P Proteasomal_Degradation Proteasomal Degradation Beta_Catenin_P->Proteasomal_Degradation Beta_Catenin_Free Free β-catenin Nucleus Nucleus Beta_Catenin_Free->Nucleus TCF_LEF TCF/LEF Beta_Catenin_Free->TCF_LEF co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Neurite_Outgrowth Neurite Outgrowth & Synapse Formation Gene_Transcription->Neurite_Outgrowth Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex destabilizes Axin EB47 EB-47 dihydrochloride EB47->Tankyrase In_Vitro_Workflow Start Start Seed_Cells Seed Neuronal Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24-48h Seed_Cells->Incubate_24h Prepare_EB47 Prepare EB-47 Dilutions Incubate_24h->Prepare_EB47 Pretreat Pre-treat Cells with EB-47 (1-2h) Prepare_EB47->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce_Stress Incubate_Stress Incubate (6-24h) Induce_Stress->Incubate_Stress Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_Stress->Assess_Viability Analyze_Data Analyze Data and Determine EC₅₀ Assess_Viability->Analyze_Data End End Analyze_Data->End In_Vivo_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia MCAO_Surgery Perform MCAO Surgery (60-90 min occlusion) Anesthesia->MCAO_Surgery Reperfusion Reperfusion (Withdraw Filament) MCAO_Surgery->Reperfusion Drug_Admin Administer EB-47 or Vehicle Reperfusion->Drug_Admin Neuro_Assess Neurological Assessment (24-48h post-MCAO) Drug_Admin->Neuro_Assess Euthanize Euthanize and Harvest Brain Neuro_Assess->Euthanize TTC_Stain TTC Staining of Brain Slices Euthanize->TTC_Stain Infarct_Analysis Analyze Infarct Volume TTC_Stain->Infarct_Analysis End End Infarct_Analysis->End

References

EB-47 Dihydrochloride in Ischemia-Reperfusion Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to tissues after a period of ischemia, or lack of oxygen. While reperfusion is essential for tissue survival, it can paradoxically exacerbate tissue damage through mechanisms including oxidative stress, inflammation, and programmed cell death. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in the cellular response to DNA damage, a major consequence of the oxidative stress associated with I/R. Overactivation of PARP-1 can deplete cellular energy stores (NAD+ and ATP) and induce a form of programmed cell death known as parthanatos, contributing significantly to tissue damage in I/R injury.

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of PARP-1, with an IC50 value of 45 nM.[1][2][3][4][5] By blocking the enzymatic activity of PARP-1, EB-47 has the potential to mitigate the detrimental effects of I/R injury. Preclinical studies have shown that PARP inhibitors can offer cytoprotective effects against oxidative damage in both cellular and in vivo models of reperfusion injury and inflammation.[2][5] This document provides detailed application notes and experimental protocols for the use of EB-47 dihydrochloride in common ischemia-reperfusion models.

Mechanism of Action: PARP-1 Inhibition in Ischemia-Reperfusion Injury

During ischemia and subsequent reperfusion, the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) leads to extensive DNA damage.[1] This damage triggers the activation of PARP-1, which binds to the damaged DNA and initiates the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, has several downstream consequences that contribute to cell death in I/R injury:

  • Energy Depletion: The synthesis of PAR polymers consumes large amounts of NAD+, a critical coenzyme in cellular metabolism. The depletion of NAD+ inhibits glycolysis and mitochondrial respiration, leading to a severe drop in ATP levels and an energy crisis within the cell.[1]

  • Inflammation: PARP-1 activation can also promote the expression of pro-inflammatory mediators, further exacerbating tissue damage.[1]

  • Parthanatos: Excessive PAR accumulation acts as a death signal, triggering the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus.[1][6] In the nucleus, AIF, along with other factors, mediates large-scale DNA fragmentation and chromatin condensation, leading to a caspase-independent form of programmed cell death termed parthanatos.[2][6]

This compound, by inhibiting PARP-1, is expected to block these detrimental pathways, thereby preserving cellular energy levels, reducing inflammation, and preventing parthanatos-mediated cell death in the setting of ischemia-reperfusion.

PARP1_Inhibition_in_IR cluster_0 Ischemia-Reperfusion cluster_1 Cellular Response cluster_2 Therapeutic Intervention Ischemia-Reperfusion Ischemia-Reperfusion ROS ↑ ROS / RNS Ischemia-Reperfusion->ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Accumulation ↑ PAR Accumulation PARP1_Activation->PAR_Accumulation Inflammation ↑ Inflammation PARP1_Activation->Inflammation NAD_Depletion NAD+ Depletion PAR_Accumulation->NAD_Depletion AIF_Translocation AIF Translocation (Mitochondria → Nucleus) PAR_Accumulation->AIF_Translocation ATP_Depletion ↓ ATP NAD_Depletion->ATP_Depletion Parthanatos Parthanatos (Cell Death) ATP_Depletion->Parthanatos AIF_Translocation->Parthanatos Cell_Death Tissue Injury Parthanatos->Cell_Death Inflammation->Cell_Death EB47 This compound EB47->PARP1_Activation Inhibits MCAO_Workflow A Anesthesia and Surgical Preparation B Exposure of Carotid Arteries (CCA, ECA, ICA) A->B C Intraluminal Suture Insertion (MCA Occlusion) B->C D Ischemia Period (e.g., 60-120 min) C->D E EB-47 Administration (e.g., 10 mg/kg/hr) C->E F Suture Removal (Reperfusion) D->F G Post-Reperfusion Period (e.g., 24 hours) F->G H Euthanasia and Brain Extraction G->H I TTC Staining and Infarct Volume Analysis H->I OGD_Workflow A Cell Plating and Culture B Replace with Glucose-Free Medium A->B C Incubate in Hypoxic Chamber (OGD Period) B->C D EB-47 Treatment (Pre-, Co-, or Post-OGD) C->D E Replace with Normal Medium C->E F Incubate in Normoxic Conditions (Reperfusion Period) E->F G Assess Cell Viability/Death (MTT, LDH, TUNEL) F->G

References

Application Notes and Protocols for EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), also known as ARTD-1, with an IC₅₀ value of 45 nM.[1][2] It also demonstrates inhibitory activity against Tankyrase 1 (TNKS1), Tankyrase 2 (TNKS2), and PARP10.[3][4] By mimicking the substrate NAD+, EB-47 extends from the nicotinamide (B372718) to the adenosine (B11128) subsite of the enzyme, effectively blocking its activity.[1][2] PARP-1 is a key enzyme in the DNA damage response pathway, making its inhibitors valuable tools in cancer research and other therapeutic areas. These notes provide detailed protocols for the preparation of stock solutions for both in vitro and in vivo applications.

Chemical and Physical Properties

EB-47 dihydrochloride is typically supplied as a solid powder. Proper characterization is essential for accurate and reproducible experimental results.

PropertyValueCitations
Molecular Formula C₂₄H₂₉Cl₂N₉O₆[5][6]
Molecular Weight 610.45 g/mol [5][6]
CAS Number 1190332-25-2[5][6][7]
Appearance Solid powder[6]
Purity ≥95% or ≥98% (HPLC)[7]
Storage (Solid) 4°C or -20°C, sealed, away from moisture[5][6]

Solubility Data

The solubility of this compound is critical for preparing appropriate stock solutions. It is recommended to use ultrasonic treatment to aid dissolution.[1][5] Due to the hygroscopic nature of DMSO, using a newly opened bottle is advised for best results.[1]

SolventConcentration (mg/mL)Molar Concentration (mM)NotesCitations
DMSO 62.5102.38Requires ultrasonic treatment.[1][5]
Water (H₂O) 33.3354.60Requires ultrasonic treatment.[1][5]
PBS 2.944.82Requires ultrasonic treatment and heating to 60°C.[5]

Experimental Protocols

4.1. Protocol for Preparing In Vitro Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Determine Required Mass: Calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = (0.010 mol/L) × (0.001 L) × (610.45 g/mol ) = 6.1045 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood.

  • Dissolution: Add the weighed powder to a sterile vial. Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic water bath to ensure complete dissolution.[1][5] Sonicate for 10-15 minutes or until no solid particles are visible. Gentle warming may also aid dissolution.[1]

  • Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. This is particularly important if using an aqueous solvent.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1] Store the aliquots as recommended in the storage section below.

Calculation Table for Stock Solutions (in 1 mL Solvent):

Desired ConcentrationMass for 1 mgMass for 5 mgMass for 10 mg
1 mM 1.6381 mL8.1907 mL16.3814 mL
5 mM 0.3276 mL1.6381 mL3.2763 mL
10 mM 0.1638 mL0.8191 mL1.6381 mL

Table adapted from MedChemExpress data sheet.[5]

4.2. Protocol for Preparing In Vivo Formulations

For animal studies, specific formulations are required to ensure solubility and bioavailability. It is recommended to prepare these solutions fresh for each use.[1]

Example Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1][5] This formulation yields a clear solution with a solubility of at least 2.5 mg/mL (4.10 mM).[1][5]

Procedure (to prepare 1 mL of final solution):

  • Prepare a concentrated stock solution of EB-47 in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is formed.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

FormStorage TemperatureDurationNotesCitations
Solid Powder 4°C or -20°CLong-term (months to years)Store in a dry, dark place. Keep container sealed.[5][6]
Stock Solution -80°CUp to 6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][5]
Stock Solution -20°CUp to 1 monthSuitable for short-term storage. Keep sealed and away from moisture.[1][5]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound and its solvents.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8] Avoid contact with skin and eyes.

  • Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[8]

Visualizations

PARP1_Inhibition cluster_0 Cellular Process cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation senses PAR PAR Polymer Synthesis (PARylation) PARP1_Activation->PAR catalyzes DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins signals for DNA_Repair DNA Repair DDR_Proteins->DNA_Repair EB47 This compound EB47->PARP1_Activation inhibits

Caption: Inhibition of the PARP-1 DNA damage response pathway by EB-47.

Stock_Solution_Workflow start Start calculate 1. Calculate Required Mass of this compound start->calculate weigh 2. Weigh Compound (Analytical Balance) calculate->weigh dissolve 3. Add Compound and Solvent (e.g., DMSO) to Vial weigh->dissolve mix 4. Vortex Thoroughly dissolve->mix sonicate 5. Sonicate Until Fully Dissolved mix->sonicate aliquot 6. Aliquot into Single-Use Tubes sonicate->aliquot store 7. Store at -80°C or -20°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage.[1] With an IC50 value of 45 nM for PARP-1, it serves as a valuable tool for studying DNA repair mechanisms, cell death, and for the development of therapeutic strategies, particularly in oncology.[1] These application notes provide detailed information on the solubility of EB-47 dihydrochloride in Dimethyl Sulfoxide (DMSO), along with protocols for its use in common in vitro assays.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. Due to its dihydrochloride salt form, it exhibits some degree of hygroscopicity. Therefore, it is recommended to store the compound in a desiccator and use freshly opened DMSO for the preparation of stock solutions to ensure accurate concentration and optimal solubility.

Solubility in DMSO

The solubility of this compound in DMSO has been reported by various suppliers. It is important to note that sonication and gentle warming may be required to achieve complete dissolution, especially at higher concentrations. The hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using anhydrous or freshly opened DMSO is crucial for reproducibility.[1]

Parameter Value Notes Source
Solubility in DMSO 62.5 mg/mL (102.38 mM)Ultrasonic treatment is required.MedChemExpress[2]
Solubility in DMSO 50 mg/mLSonication is recommended.Cayman Chemical
Solubility in DMSO <30.52 mg/mLAPExBIO

Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of PARP-1. In response to DNA single-strand breaks (SSBs), PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process. By inhibiting PARP-1, EB-47 prevents the formation of PAR chains, thereby trapping PARP-1 on the DNA and stalling the repair of SSBs. This leads to the accumulation of DNA damage and can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

PARP1_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1 substrate DNA_repair_proteins DNA Repair Proteins PAR->DNA_repair_proteins recruits Repair_complex DNA Repair Complex Assembly DNA_repair_proteins->Repair_complex DNA_repair DNA Repair Repair_complex->DNA_repair EB47 EB-47 dihydrochloride EB47->PARP1 inhibits

Mechanism of PARP-1 Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro and in vivo applications.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to 1 month), -20°C is suitable. For longer periods (up to 6 months), -80°C is recommended.[1]

Stock_Solution_Workflow start Start weigh Weigh EB-47 dihydrochloride start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate Sonicate / Warm check_dissolution->sonicate No aliquot Aliquot Stock Solution check_dissolution->aliquot Yes sonicate->check_dissolution store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for Preparing this compound Stock Solution.
Cell Viability (MTT) Assay

This protocol outlines the use of this compound in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess its cytotoxic effects on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of PARP-1 Activity (PARylation)

This protocol describes how to assess the inhibitory effect of this compound on PARP-1 activity by detecting the levels of poly(ADP-ribose) (PAR) using Western blotting.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound stock solution (in DMSO)

  • DNA damaging agent (e.g., H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-PAR antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Induction of DNA Damage: To stimulate PARP-1 activity, treat the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10-15 minutes).[3]

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. A decrease in the PAR signal in EB-47-treated cells indicates inhibition of PARP-1 activity.

Disclaimer

The information provided in these application notes is intended for research use only and not for diagnostic or therapeutic purposes. The protocols are provided as a general guide and may require optimization for specific experimental conditions and cell lines. Researchers should always consult the relevant product datasheets and safety information before use.

References

EB-47 Dihydrochloride for High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), also known as ARTD-1, with a reported IC50 value of 45 nM.[1] It functions by mimicking the substrate NAD+, extending from the nicotinamide (B372718) to the adenosine (B11128) subsite of the enzyme.[1] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the principle of synthetic lethality. The characteristics of EB-47 make it a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel PARP inhibitors. This document provides detailed application notes and protocols for the use of EB-47 dihydrochloride in HTS settings.

Data Presentation

The inhibitory activity of this compound has been characterized against several PARP family enzymes. The following table summarizes the available quantitative data.

Target EnzymeIC50 ValueNotes
PARP-1 / ARTD-1 45 nMPotent and selective inhibition.
TNKS2 45 nMDual site inhibitor.
ARTD5 (PARP5a/TNKS1) 410 nMModest potency.
TNKS1 410 nM
PARP10 1,179 nM
CdPARP 0.86 µMInhibits Clostridioides difficile PARP.
HsPARP 1.0 µMInhibits Homo sapiens PARP.

Signaling Pathway

PARP-1 is a crucial sensor of DNA single-strand breaks. Upon detection of DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, initiating the repair cascade. Inhibition of PARP-1 by compounds like EB-47 prevents this PARylation, leading to the accumulation of unrepaired single-strand breaks. During DNA replication, these unresolved SSBs are converted into toxic double-strand breaks (DSBs), which in cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutated cancers), leads to cell death.

PARP1_Signaling_Pathway PARP-1 Signaling Pathway in DNA Damage Repair cluster_0 Cellular Stress cluster_1 PARP-1 Activation and PARylation cluster_2 DNA Repair Cascade cluster_3 Cellular Outcomes DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 senses Replication DNA Replication PARP1_active Activated PARP-1 PARP1->PARP1_active binds to DNA NAD NAD+ NAD->PARP1_active substrate PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment scaffolds EB47 This compound EB47->PARP1_active inhibits SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair initiates Cell_Survival Cell Survival SSB_Repair->Cell_Survival leads to DSB Double-Strand Break Formation Replication->DSB unrepaired SSB leads to HR_proficient Homologous Recombination (HR Proficient Cells) DSB->HR_proficient repaired by HR_deficient Apoptosis (HR Deficient Cells) DSB->HR_deficient unrepaired in HR_proficient->Cell_Survival

Caption: PARP-1 Signaling Pathway and Inhibition by EB-47.

Experimental Protocols

Biochemical High-Throughput Screening (HTS) for PARP-1 Inhibitors

This protocol describes a generic, adaptable ELISA-based biochemical assay for screening compound libraries for PARP-1 inhibitory activity.

Materials:

  • High-binding 96- or 384-well plates (e.g., Corning Costar)

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate for PARP-1)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Streptavidin-HRP conjugate

  • Chemiluminescent or colorimetric HRP substrate

  • This compound (as a positive control)

  • DMSO (for compound dilution)

Protocol Workflow:

HTS_Workflow Biochemical HTS Workflow for PARP-1 Inhibitors cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Coat 1. Coat plate with Histone H1 Wash1 2. Wash Coat->Wash1 Block 3. Block with non-fat milk Wash1->Block Wash2 4. Wash Block->Wash2 Add_Reagents 5. Add assay buffer, activated DNA, and Biotinylated NAD+ Wash2->Add_Reagents Add_Compounds 6. Add test compounds and controls (EB-47, DMSO) Add_Reagents->Add_Compounds Add_Enzyme 7. Add PARP-1 enzyme to initiate Add_Compounds->Add_Enzyme Incubate 8. Incubate at room temperature Add_Enzyme->Incubate Wash3 9. Wash Incubate->Wash3 Add_Strep_HRP 10. Add Streptavidin-HRP Wash3->Add_Strep_HRP Incubate2 11. Incubate Add_Strep_HRP->Incubate2 Wash4 12. Wash Incubate2->Wash4 Add_Substrate 13. Add HRP substrate Wash4->Add_Substrate Read_Plate 14. Read luminescence/absorbance Add_Substrate->Read_Plate

Caption: Workflow for a biochemical HTS assay to identify PARP-1 inhibitors.

Detailed Steps:

  • Plate Coating: Coat the wells of a high-binding plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Reaction Setup:

    • Prepare a reaction mixture containing Assay Buffer, activated DNA (e.g., 10 µg/mL), and biotinylated NAD+ (e.g., 1 µM).

    • Dispense the reaction mixture into each well.

    • Add test compounds from your library (e.g., to a final concentration of 10 µM). Include wells with a known inhibitor like this compound as a positive control and DMSO as a negative control.

    • Initiate the reaction by adding recombinant PARP-1 enzyme (e.g., 50 ng/well).

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer to remove unbound reagents.

    • Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add the HRP substrate and immediately read the signal on a plate reader (luminescence or absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

Cell-Based High-Throughput Screening for PARP-1 Inhibition

This protocol describes a cell-based assay to assess the ability of compounds to inhibit PARP-1 activity within a cellular context, often by measuring the potentiation of a DNA-damaging agent's cytotoxicity.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient control cell line (e.g., MCF-7).

  • Cell culture medium and supplements.

  • DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) (MMS) or a topoisomerase inhibitor like camptothecin).

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

  • This compound (as a positive control).

  • DMSO (for compound dilution).

  • 384-well clear-bottom, white-walled plates.

Protocol Workflow:

Cell_Based_HTS_Workflow Cell-Based HTS Workflow for PARP-1 Inhibitors cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Readout Seed_Cells 1. Seed BRCA-deficient and BRCA-proficient cells in plates Incubate1 2. Incubate overnight to allow attachment Seed_Cells->Incubate1 Add_Compounds 3. Add test compounds and controls (EB-47, DMSO) Incubate1->Add_Compounds Add_Damaging_Agent 4. Add a sub-lethal dose of a DNA-damaging agent Add_Compounds->Add_Damaging_Agent Incubate2 5. Incubate for 48-72 hours Add_Damaging_Agent->Incubate2 Add_Viability_Reagent 6. Add cell viability reagent Incubate2->Add_Viability_Reagent Incubate3 7. Incubate as per manufacturer's instructions Add_Viability_Reagent->Incubate3 Read_Signal 8. Read luminescence or fluorescence Incubate3->Read_Signal

Caption: Workflow for a cell-based HTS assay to identify PARP-1 inhibitors.

Detailed Steps:

  • Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Add the test compounds from the library and controls (EB-47, DMSO) to the cells.

  • Induction of DNA Damage: After a short pre-incubation with the compounds (e.g., 1 hour), add a pre-determined sub-lethal concentration of a DNA-damaging agent to all wells except for the no-damage controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Viability Measurement: Add a cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Reading: After the appropriate incubation time, read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Identify compounds that selectively reduce the viability of BRCA-deficient cells in the presence of the DNA-damaging agent, indicating synthetic lethality and potential PARP inhibition.

Conclusion

This compound is a valuable research tool for the study of PARP-1 inhibition and the development of novel therapeutics. The protocols and data presented here provide a framework for the successful implementation of EB-47 in high-throughput screening campaigns. The distinct inhibitory profile of EB-47 also makes it a useful probe for investigating the roles of different PARP family members in cellular processes. Proper experimental design, including the use of appropriate controls and orthogonal assays, is crucial for the validation of hits identified in HTS.

References

Application Notes and Protocols for PARP Activity Assay Using EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway.[1] They are activated by DNA single-strand breaks (SSBs) and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage.[1] Inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of PARP-1, mimicking the substrate NAD+.[2][3] These application notes provide a detailed protocol for determining the inhibitory activity of EB-47 dihydrochloride on PARP-1 using a chemiluminescent assay format. This type of assay is highly sensitive and suitable for high-throughput screening of potential PARP inhibitors.

Signaling Pathway of PARP-1 in DNA Repair

Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site. This binding triggers a conformational change that activates its catalytic domain. Using NAD+ as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) and attaches them to itself (auto-PARylation) and other nearby proteins, such as histones. These negatively charged PAR chains then recruit components of the base excision repair (BER) machinery, including XRCC1, to the site of damage to facilitate DNA repair. PARP inhibitors like EB-47 compete with NAD+ for the catalytic site of PARP-1, preventing the synthesis of PAR and thereby inhibiting the recruitment of repair proteins.[4]

PARP_Signaling_Pathway cluster_0 Cell Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate BER Base Excision Repair (BER) Protein Recruitment (e.g., XRCC1) PAR->BER recruits Repair DNA Repair BER->Repair EB47 This compound EB47->PARP1 inhibits

PARP-1 Signaling in DNA Repair and Inhibition by EB-47.

Data Presentation

The inhibitory potency of this compound and other representative PARP inhibitors is summarized below. This data is typically generated from biochemical assays as described in the protocols.

CompoundTargetIC50 (nM)Reference
This compound PARP-1/ARTD-1 45 [2][3]
OlaparibPARP-1/2~30[5]
TalazoparibPARP-1/2~2[5]
NiraparibPARP-1/2~20[5]
RucaparibPARP-1/2~30[5]
VeliparibPARP-1/2>1000[5]

Note: IC50 values can vary depending on the specific assay conditions and reagents used.

Experimental Protocols

This section provides a detailed methodology for a PARP-1 chemiluminescent activity assay to determine the IC50 value of this compound. This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[6][7][8]

Experimental Workflow

The overall workflow for the PARP activity assay involves coating a microplate with histone, adding the PARP enzyme and the inhibitor, initiating the reaction with a biotinylated NAD+ substrate, and then detecting the incorporated biotin (B1667282) with a streptavidin-HRP conjugate and a chemiluminescent substrate.

Experimental_Workflow Start Start Coat_Plate Coat 96-well plate with Histone Start->Coat_Plate Wash1 Wash Plate Coat_Plate->Wash1 Block Block Plate Wash1->Block Wash2 Wash Plate Block->Wash2 Add_Inhibitor Add serial dilutions of This compound Wash2->Add_Inhibitor Add_Enzyme Add PARP-1 Enzyme and Activated DNA Add_Inhibitor->Add_Enzyme Incubate1 Incubate Add_Enzyme->Incubate1 Add_Substrate Initiate reaction with Biotinylated NAD+ Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Wash3 Wash Plate Incubate2->Wash3 Add_Strep_HRP Add Streptavidin-HRP Wash3->Add_Strep_HRP Incubate3 Incubate Add_Strep_HRP->Incubate3 Wash4 Wash Plate Incubate3->Wash4 Add_Chemi_Substrate Add Chemiluminescent Substrate Wash4->Add_Chemi_Substrate Read_Plate Read Luminescence Add_Chemi_Substrate->Read_Plate End End Read_Plate->End

Workflow for the PARP Chemiluminescent Assay.
Materials and Reagents

  • Recombinant Human PARP-1 Enzyme

  • This compound

  • Histone-coated 96-well plates (or histones for coating)

  • Activated DNA

  • 10x PARP Assay Buffer

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Blocking Buffer

  • Wash Buffer (e.g., PBST)

  • DMSO

  • Microplate luminometer

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further serial dilutions should be prepared in 1x PARP Assay Buffer. It is recommended to keep the final DMSO concentration in the assay below 1%.[7][8]

  • 1x PARP Assay Buffer: Dilute the 10x PARP Assay Buffer to 1x with distilled water.

  • Enzyme and Substrate Preparation: Follow the manufacturer's instructions for diluting the PARP-1 enzyme, activated DNA, and biotinylated NAD+.

Assay Procedure
  • Plate Preparation: If not using pre-coated plates, coat a 96-well plate with histone overnight at 4°C. Wash the plate three times with Wash Buffer and then block with Blocking Buffer for at least 90 minutes at room temperature.[6][8]

  • Inhibitor Addition: Add 5 µL of the serially diluted this compound or vehicle control (containing the same concentration of DMSO) to the appropriate wells.

  • Enzyme Reaction:

    • Prepare a master mix containing 1x PARP Assay Buffer, activated DNA, and PARP-1 enzyme.

    • Add 40 µL of the master mix to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiation of PARylation:

    • Add 5 µL of biotinylated NAD+ to each well to initiate the reaction.

    • Incubate for 60 minutes at room temperature.[8]

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[6][8]

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the chemiluminescent substrate to each well.

    • Immediately read the plate in a microplate luminometer.

Data Analysis
  • Subtract the background luminescence (wells with no enzyme) from all other readings.

  • Calculate the percentage of PARP-1 activity for each concentration of this compound relative to the vehicle control (100% activity).

  • Plot the percentage of PARP-1 activity against the log concentration of this compound.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The described chemiluminescent assay provides a robust and sensitive method for determining the inhibitory activity of this compound on PARP-1. This protocol can be adapted for the screening and characterization of other potential PARP inhibitors, which is a critical step in the development of targeted cancer therapies. The high potency of EB-47 makes it a valuable tool for further research into the role of PARP-1 in DNA repair and other cellular processes.

References

Application Notes and Protocols for In Vivo Experimental Design of EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 of 45 nM.[1] PARP-1 is a key enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks. Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3] Furthermore, PARP-1 activation is implicated in inflammatory processes, suggesting a potential therapeutic role for PARP inhibitors in inflammatory diseases.[4]

These application notes provide a comprehensive guide for the in vivo experimental design using EB-47 dihydrochloride in preclinical models of cancer and inflammation. The protocols outlined below are based on established methodologies for PARP inhibitors and can be adapted for specific research questions.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a template for organizing experimental results.

Table 1: In Vitro and In Vivo Activity of this compound

ParameterValueSpeciesModelSource
IC50 (PARP-1) 45 nM-Enzymatic Assay[1]
IC50 (TNKS1) 410 nM-Enzymatic Assay[1]
IC50 (TNKS2) 45 nM-Enzymatic Assay[1]
Effective In Vivo Dose 10 mg/kg per hourRatIschemia-Reperfusion (MCAO)[1]

Table 2: Template for In Vivo Efficacy Study Data (Cancer Xenograft Model)

Treatment GroupDosing RegimenMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Controle.g., 0.5% CMC, p.o., daily0
EB-47 (X mg/kg)e.g., p.o., daily
EB-47 (Y mg/kg)e.g., p.o., daily
Positive Control (e.g., Olaparib)e.g., 50 mg/kg, p.o., daily
EB-47 + Chemotherapy

Table 3: Template for In Vivo Efficacy Study Data (Inflammation Model)

Treatment GroupDosing RegimenInflammatory Endpoint (e.g., Paw Edema, MPO activity)Cytokine Levels (e.g., TNF-α, IL-6) (pg/mL)Histological Score
Naive (No Inflammation)-
Vehicle Control + Inducere.g., i.p.
EB-47 (X mg/kg) + Inducere.g., i.p.
EB-47 (Y mg/kg) + Inducere.g., i.p.
Positive Control (e.g., Dexamethasone)e.g., i.p.

Signaling Pathways and Experimental Workflows

PARP-1 Inhibition and DNA Damage Repair Signaling

Inhibition of PARP-1 by EB-47 prevents the recruitment of DNA repair machinery to sites of single-strand DNA breaks (SSBs). In cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutant cancer cells), these unrepaired SSBs are converted to double-strand breaks (DSBs) during replication, leading to genomic instability and cell death.

PARP1_Inhibition_DNA_Repair cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell + EB-47 DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 SSBR Single-Strand Break Repair PARP1->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival DNA_Damage_Cancer DNA Single-Strand Break PARP1_Inhibition PARP-1 Inhibition DNA_Damage_Cancer->PARP1_Inhibition EB47 EB-47 EB47->PARP1_Inhibition Unrepaired_SSB Unrepaired SSB PARP1_Inhibition->Unrepaired_SSB DSB Double-Strand Break (Replication) Unrepaired_SSB->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: PARP-1 inhibition by EB-47 in BRCA-deficient cancer cells.

PARP-1 Inhibition in Inflammation

PARP-1 activation is a key event in inflammatory responses. It can be activated by reactive oxygen species (ROS) and reactive nitrogen species (RNS) and, in turn, can promote the expression of pro-inflammatory genes through the activation of transcription factors like NF-κB.

PARP1_Inhibition_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, ROS) PARP1_Activation PARP-1 Activation Inflammatory_Stimuli->PARP1_Activation NFkB_Activation NF-κB Activation PARP1_Activation->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Activation->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation EB47 EB-47 EB47->PARP1_Activation

Caption: Inhibition of the pro-inflammatory cascade by EB-47.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

In_Vivo_Workflow Animal_Model Animal Model Selection (e.g., Xenograft, Inflammation Model) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Tumor_Implantation Tumor Implantation / Induction of Inflammation Acclimatization->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment Treatment with EB-47, Vehicle, Positive Control Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Tissue_Collection Tissue and Blood Collection Endpoint->Tissue_Collection Analysis Pharmacodynamic and Efficacy Analysis Tissue_Collection->Analysis

Caption: A generalized workflow for in vivo studies with EB-47.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Human Cancer Xenograft Model

Objective: To evaluate the antitumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or 10% DMSO/90% corn oil)

  • Human cancer cell line (e.g., BRCA-deficient ovarian or breast cancer cell line)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Positive control (e.g., Olaparib)

  • Calipers

  • Standard animal housing and husbandry equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under appropriate conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare fresh formulations of this compound and the positive control in the chosen vehicle daily.

    • Administer this compound, vehicle, or positive control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule (e.g., once or twice daily).

    • Dose-ranging studies should be performed to determine the optimal dose. Based on the MCAO study, a starting point for dose exploration could be in the range of 10-50 mg/kg.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Observe animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant toxicity are observed.

  • Tissue Collection and Analysis:

    • At the endpoint, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for PARP-1 activity) and another portion fixed in formalin for immunohistochemistry.

    • Collect blood for pharmacokinetic analysis if required.

Protocol 2: In Vivo Anti-inflammatory Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To assess the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline

  • Mice (e.g., C57BL/6), 8-10 weeks old

  • Positive control (e.g., Dexamethasone)

  • ELISA kits for TNF-α, IL-6, etc.

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (n=6-8 mice per group): Naive, Vehicle + LPS, EB-47 (low dose) + LPS, EB-47 (high dose) + LPS, Positive Control + LPS.

    • Administer this compound or vehicle (e.g., intraperitoneally) 1 hour prior to the inflammatory challenge.

  • Induction of Inflammation:

    • Induce systemic inflammation by administering LPS (e.g., 1-5 mg/kg, i.p.).

  • Sample Collection:

    • At a predetermined time point after LPS administration (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum preparation.

    • Perform peritoneal lavage to collect peritoneal cells.

    • Harvest organs such as the lungs and liver for histological and biochemical analysis.

  • Analysis of Inflammatory Markers:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.[5][6][7][8][9][10]

    • Determine the neutrophil infiltration in the lungs or liver by measuring MPO activity.

    • Perform histological analysis of tissue sections to assess inflammatory cell infiltration and tissue damage.

    • Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) in tissues or peritoneal cells by Western blot or RT-qPCR.[7][9]

Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemia-Reperfusion Injury

Objective: To evaluate the neuroprotective effects of this compound in a rat model of stroke. This protocol is based on the reported in vivo use of EB-47.[1]

Materials:

  • This compound

  • Anesthetics (e.g., isoflurane)

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Nylon monofilament suture (e.g., 4-0)

  • Surgical instruments

  • Physiological monitoring equipment (temperature, blood pressure)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Surgical Procedure (MCAO):

    • Anesthetize the rat and maintain body temperature at 37°C.

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Treatment Administration:

    • Administer this compound (10 mg/kg per hour) via a continuous intravenous infusion starting at the time of reperfusion.

    • The vehicle control group should receive an equivalent volume of the vehicle.

  • Reperfusion:

    • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • Euthanize the animals and harvest the brains.

    • Slice the brain into coronal sections and stain with 2% TTC.

    • TTC stains viable tissue red, leaving the infarcted area white.

    • Quantify the infarct volume using image analysis software.

Concluding Remarks

The provided application notes and protocols offer a framework for investigating the in vivo efficacy of this compound in cancer and inflammation models. It is crucial to perform preliminary dose-ranging and pharmacokinetic/pharmacodynamic studies to optimize the experimental design for specific research objectives. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal welfare. The potent PARP-1 inhibitory activity of EB-47 suggests its potential as a valuable tool for preclinical research and drug development.

References

Application Notes and Protocols for Dosing EB-47 Dihydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 dihydrochloride (B599025) is a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1) and tankyrase 2 (TNKS2), with potential applications in various research areas, including oncology and neuroprotection.[1][2][3] This document provides a summary of the currently available information on dosing EB-47 dihydrochloride in animal models and offers general guidance for its use in preclinical research. Due to the limited publicly available data on in vivo studies with this compound, this document also includes comparative information on other PARP inhibitors to aid in the design of experimental protocols.

Chemical and Physical Properties

PropertyValue
Chemical Name 5′-deoxy-5′-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5′-oxo-adenosine, dihydrochloride
Molecular Formula C₂₄H₂₉Cl₂N₉O₆
Molecular Weight 610.45 g/mol [3]
CAS Number 1190332-25-2[3]
Solubility Soluble in DMSO (50 mg/mL)[1]
Storage Store at -20°C for long-term storage.[3]

Mechanism of Action

EB-47 is a potent inhibitor of PARP-1 with an IC₅₀ of 45 nM. It also demonstrates inhibitory activity against tankyrase 2 (TNKS2) with a similar IC₅₀ of 45 nM.[1][2] Additionally, it inhibits tankyrase 1 (TNKS1) and PARP10 with IC₅₀ values of 410 nM and 1,179 nM, respectively.[1] By inhibiting these enzymes, EB-47 interferes with DNA damage repair pathways, which can be particularly effective in killing cancer cells with existing DNA repair deficiencies, and it may also play a role in reducing cellular damage in ischemic events.

Signaling Pathway Diagram

PARP_Inhibition_Pathway Simplified PARP Inhibition Pathway cluster_0 Cellular Stress cluster_1 PARP Activation and DNA Repair cluster_2 Inhibition by EB-47 cluster_3 Cellular Outcomes DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 Activates DNA Repair DNA Repair PARP1->DNA Repair Promotes Cell Cycle Arrest Cell Cycle Arrest PARP1->Cell Cycle Arrest Inhibition of DNA Repair Inhibition of DNA Repair PARP1->Inhibition of DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival EB-47 EB-47 EB-47->PARP1 Inhibits Apoptosis Apoptosis Inhibition of DNA Repair->Apoptosis Leads to

Caption: Simplified signaling pathway of PARP-1 inhibition by EB-47.

In Vivo Dosing Information

To date, there is limited published data on the in vivo dosing of this compound. The following table summarizes the available information.

Animal ModelDisease ModelRoute of AdministrationDoseOutcomeReference
RatIschemia-Reperfusion Injury (Middle Cerebral Artery Occlusion)Intravenous infusion10 mg/kg per hourReduced infarct volume[1][2]

Note: This single study provides a starting point for neuroprotection models. Further dose-response studies are necessary to determine the optimal dose and administration schedule.

Pharmacokinetics and Toxicology

There is currently no publicly available pharmacokinetic or toxicological data for this compound in animal models.

Comparative Pharmacokinetics of Other PARP Inhibitors

While not specific to EB-47, the pharmacokinetic profiles of other clinically approved PARP inhibitors can provide general guidance for experimental design.

PARP InhibitorTypical Route of AdministrationKey Metabolic EnzymesCommon Toxicities
OlaparibOral (twice daily)Cytochrome P450 enzymesHematological toxicity
NiraparibOral (once daily)CarboxylesterasesHematological toxicity
RucaparibOral (twice daily)Cytochrome P450 enzymesHematological toxicity
TalazoparibOral (once daily)Minimal hepatic metabolismHematological toxicity

Disclaimer: This information is for comparative purposes only and may not be representative of the pharmacokinetic and toxicological profile of this compound. It is crucial to conduct independent pharmacokinetic and toxicology studies for EB-47 before embarking on large-scale efficacy studies.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in animal models. These protocols should be optimized based on the specific animal model, disease, and experimental endpoints.

Preparation of Dosing Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the powder. Based on available solubility data, a stock solution of up to 50 mg/mL in DMSO can be prepared.[1]

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • For administration, dilute the DMSO stock solution with a suitable vehicle such as saline or PBS to the final desired concentration.

    • Important: The final concentration of DMSO in the administered solution should be kept to a minimum (typically <10% v/v) to avoid vehicle-induced toxicity.

  • Prepare fresh dosing solutions on the day of administration.

Animal Models and Administration Routes

The choice of animal model and administration route will depend on the research question.

  • Oncology Models:

    • Xenograft Models: Immunocompromised mice (e.g., nude, SCID) are commonly used for implanting human cancer cell lines.

    • Syngeneic Models: Immunocompetent mice are used to study the interaction between the drug, the tumor, and the immune system.

    • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of patient tumor tissue into immunodeficient mice and are considered more clinically relevant.

    • Potential Routes of Administration: Oral gavage, intraperitoneal (IP) injection, intravenous (IV) injection.

  • Neuroprotection Models:

    • Ischemic Stroke Models: Middle Cerebral Artery Occlusion (MCAO) in rats or mice is a common model. The reported study used intravenous infusion.[1][2]

    • Potential Routes of Administration: Intravenous (IV) injection/infusion, intraperitoneal (IP) injection.

General Experimental Workflow

Experimental_Workflow cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment Animal Acclimatization Animal Acclimatization Disease Model Induction Disease Model Induction Animal Acclimatization->Disease Model Induction Baseline Measurements Baseline Measurements Disease Model Induction->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group EB-47 Treatment Group(s) EB-47 Treatment Group(s) Randomization->EB-47 Treatment Group(s) Dosing Dosing Vehicle Control Group->Dosing EB-47 Treatment Group(s)->Dosing Monitoring Monitoring Dosing->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Caption: General experimental workflow for in vivo studies with EB-47.

Conclusion and Future Directions

The available data on dosing this compound in animal models is currently limited to a single study in a rat model of ischemia-reperfusion injury. While this provides a valuable starting point, extensive research is required to establish the pharmacokinetic profile, toxicological properties, and optimal dosing regimens for various disease models and animal species. Researchers are encouraged to perform initial dose-finding and tolerability studies before proceeding to larger efficacy trials. The comparative data on other PARP inhibitors can serve as a guide for designing these initial studies. As more research becomes available, these application notes will be updated to provide more specific and detailed protocols.

References

EB-47 Dihydrochloride for Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), also known as diphtheria toxin-like ADP-ribosyltransferase-1 (ARTD-1), with an IC50 of 45 nM.[1][2] It also demonstrates inhibitory activity against Tankyrase 1 (TNKS1/ARTD5) and Tankyrase 2 (TNKS2), with IC50 values of 410 nM and 45 nM, respectively, as well as PARP10 with an IC50 of 1,179 nM.[3][4] EB-47 mimics the substrate NAD+ and binds to the nicotinamide-adenosine subsite of its target enzymes.[1] Its utility in proteomics research, particularly for target identification and engagement studies, is a rapidly developing area of interest.[5] This document provides detailed application notes and protocols for the use of EB-47 dihydrochloride in proteomics, with a focus on Activity-Based Protein Profiling (ABPP).

ABPP is a powerful chemical proteomics strategy that employs active site-directed chemical probes to assess the functional state of enzymes in native biological systems.[6][7][8] By modifying EB-47 into an activity-based probe (ABP), researchers can covalently label its enzymatic targets, enabling their identification, quantification, and functional characterization in complex proteomes.

Key Applications

  • Target Engagement and Occupancy Studies: Confirm and quantify the interaction of EB-47 with its intended targets (PARP-1, TNKS1/2) in a cellular context.

  • Off-Target Identification: Profile the broader enzymatic landscape to identify potential off-targets of EB-47, providing crucial insights into its selectivity and potential side effects.

  • Competitive Profiling: Utilize EB-47 in competition with a broad-spectrum ABP to profile the cellular targets of other PARP inhibitors.

  • Pathway Discovery: Elucidate the downstream signaling pathways affected by the inhibition of PARP-1 and Tankyrase activity.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary targets.

Target EnzymeIC50 (nM)Reference
PARP-1 / ARTD-145[1][2]
Tankyrase 2 (TNKS2)45[3][4]
Tankyrase 1 (TNKS1) / ARTD5410[1][3][4]
PARP101,179[3][4]
CdPARP860[1]
HsPARP1,000[1]

Experimental Protocols

Protocol 1: In-situ Target Engagement using a Clickable EB-47 Probe

This protocol describes the use of a synthetically modified EB-47, incorporating a clickable alkyne handle, to label target proteins in live cells. Subsequent click chemistry with a biotin-azide reporter enables affinity enrichment and identification of target proteins via mass spectrometry.

Workflow Diagram:

G cluster_cell Live Cell Incubation cluster_lysis Cell Lysis & Click Chemistry cluster_enrichment Affinity Enrichment cluster_ms Mass Spectrometry Analysis cell Intact Cells probe Alkyne-EB-47 Probe cell->probe Incubation lysis Cell Lysis probe->lysis click Biotin-Azide Click Reaction lysis->click enrich Streptavidin Affinity Purification click->enrich ms On-Bead Digestion & LC-MS/MS enrich->ms protein_id Protein Identification & Quantification ms->protein_id

Caption: Workflow for in-situ target identification using a clickable EB-47 probe.

Materials:

  • Alkyne-modified EB-47 probe

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Azide reporter tag

  • Click chemistry reagents (Copper(II) sulfate, TBTA, Sodium Ascorbate)

  • Streptavidin-coated magnetic beads

  • Mass spectrometry-grade trypsin

  • Reagents for LC-MS/MS analysis

Procedure:

  • Cell Treatment: Treat cultured cells with the alkyne-EB-47 probe at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Click Chemistry: To the cell lysate, add the biotin-azide reporter, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate. Incubate to allow the click reaction to proceed.

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight to digest the captured proteins.

  • LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.

  • Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database.

Protocol 2: Competitive Activity-Based Protein Profiling

This protocol allows for the profiling of EB-47's selectivity across a protein family using a broad-spectrum activity-based probe in a competitive format.

Logical Relationship Diagram:

G cluster_preincubation Pre-incubation cluster_labeling Probe Labeling cluster_analysis Analysis cluster_result Result lysate Cell Lysate eb47 This compound lysate->eb47 Incubate probe Broad-Spectrum ABP eb47->probe Add analysis Gel Electrophoresis or LC-MS/MS probe->analysis result Reduced Probe Labeling of Targets analysis->result G cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by EB-47 ssb Single-Strand Break parp1 PARP-1 ssb->parp1 Recruitment par_chain PAR Chain Synthesis parp1->par_chain Catalyzes repair DNA Repair Proteins (e.g., XRCC1) par_chain->repair Recruitment eb47 EB-47 eb47->parp1 Inhibits

References

Application Notes and Protocols for Cell Viability Assay with EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair.[1][2] PARP-1 plays a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] Inhibition of PARP-1 by compounds such as EB-47 dihydrochloride has emerged as a promising therapeutic strategy in oncology. By preventing the repair of DNA single-strand breaks, PARP inhibitors can lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can be catastrophic, leading to a synthetic lethal phenotype and subsequent apoptotic cell death.[3][4]

These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a standard cell viability assay. The information herein is intended to guide researchers in the design and execution of experiments to evaluate the therapeutic potential of this PARP-1 inhibitor.

Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction

This compound exerts its cytotoxic effects by inhibiting the catalytic activity of PARP-1. In response to DNA damage, PARP-1 binds to DNA breaks and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3][5] By blocking PARP-1, this compound prevents this recruitment and stalls the DNA repair process.

The unresolved single-strand breaks are converted into more lethal double-strand breaks during S-phase of the cell cycle.[6] In cells with compromised homologous recombination repair (HRR), a common feature of many cancers, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and the activation of apoptotic pathways.[4] PARP-1 inhibition can trigger apoptosis through both caspase-dependent and caspase-independent mechanisms, often involving the release of apoptosis-inducing factor (AIF) from the mitochondria.[7][8][9]

Data Presentation: Cytotoxicity of PARP Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PARP inhibitors in different human cancer cell lines, as determined by cell viability assays such as the MTT assay. This data illustrates the range of cytotoxic potencies observed for this class of compounds and provides a reference for expected outcomes when testing this compound.

PARP InhibitorCancer Cell LineCancer TypeIC50 (µM)Reference
OlaparibMDA-MB-231Breast CancerVaries[10]
OlaparibT47DBreast CancerVaries[10]
Parp1-IN-6MCF-7Breast Cancer0.7[1]
Parp1-IN-6HepG2Liver Cancer0.9[1]
Parp1-IN-6HeLaCervical Cancer1.1[1]
Parp1-IN-6SK-OV-3Ovarian Cancer1.7[1]
Compound 34MDA-MB-231Breast Cancer0.99 ± 0.03[11]
Compound 34T47DBreast Cancer0.43 ± 0.01[11]

Mandatory Visualization

PARP1_Inhibition_Apoptosis Signaling Pathway of Apoptosis Induction by this compound cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound cluster_2 Apoptosis Induction in HRR-Deficient Cells DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis PARP1->PARylation PARP1_Inhibition PARP-1 Inhibition Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair EB47 This compound EB47->PARP1_Inhibition Inhibits SSB_Accumulation SSB Accumulation PARP1_Inhibition->SSB_Accumulation Leads to DSB_Formation Replication-Associated Double-Strand Breaks SSB_Accumulation->DSB_Formation During S-Phase Genomic_Instability Genomic Instability DSB_Formation->Genomic_Instability HRR_Deficiency Homologous Recombination Repair Deficiency (e.g., BRCA1/2 mutation) HRR_Deficiency->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis AIF_Release Mitochondrial AIF Release (Caspase-Independent) Apoptosis->AIF_Release Caspase_Activation Caspase Activation (Caspase-Dependent) Apoptosis->Caspase_Activation

Caption: Signaling Pathway of Apoptosis Induction by this compound.

MTT_Workflow Experimental Workflow for MTT Cell Viability Assay start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate_adhesion Incubate overnight for cell adhesion seed_cells->incubate_adhesion prepare_drug Prepare serial dilutions of This compound incubate_adhesion->prepare_drug treat_cells Treat cells with EB-47 and vehicle control prepare_drug->treat_cells incubate_treatment Incubate for desired exposure time (e.g., 72h) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization buffer to dissolve formazan (B1609692) crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data to determine cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for MTT Cell Viability Assay.

Experimental Protocols

This section provides a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability. This assay is suitable for evaluating the cytotoxic effects of this compound.

MTT Cell Viability Assay Protocol

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for EB-47

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is greater than 90% using a method like trypan blue exclusion.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A common starting range for a new compound might be from 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control group (medium with the same concentration of solvent used to dissolve EB-47) and a no-treatment control group.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[13]

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.[14]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a suitable software package (e.g., GraphPad Prism).

Note: This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions. It is recommended to perform each experiment in triplicate to ensure the reliability of the results.

References

Application Notes and Protocols for Studying Embryo Implantation with EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing EB-47 dihydrochloride (B599025), a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, to study the mechanisms of embryo implantation.

Introduction

Embryo implantation is a critical and complex process for the establishment of pregnancy. It involves a synchronized dialogue between a receptive endometrium and a competent blastocyst. The molecular mechanisms governing this process are intricate and involve numerous signaling pathways. Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in various cellular processes, including DNA repair, cell death, and proliferation. Recent studies have elucidated the crucial role of PARP-1 in successful embryo implantation.

EB-47 dihydrochloride is a potent and selective inhibitor of PARP-1, making it a valuable tool for investigating the role of this enzyme in reproductive biology. By inhibiting PARP-1 activity, researchers can dissect its downstream signaling pathways and its overall impact on uterine receptivity, decidualization, and blastocyst implantation.

Mechanism of Action

This compound is an isoindolinone derivative that acts as a competitive inhibitor of PARP-1.[1] It mimics the substrate of PARP-1, NAD+, thereby blocking its enzymatic activity. PARP-1 has been shown to be upregulated in the uterus during the window of implantation.[2][3] Its inhibition by EB-47 has been demonstrated to interfere with key processes required for successful implantation.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on embryo implantation in a mouse model.

ParameterTreatment GroupControl GroupP-valueReference
Number of Implantation SitesSignificantly reducedNormalP<0.01[2][3]
Number of Blastocysts RecoveredSignificantly reducedNormalP<0.01[2][3]

Signaling Pathways

The inhibitory effect of this compound on embryo implantation is mediated through the modulation of specific signaling pathways. Inhibition of PARP-1 has been shown to downregulate the expression and activation of STAT3, a key transcription factor for uterine receptivity.[3] Additionally, the absence or inhibition of PARP-1 can lead to an increase in p53 signaling, resulting in decidualization failure.[4][5][6]

PARP1_Implantation_Pathway cluster_0 This compound Action cluster_1 Downstream Effects EB-47 This compound PARP-1 PARP-1 EB-47->PARP-1 Inhibits STAT3 STAT3 Activation (p-STAT3) PARP-1->STAT3 Promotes p53 p53 Signaling PARP-1->p53 Inhibits Uterine_Receptivity Uterine Receptivity STAT3->Uterine_Receptivity Essential for Decidualization Decidualization p53->Decidualization Negatively Regulates Implantation Successful Implantation Uterine_Receptivity->Implantation Decidualization->Implantation Experimental_Workflow Mating Mate Female Mice (Day 0) Plug_Check Vaginal Plug Check (Day 1) Mating->Plug_Check Drug_Admin Intrauterine Injection (Day 4) - this compound (Treated Horn) - Vehicle (Control Horn) Plug_Check->Drug_Admin Implantation_Check Assess Implantation Sites (Day 5/6) - Chicago Blue Dye Injection Drug_Admin->Implantation_Check Analysis Count Implantation Sites & Recover Blastocysts Implantation_Check->Analysis

References

Troubleshooting & Optimization

Technical Support Center: EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of EB-47 dihydrochloride in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and Tankyrase 2 (TNKS2), with an IC50 value of 45 nM for both.[1][2] It also shows modest potency against ARTD5 (IC50 of 410 nM) and Tankyrase 1 (TNKS1) (IC50 of 410 nM).[1][2][3] EB-47 mimics the substrate NAD+ and binds to the nicotinamide (B372718) subsite of the enzyme.[3] As a PARP inhibitor, it is involved in research related to cell cycle/DNA damage and epigenetics.[4]

Q2: What are the basic chemical properties of this compound?

A2: The key chemical properties are summarized below:

  • Molecular Formula: C₂₄H₂₉Cl₂N₉O₆[4]

  • Molecular Weight: 610.45 g/mol [4]

  • CAS Number: 1190332-25-2[4][5][6]

  • Appearance: Solid[7]

  • Purity: Typically ≥95% or ≥98% depending on the supplier[5][7]

Q3: How should I store this compound?

A3: For the solid compound, it is recommended to store it at 4°C, sealed and away from moisture.[4] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]

Solubility Data and Protocols

Quantitative solubility data for this compound in various solvents are presented below. It is important to note that techniques such as ultrasonication and warming may be required to achieve complete dissolution.[3][4]

Solubility Data Table
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO62.5102.38Ultrasonic treatment needed. Hygroscopic DMSO can affect solubility; use newly opened solvent.[3][4]
Water33.3354.60Ultrasonic treatment needed.[3][4]
PBS2.944.82Requires sonication and warming to 60°C.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 4.10Clear solution.[3][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 4.10Clear solution.[3][4]
10% DMSO, 90% Corn Oil≥ 2.5≥ 4.10Clear solution.[3][4]
Experimental Protocols for Solution Preparation

Protocol 1: Preparing a Stock Solution in DMSO

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., up to 62.5 mg/mL).

  • Use an ultrasonic bath to aid dissolution until the solution is clear.

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Preparing a Formulation for In Vivo Use (PEG300/Tween-80 based)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

  • In a separate tube, add the required volume of PEG300.

  • Add the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture and mix until uniform.

  • Finally, add saline to reach the final desired volume and concentration. The final solvent ratio should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]

  • It is recommended to prepare this working solution fresh on the day of use.[3]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem 1: The compound is not fully dissolving in the chosen solvent.

  • Possible Cause: The solubility limit may have been exceeded, or the dissolution kinetics are slow.

  • Troubleshooting Steps:

    • Increase Solvent Volume: You may be attempting to make a solution that is too concentrated. Try adding more solvent.

    • Apply Energy: Use an ultrasonic bath to aid dissolution. Gentle warming (e.g., to 37°C or up to 60°C for PBS) can also help, but be cautious of potential compound degradation at higher temperatures.[4][8]

    • Check Solvent Quality: For DMSO, which is hygroscopic, use a fresh, unopened bottle as water content can affect solubility.[3]

    • pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts. Adjusting the pH to a more acidic range might improve solubility.[8]

Problem 2: A precipitate forms after diluting a DMSO stock solution into an aqueous buffer (e.g., PBS).

  • Possible Cause: this compound is significantly less soluble in aqueous buffers than in DMSO. This "solvent-shifting" can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration in your aqueous medium.

    • Use a Co-solvent Formulation: For in vivo studies or cell-based assays that are sensitive to DMSO, consider using a co-solvent system like the PEG300/Tween-80 formulation described above.

    • Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock solution slowly while vortexing. This can sometimes prevent immediate precipitation.

Problem 3: The solution appears cloudy or forms a precipitate over time.

  • Possible Cause: The solution may be unstable at the storage temperature, or the pH of the solution may be shifting. Hydrochloride salt solutions can sometimes be unstable.[8]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is always best to prepare aqueous working solutions fresh for each experiment.[3]

    • Check for Contamination: Ensure that all solvents and reagents are of high purity and that your containers are clean.[8]

    • Storage Conditions: If short-term storage is necessary, keep the solution at 2-8°C. However, a stability study for your specific conditions is recommended.[8] For longer-term storage of stock solutions, ensure they are frozen at -20°C or -80°C and protected from moisture.[4]

Visual Guides

Signaling Pathway of PARP-1 Inhibition

PARP1_Inhibition DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis uses Apoptosis Apoptosis PARP1_Activation->Apoptosis leads to (when inhibited) NAD NAD+ NAD->PAR_Synthesis DNA_Repair DNA Repair Protein Recruitment PAR_Synthesis->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival EB47 EB-47 EB47->PARP1_Activation inhibits

Caption: Mechanism of PARP-1 inhibition by EB-47.

Experimental Workflow for Preparing an In Vivo Formulation

InVivo_Prep_Workflow cluster_0 Step 1: Prepare DMSO Stock cluster_1 Step 2: Prepare Co-Solvent Mixture cluster_2 Step 3: Final Formulation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso sonicate Sonicate until clear add_dmso->sonicate mix_dmso_stock Add DMSO stock to PEG300 & Mix sonicate->mix_dmso_stock add_peg Add PEG300 add_peg->mix_dmso_stock add_tween Add Tween-80 & Mix mix_dmso_stock->add_tween add_saline Add Saline to final volume add_tween->add_saline final_solution Final Formulation (Use fresh) add_saline->final_solution

Caption: Workflow for preparing an EB-47 in vivo formulation.

Troubleshooting Logic for Dissolution Issues

Troubleshooting_Solubility start Compound not dissolving? check_conc Is concentration below solubility limit? start->check_conc add_energy Apply sonication / gentle heat check_conc->add_energy Yes lower_conc Lower final concentration check_conc->lower_conc No precip_dilution Precipitate on dilution? add_energy->precip_dilution fail Still issues? Contact support add_energy->fail use_cosolvent Use co-solvent system (e.g., PEG/Tween) precip_dilution->use_cosolvent Yes success Dissolved precip_dilution->success No use_cosolvent->success lower_conc->start

Caption: Troubleshooting logic for EB-47 solubility issues.

References

preventing EB-47 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of EB-47 dihydrochloride in experimental settings, with a specific focus on preventing its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), with an IC50 value of 45 nM.[1][2][3][4] It functions by mimicking the substrate NAD+ and binding to the enzyme's active site.[1][2] PARP-1 is a key enzyme involved in DNA repair, making EB-47 a valuable tool for research in cell cycle regulation and DNA damage response pathways.[1]

Q2: What are the solubility properties of this compound?

A2: The solubility of this compound varies depending on the solvent. It is soluble in water at concentrations up to 33.33 mg/mL (54.60 mM) and in DMSO at up to 62.5 mg/mL (102.38 mM).[1][2] It is important to note that ultrasonic treatment may be necessary to achieve complete dissolution in both solvents.[1][2]

Q3: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?

A3: Precipitation of small molecules like this compound in aqueous solutions such as cell culture media can be attributed to several factors:

  • Concentration Shock: Rapidly diluting a highly concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.[5]

  • pH Shift: The pH of the cell culture medium, which is typically maintained around 7.4 in a CO2 incubator, can affect the solubility of pH-sensitive compounds.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components present in the cell culture medium, leading to the formation of insoluble complexes.[6][7]

  • Temperature: Temperature fluctuations can impact the solubility of the compound. Preparing solutions with pre-warmed media is recommended.[4][6][7][8]

  • High Final Concentration: Exceeding the solubility limit of this compound in the specific cell culture medium will result in precipitation.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%. However, it is always best practice to keep it as low as possible, ideally below 0.1%, and to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[5]

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media. Concentration Shock: The compound is rapidly coming out of solution due to a drastic change in solvent environment.- Prepare an intermediate dilution of your stock solution in cell culture medium. - Add the stock solution drop-wise to the pre-warmed media while gently swirling.[5] - Briefly vortex the solution immediately after adding the stock.[8]
Precipitate forms over time in the incubator. pH Shift or Interaction with Media Components: The compound's stability may be compromised by the media's pH or its components over the duration of the experiment.[4]- Test the stability of this compound in your specific cell culture medium over the intended time course of your experiment. - Consider using a different cell culture medium formulation with potentially fewer interacting components.[9][10]
Cloudiness or visible particles in the final working solution. Exceeding Solubility Limit: The desired final concentration of this compound is higher than its solubility in the cell culture medium.- Perform a solubility assessment to determine the maximum soluble concentration of this compound in your specific medium (see Experimental Protocols section). - If a higher concentration is required, consider using solubility enhancers like cyclodextrins, though their effects on your specific cell line should be validated.[11]
Precipitation observed after freeze-thaw cycles of the stock solution. Stock Solution Instability: Repeated freezing and thawing can affect the stability and solubility of the compound.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] - Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.

    • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly.

    • If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.[1][2]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Your specific cell culture medium, pre-warmed to 37°C

    • Sterile microcentrifuge tubes or a 96-well plate

    • Pipettes and sterile tips

    • Microscope

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution into the pre-warmed cell culture medium. For example, create a two-fold serial dilution starting from a high concentration (e.g., 200 µM).

    • Ensure the final DMSO concentration remains below 0.5% in all dilutions.

    • Gently mix each dilution thoroughly.

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

    • After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

    • For a more sensitive assessment, transfer a small aliquot from each dilution to a microscope slide and examine for crystalline structures.

    • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water33.3354.60Ultrasonic treatment may be required.[1][2]
DMSO62.5102.38Ultrasonic treatment may be required.[1][2]

Visualizations

PARP-1 Signaling Pathway Inhibition by EB-47

PARP1_Inhibition cluster_0 Cellular Response cluster_1 EB-47 Action cluster_2 Enzymatic Activity DNA_Repair DNA Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival EB47 This compound PARP1 PARP-1 EB47->PARP1 inhibits PAR Poly(ADP-ribose) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate PAR->DNA_Repair recruits repair proteins DNA_Damage DNA Damage DNA_Damage->PARP1 activates Precipitation_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Observation cluster_3 Troubleshooting Stock_Prep Prepare High-Concentration Stock in DMSO Intermediate_Dilution Create Intermediate Dilution in Media (Optional) Stock_Prep->Intermediate_Dilution Add_to_Media Add Stock/Intermediate to Pre-warmed Media Stock_Prep->Add_to_Media Intermediate_Dilution->Add_to_Media Mix Gently Mix Add_to_Media->Mix Incubate Incubate at 37°C Mix->Incubate Visual_Check Visual Inspection for Precipitation Incubate->Visual_Check Microscopy Microscopic Examination Visual_Check->Microscopy Precipitation_Observed Precipitation? Microscopy->Precipitation_Observed Adjust_Concentration Lower Final Concentration Precipitation_Observed->Adjust_Concentration Yes Proceed Proceed with Experiment Precipitation_Observed->Proceed No Adjust_Concentration->Add_to_Media

References

Technical Support Center: Optimizing EB-47 Dihydrochloride Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing EB-47 dihydrochloride in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this potent PARP-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] It mimics the substrate NAD+, binding to the catalytic domain of PARP-1 and preventing the synthesis of poly(ADP-ribose) (PAR) chains.[1] This inhibition of PARP-1's enzymatic activity is critical in the context of DNA repair.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro experiments, this compound is soluble in DMSO (up to 62.5 mg/mL) and water (up to 33.33 mg/mL); ultrasonic assistance may be needed for complete dissolution.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is a typical working concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. A good starting point for a dose-response experiment is a wide range of concentrations, for example, from 0.1 nM to 10 µM.[3] For specific effects, such as decreasing embryo implantation sites, a concentration of 2 µM has been used.[1]

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been used in in vivo models. For animal studies, specific formulation protocols are available, often involving a combination of solvents like DMSO, PEG300, Tween-80, and saline to ensure solubility and bioavailability.

Q5: What are the known IC50 values for this compound?

A5: this compound is a potent inhibitor of PARP-1 with an IC50 of 45 nM.[1] It also shows inhibitory activity against other enzymes, such as ARTD5 (IC50 of 410 nM).[1]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

  • Symptom: Visible crystals or cloudiness in the culture media after adding this compound.

  • Possible Cause: The final concentration of DMSO in the media may be too high, or the compound's solubility limit in the aqueous buffer has been exceeded.

  • Solution:

    • Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, to maintain compound solubility and minimize solvent-induced cytotoxicity.[3]

    • Prepare fresh dilutions from a properly stored stock solution for each experiment.

    • If precipitation is observed, gentle warming or sonication may help to redissolve the compound.[3]

Issue 2: Inconsistent or No Observed Effect of the Inhibitor

  • Symptom: Lack of expected biological response (e.g., no decrease in cell viability) after treatment with this compound.

  • Possible Causes:

    • Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay.

    • Short Treatment Duration: The effects of PARP inhibition can take time to manifest, often requiring incubation over several cell cycles.[3]

    • Cell Type Resistance: The cytotoxic effects of PARP inhibitors are most pronounced in cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[3] Cell lines proficient in HR may show minimal response.

    • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. For example, a direct measure of DNA damage may be more sensitive than a metabolic assay like MTT in some contexts.[3]

  • Solution:

    • Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration.[3]

    • Consider extending the treatment duration.

    • Use a positive control cell line with a known HR defect (e.g., BRCA1/2 mutant) to validate the inhibitor's activity.[3]

    • Choose an assay readout that is directly related to the expected mechanism of action.

Issue 3: High Background or Variability in Assays

  • Symptom: Inconsistent results between replicate wells or high background signal in enzymatic or cell-based assays.

  • Possible Causes:

    • Inaccurate Pipetting: Errors in pipetting can lead to significant variability.

    • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.

    • Reagent Instability: Improperly stored or prepared reagents can lose activity.

  • Solution:

    • Use calibrated pipettes and proper pipetting techniques.

    • Avoid using the outer wells of the microplate for experimental samples; instead, fill them with a buffer or media to minimize edge effects.[4]

    • Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: IC50 Values for this compound

TargetIC50 (nM)
PARP-1/ARTD-145[1]
ARTD5410[1]
CdPARP860[1]
HsPARP1000[1]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO62.5 mg/mL (102.38 mM)Ultrasonic may be needed[2]
Water33.33 mg/mL (54.60 mM)Ultrasonic may be needed[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol outlines the steps to determine the IC50 of this compound using an MTT assay, which measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a wide range of concentrations (e.g., 0.1 nM to 10 µM) in your initial experiments.[3]

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from the experimental wells.

    • Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for PARP-1 Activity (PAR level)

This protocol describes how to assess the inhibitory effect of this compound on PARP-1 activity by measuring the levels of poly(ADP-ribose) (PAR).

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for the desired duration. It is advisable to include a positive control for PARP activation, such as treatment with a DNA-damaging agent (e.g., H₂O₂).

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PAR overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the PAR signal to the corresponding housekeeping protein signal.

    • Compare the PAR levels in the treated samples to the control samples to determine the extent of PARP-1 inhibition.

Mandatory Visualizations

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by EB-47 DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate EB47 This compound EB47->PARP1 inhibits

Caption: PARP-1 signaling pathway and inhibition by this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of This compound incubate_overnight->prepare_dilutions treat_cells Treat cells with inhibitor prepare_dilutions->treat_cells incubate_treatment Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Data Analysis: Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability (MTT) assay.

References

EB-47 Dihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EB-47 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of EB-47 dihydrochloride?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), with an IC50 of 45 nM. It also demonstrates inhibitory activity against Tankyrase 1 (TNKS1), Tankyrase 2 (TNKS2), and PARP10.

Q2: What are the known off-target effects of this compound?

Direct comprehensive off-target screening panel data for this compound is not widely published. However, based on its known inhibitory profile and the characteristics of other PARP inhibitors, potential off-target effects should be considered. EB-47 is a known dual inhibitor of PARP-1 and Tankyrase 2 (TNKS2), and also inhibits Tankyrase 1 (TNKS1) and PARP10 at higher concentrations. As a class, some PARP inhibitors have been shown to have off-target effects on various kinases.

Q3: What are the common adverse effects observed with PARP inhibitors that could be indicative of off-target activity?

Common adverse effects associated with PARP inhibitors, which may be mediated by off-target kinase inhibition, include nausea, vomiting, and fatigue. Hypertension has also been reported with some PARP inhibitors and is thought to be due to off-target inhibition of the kinase DYRK1A.

Q4: Are there any known in vivo effects of this compound that might be related to off-target activities?

EB-47 has been shown to reduce infarct volume in a rat model of ischemia-reperfusion injury. Additionally, administration of EB-47 has been observed to decrease the number of embryo implantation sites and blastocysts in mice, highlighting a role for PARP-1 in this process. These effects could be a combination of on-target and potential off-target activities.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cellular assays.

  • Question: My results with EB-47 are variable between experiments. What could be the cause?

    • Answer:

      • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

      • Cell Line Integrity: Verify the identity and health of your cell line. Mycoplasma contamination can alter cellular responses.

      • Off-Target Effects: Consider the possibility of off-target effects, especially at higher concentrations. The inhibition of tankyrases, for example, can impact Wnt/β-catenin signaling, which could lead to unexpected phenotypes.

Issue 2: Observing cellular effects at concentrations different from the reported IC50 for PARP-1.

  • Question: I am seeing a cellular phenotype at a much higher concentration than the 45 nM IC50 for PARP-1. Why is this?

    • Answer:

      • Cellular Permeability: The effective intracellular concentration of EB-47 may be lower than the concentration in the culture medium.

      • Engagement of Secondary Targets: The observed phenotype may be due to the inhibition of secondary targets such as TNKS1, TNKS2, or PARP10, which have higher IC50 values. Refer to the data table below for specific IC50 values.

      • PARP Trapping vs. Catalytic Inhibition: The potency of PARP trapping on DNA can differ from the potency of catalytic inhibition and varies among PARP inhibitors. This trapping can be more cytotoxic than the inhibition of PARP's enzymatic activity alone.

Issue 3: Unexpected changes in cell signaling pathways.

  • Question: I'm observing changes in pathways not directly related to DNA repair. How can I investigate this?

    • Answer:

      • Wnt Signaling: Since EB-47 inhibits tankyrases, you may observe effects on the Wnt/β-catenin signaling pathway. Perform a Western blot to check the levels of β-catenin and Axin.

      • Kinase Inhibition: As some PARP inhibitors have off-target kinase activity, consider performing a kinase activity screen if you suspect a specific kinase pathway is being affected.

Quantitative Data

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
PARP-145
TNKS245
TNKS1410
PARP101,179

Experimental Protocols

PARP-1 Inhibition Assay (Colorimetric)

This protocol is a general guideline for a colorimetric PARP-1 inhibition assay.

  • Plate Preparation: Coat a 96-well plate with histones and incubate. Wash the plate with a wash buffer (e.g., PBST). Block the wells to prevent non-specific binding.

  • Reaction Setup: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and NAD+.

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the wells.

  • Incubation: Incubate the plate to allow the PARP-1 reaction to proceed.

  • Detection: Wash the plate and add an anti-PAR antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of EB-47 and determine the IC50 value.

Tankyrase Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to measure the inhibition of tankyrase activity via the Wnt/β-catenin pathway.

  • Cell Culture: Plate cells (e.g., HEK293T) in a multi-well plate.

  • Transfection: Transfect the cells with a β-catenin responsive reporter plasmid (e.g., TOPFlash) and a control reporter plasmid (e.g., Renilla luciferase).

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the TOPFlash reporter activity to the control reporter activity. Calculate the percent inhibition of Wnt/β-catenin signaling and determine the IC50 value.

Visualizations

PARP_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection p1 Coat plate with histones p2 Wash p1->p2 p3 Block p2->p3 r1 Add PARP-1, activated DNA, NAD+ p3->r1 r2 Add EB-47 or Vehicle r1->r2 r3 Incubate r2->r3 d1 Add anti-PAR antibody r3->d1 d2 Add secondary HRP-conjugated antibody d1->d2 d3 Add substrate & Read absorbance d2->d3 end end d3->end Calculate IC50

Caption: Workflow for a colorimetric PARP-1 inhibition assay.

Wnt_Signaling_Off_Target cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylation & degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TNKS Tankyrases TNKS->DestructionComplex Axin degradation EB47 EB-47 EB47->TNKS inhibition TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Potential off-target effect of EB-47 on Wnt/β-catenin signaling via Tankyrase inhibition.

Troubleshooting_Logic start Unexpected Experimental Result q1 Is the effect observed at high concentrations? start->q1 a1_yes Consider secondary target inhibition (e.g., Tankyrases) q1->a1_yes Yes a1_no Review primary assay conditions (compound stability, cell health) q1->a1_no No q2 Are non-DNA repair pathways affected? a1_yes->q2 a1_no->q2 a2_yes Investigate Wnt signaling (Western blot for β-catenin) or potential kinase inhibition q2->a2_yes Yes a2_no Focus on downstream effects of PARP-1 inhibition (e.g., PARP trapping) q2->a2_no No

Caption: Troubleshooting logic for unexpected results with EB-47.

Technical Support Center: Minimizing Cytotoxicity of EB-47 Dihydrochloride in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of EB-47 dihydrochloride (B599025) on normal cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is EB-47 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), with an IC50 value of 45 nM.[1][2][3] It also shows inhibitory activity against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) with IC50 values of 410 nM and 45 nM, respectively.[2][3] Its mechanism of action involves mimicking the substrate NAD+, thereby blocking the enzymatic activity of PARP-1, an enzyme crucial for DNA repair.[1]

Q2: What are the potential reasons for observing cytotoxicity in normal cells upon treatment with this compound?

A2: Cytotoxicity in normal cells can arise from several factors:

  • On-target toxicity: While the goal of PARP inhibition is often to induce synthetic lethality in cancer cells with specific DNA repair defects (e.g., BRCA mutations), normal cells also rely on PARP-1 for DNA repair. High concentrations or prolonged exposure to this compound can disrupt normal cellular DNA repair processes, leading to cell death.

  • Off-target effects: Small molecule inhibitors can sometimes bind to and affect proteins other than their intended target.[4] These off-target interactions can disrupt essential cellular pathways, leading to toxicity.[4]

  • High concentration: The concentration of the compound used may be too high, leading to generalized cellular stress and toxicity.

  • Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular sensitivity to a compound.

Q3: How can I minimize the cytotoxicity of this compound in my normal cell lines?

A3: Several strategies can be employed to reduce cytotoxicity in normal cells:

  • Optimize Concentration: Determine the lowest effective concentration that achieves the desired on-target effect in your experimental model while minimizing toxicity to normal cells.

  • Co-treatment with Cytoprotective Agents: Consider using agents that selectively protect normal cells from chemotherapy-induced damage.[5][6][7] For example, cell cycle inhibitors like CDK4/6 inhibitors can induce a temporary G1 arrest in normal cells, making them less susceptible to DNA-damaging agents.[7]

  • Optimize Exposure Time: Limit the duration of exposure to this compound to the minimum time required to observe the desired biological effect.

  • Use of Rescue Agents: In some experimental contexts, providing key metabolites or signaling molecules that are depleted due to PARP inhibition might offer some protection.

  • Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cytotoxicity observed in both normal and cancer cell lines. Concentration of this compound is too high.Perform a dose-response experiment to determine the IC50 value in your specific cell lines and use the lowest effective concentration.
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle-only control.
Normal cells are more sensitive to this compound than expected. The normal cell line may have a high proliferation rate or underlying DNA repair deficiencies.Characterize the proliferation rate and DNA repair capacity of your normal cell line. Consider using a different, more robust normal cell line as a control.
Off-target effects are prominent at the concentration used.Lower the concentration of this compound. Validate the on-target effect using a secondary assay (e.g., measuring PAR levels).
Inconsistent results between experiments. Variability in cell culture conditions (e.g., cell density, passage number).Standardize all experimental parameters. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Instability of this compound in solution.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C for up to 6 months.[1]

Quantitative Data Summary

CompoundTarget(s)IC50 Values
This compound PARP-145 nM[1][2][3]
TNKS1410 nM[2]
TNKS245 nM[2][3]
PARP101,179 nM[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Normal and Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound to identify the optimal concentration range for experiments and assess its cytotoxic potential.

Methodology:

  • Cell Seeding:

    • Seed both normal and cancer cell lines in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to attach and resume logarithmic growth for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).[2]

    • Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 0.01 nM to 100 µM).

    • Include a vehicle-only control (medium with the same final concentration of DMSO).

    • Remove the medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation:

    • Incubate the plates for a duration relevant to your experimental endpoint (e.g., 48-72 hours).

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve (log of concentration vs. percentage of cell viability) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Evaluating the Efficacy of a Cytoprotective Agent

Objective: To assess the ability of a cytoprotective agent to selectively reduce the cytotoxicity of this compound in normal cells.

Methodology:

  • Cell Seeding:

    • Seed both normal and cancer cell lines in separate 96-well plates as described in Protocol 1.

  • Protective Agent Pre-treatment:

    • Prepare various concentrations of the chosen cytoprotective agent (e.g., a CDK4/6 inhibitor) in complete medium.

    • After 24 hours of cell attachment, replace the medium with the solutions containing the protective agent. A pre-incubation period (e.g., 12-24 hours) may be necessary for cell cycle inhibitors.[7]

  • This compound Co-treatment:

    • Prepare solutions of this compound at a fixed concentration (e.g., 2x the IC50 value for the cancer cell line) in the presence and absence of the protective agent.

    • Add these solutions to the appropriate wells.

    • Include the following controls: (1) Vehicle only, (2) this compound only, (3) Protective agent only.

  • Incubation and Assay:

    • Incubate for the desired exposure time (e.g., 48 hours).

    • Perform a cytotoxicity assay (e.g., MTT) as described in Protocol 1.

  • Data Analysis:

    • Compare the cell viability of normal cells treated with this compound alone versus in combination with the protective agent to determine the degree of protection.

    • Assess the impact of the protective agent on the cytotoxicity of this compound in cancer cells.

Visualizations

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation & DNA Repair cluster_2 Effect of this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Stalled_Fork Stalled Replication Fork PARP1->Stalled_Fork trapping Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair EB47 This compound EB47->PARP1 inhibits Inhibition Inhibition DSB Double-Strand Break Stalled_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis leads to

Caption: Mechanism of PARP-1 inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed Normal & Cancer Cells (96-well plates) start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with Cytoprotective Agent (optional, for Protocol 2) incubate_24h_1->pretreat add_eb47 Add Serial Dilutions of This compound incubate_24h_1->add_eb47 Protocol 1 incubate_pretreat Incubate (e.g., 12-24h) pretreat->incubate_pretreat incubate_pretreat->add_eb47 incubate_treatment Incubate (e.g., 48-72h) add_eb47->incubate_treatment mtt_assay Perform MTT Assay incubate_treatment->mtt_assay read_plate Read Absorbance at 570nm mtt_assay->read_plate analyze_data Analyze Data: Calculate % Viability & IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing cytotoxicity and cytoprotection.

References

Troubleshooting PARP Inhibitor Assay Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PARP inhibitor assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate common sources of variability in their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for the same PARP inhibitor inconsistent between experiments?

A1: Inconsistent IC50 values are a frequent challenge and can arise from several factors:

  • Variability in Reagent Lots: Different batches of PARP enzyme, substrates, or other critical reagents can exhibit varying activity levels. It is crucial to perform lot-to-lot validation to ensure consistency.[1]

  • Assay Conditions: Minor fluctuations in incubation time, temperature, or buffer composition can significantly impact enzymatic activity and, consequently, IC50 values.[1]

  • DMSO Concentration: The final concentration of DMSO, the solvent for many inhibitors, should be kept constant across all wells and ideally below 1% to avoid solvent-induced effects on the assay.[1]

  • Pipetting Errors: Inaccurate pipetting, particularly during the creation of inhibitor dilution series, can introduce significant variability.[1]

Q2: I am observing a low signal-to-background ratio in my assay. What are the likely causes?

A2: A low signal-to-background ratio can mask the true effect of your inhibitor. Common causes include:

  • Insufficient Enzyme Activity: The concentration or activity of the PARP enzyme may be too low.[1] It's important to titrate the enzyme to find the optimal concentration for your assay.[1]

  • Sub-optimal NAD+ Concentration: NAD+ is a critical substrate for PARP enzymes. Its concentration should be optimized for the specific PARP enzyme being used.[1]

  • High Background from Test Compound: The inhibitor itself might possess intrinsic fluorescence or absorbance, interfering with the assay readout.[1] Running a control with the compound alone can help measure and subtract this background noise.[1]

Q3: My cell-based assay shows high well-to-well variability. How can I minimize this?

A3: High well-to-well variability can obscure real biological effects. Consider the following:

  • Inconsistent Pipetting: Ensure pipettes are properly calibrated and that pipetting technique is consistent across all wells.[1]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, leading to "edge effects." It is advisable to avoid using these wells for experimental samples and instead fill them with buffer or media.[1]

  • Reagent Instability: Prepare fresh reagents for each experiment and keep them on ice to prevent degradation.[1]

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure a homogenous cell suspension and careful plating.

Q4: In my cell-based assay, I'm not seeing the expected synthetic lethality in a BRCA-mutant cell line with a known PARP inhibitor. What could be wrong?

A4: Several factors can contribute to a lack of expected synthetic lethality:

  • Insufficient Inhibitor Concentration or Treatment Time: It is essential to perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and treatment duration for your specific cell line.[1][2] The cytotoxic effects of PARP inhibitors can sometimes take several days to become apparent.[2]

  • Cell Line Misidentification or Contamination: Confirm the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.[1]

  • Acquired Resistance: The mutant cell line may have developed resistance mechanisms, such as BRCA reversion mutations.[1]

  • Cell Proliferation Rate: The effects of PARP inhibitors are more pronounced in rapidly dividing cells.[2] If your cell line has a slow proliferation rate, the impact of the inhibitor may be minimal.[2]

Troubleshooting Guides

Biochemical Assays
Issue Potential Cause Recommended Solution
High Background Noise Compound interference (inhibitor is fluorescent/colored)Run a control with the compound alone and subtract its signal from the experimental wells.[1]
Contaminated reagents (buffers, enzymes, substrates)Prepare fresh reagents and use high-purity components.[1]
Non-specific binding in ELISA-based formatsEnsure adequate washing steps are performed.[1]
Sub-optimal reagent concentrationsTitrate the PARP enzyme and optimize the NAD+ concentration.[1]
Inconsistent IC50 Values Variability in reagent lotsPerform lot-to-lot validation of critical reagents like the PARP enzyme.[1]
Minor variations in assay conditionsStrictly control incubation times, temperatures, and buffer compositions.[1]
Inaccurate pipetting of inhibitor dilutionsUse calibrated pipettes and proper technique.[1]
High DMSO concentrationKeep the final DMSO concentration constant and ideally below 1%.[1]
Low Signal-to-Background Ratio Insufficient enzyme activityTitrate the PARP enzyme to determine the optimal concentration.[1]
Sub-optimal NAD+ concentrationOptimize the NAD+ concentration for the specific PARP enzyme.[1]
High background from the test compoundMeasure and subtract the compound's intrinsic signal.[1]
Cell-Based Assays
Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent pipettingUse calibrated pipettes and ensure consistent technique.[1]
Edge effects on the plateAvoid using the outer wells or fill them with buffer.[1]
Reagent instabilityPrepare fresh reagents and keep them on ice.[1]
No Difference in Viability Between Wild-Type and BRCA-Mutant Cells Insufficient inhibitor concentration or treatment timePerform a dose-response and time-course experiment.[1][2]
Cell line misidentification or contaminationAuthenticate cell lines using Short Tandem Repeat (STR) profiling.[1]
Acquired resistance in the mutant cell lineTest for BRCA reversion mutations or other resistance mechanisms.[1]
Difficulty in Detecting PAR Reduction Inefficient cell lysisOptimize the lysis buffer and procedure.[1]
Antibody not specific or sensitive enoughUse a validated anti-PAR antibody.[1]
Insufficient stimulation of PARP activityTreat cells with a DNA damaging agent to induce PARP activity before adding the inhibitor.[1]

Experimental Protocols

Key Experiment 1: ELISA-based PARP Activity Assay

This protocol directly quantifies the level of poly(ADP-ribose) (PAR) in cell lysates.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the PARP inhibitor in a complete medium. Replace the old medium with the medium containing the inhibitor and incubate for 1-2 hours.[3]

  • Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent (e.g., 20 µM H₂O₂) to the wells and incubate for 10-15 minutes.[3]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer.[3]

  • ELISA Procedure:

    • Coat a 96-well plate with histone.

    • Add cell lysates to the histone-coated wells and incubate.

    • Add biotinylated NAD+ to initiate the PARP reaction and incubate.[1]

    • Wash the wells to remove unincorporated biotinylated NAD+.[1]

    • Add streptavidin-HRP and incubate.[1]

    • Wash the wells to remove unbound streptavidin-HRP.[1]

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Data Analysis: The signal is proportional to PARP activity. Calculate the IC50 value from the dose-response curve.

Key Experiment 2: Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the PARP inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate. For assessing synthetic lethality, include both wild-type and DNA repair-deficient (e.g., BRCA-mutant) cell lines.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the PARP inhibitor.

  • Incubation: Incubate the cells for a duration sufficient to observe cytotoxic effects, which can range from several days to weeks.[2]

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay) according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the inhibitor concentration to determine the EC50 value.

Visualizations

PARP_Signaling_Pathway PARP1 Signaling Pathway in DNA Repair DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Values Check_Reagents Check Reagent Lots and Stability Start->Check_Reagents Check_Conditions Verify Assay Conditions (Temp, Time, Buffers) Check_Reagents->Check_Conditions Consistent Validate_Lots Perform Lot-to-Lot Validation Check_Reagents->Validate_Lots Inconsistent Check_Pipetting Review Pipetting Technique Check_Conditions->Check_Pipetting Consistent Standardize_Conditions Standardize All Assay Parameters Check_Conditions->Standardize_Conditions Variable Check_DMSO Confirm Final DMSO Concentration Check_Pipetting->Check_DMSO Consistent Calibrate_Pipettes Use Calibrated Pipettes Check_Pipetting->Calibrate_Pipettes Inconsistent Control_DMSO Maintain Consistent DMSO <1% Check_DMSO->Control_DMSO Variable Resolved Issue Resolved Check_DMSO->Resolved Consistent Validate_Lots->Resolved Standardize_Conditions->Resolved Calibrate_Pipettes->Resolved Control_DMSO->Resolved

Caption: A decision tree for troubleshooting inconsistent IC50 results.

Experimental_Workflow General Experimental Workflow for PARP Inhibitor Assay Start Start Prepare_Cells Prepare Cells (Seed and Culture) Start->Prepare_Cells Prepare_Inhibitor Prepare Inhibitor Dilutions Start->Prepare_Inhibitor Treat_Cells Treat Cells with Inhibitor Prepare_Cells->Treat_Cells Prepare_Inhibitor->Treat_Cells Induce_Damage Induce DNA Damage (Optional) Treat_Cells->Induce_Damage Incubate Incubate Induce_Damage->Incubate Assay_Readout Perform Assay Readout (e.g., ELISA, Viability) Incubate->Assay_Readout Analyze_Data Analyze Data (Calculate IC50/EC50) Assay_Readout->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a typical PARP inhibitor experiment.

References

EB-47 dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing EB-47 dihydrochloride (B599025), this technical support center provides essential information on stability, storage, and handling. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Stability and Storage Conditions

Proper storage and handling of EB-47 dihydrochloride are critical to ensure its integrity and performance in experimental assays.

Recommended Storage Conditions

It is crucial to adhere to the recommended storage conditions to prevent degradation of the compound.

FormStorage TemperatureDurationAdditional Notes
Solid 4°CLong-termStore in a sealed container, away from moisture.[1]
-20°CMonths to yearsStore in a dry, dark environment.[2]
In Solvent -80°CUp to 6 monthsAliquot to prevent repeated freeze-thaw cycles. Use sealed storage, away from moisture.[1][3]
-20°CUp to 1 monthAliquot to prevent repeated freeze-thaw cycles. Use sealed storage, away from moisture.[1][3]
Solubility
SolventSolubilityNotes
DMSO ≥ 62.5 mg/mL (102.38 mM)Requires sonication. Hygroscopic DMSO can affect solubility; use freshly opened solvent.
Water ≥ 33.33 mg/mL (54.60 mM)Requires sonication. For aqueous stock solutions, filter sterilize (0.22 µm filter) before use.[2]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound.

IssuePotential CauseRecommended Solution
Compound precipitation in stock solution - Improper solvent was used.- The solution is supersaturated.- Fluctuation in storage temperature.- Ensure the use of high-purity, anhydrous DMSO or sterile water.- Gently warm the solution and sonicate to aid dissolution.[3]- Store aliquots at a constant, recommended temperature.
Loss of compound activity - Improper storage of stock solutions.- Repeated freeze-thaw cycles.- Degradation due to light or pH instability.- Store stock solutions at -80°C for long-term use.- Prepare single-use aliquots to avoid freeze-thaw cycles.[3]- Protect solutions from light. For in vivo experiments, prepare fresh working solutions daily.[3]
Inconsistent experimental results - Inaccurate compound concentration.- Degradation of the compound.- Variability in experimental conditions.- Recalibrate instruments and verify the concentration of the stock solution.- Prepare fresh dilutions from a new aliquot for each experiment.- Standardize all experimental parameters, including incubation times and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: For a DMSO stock solution, dissolve the solid compound in fresh, high-purity DMSO to the desired concentration, aiding dissolution with sonication if necessary. For aqueous solutions, use purified water and sonicate to dissolve. It is recommended to filter-sterilize aqueous solutions through a 0.22 µm filter before use.[2] Always store stock solutions in small, single-use aliquots at -80°C or -20°C to minimize freeze-thaw cycles.[3]

Q2: How should I handle this compound to prevent degradation?

A2: this compound should be handled in a controlled environment. As a solid, keep it in a tightly sealed container at 4°C, protected from moisture.[1] Solutions should be protected from light. For cellular assays, it is advisable to prepare working dilutions fresh from a frozen stock aliquot just before use. For in vivo studies, prepare the formulation on the day of use.[3]

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, potential degradation pathways could include hydrolysis of the amide bond, particularly under strong acidic or basic conditions, and oxidation.

Q5: How can I check if my stock solution of this compound is still active?

A5: The most reliable way to confirm the activity of your stock solution is to perform a functional assay, such as a PARP-1 enzymatic assay, and compare the results with a freshly prepared solution or a previously validated batch. Alternatively, analytical methods like HPLC can be used to check for the presence of degradation products, which would appear as additional peaks in the chromatogram.

Experimental Protocols & Visualizations

PARP-1 Signaling Pathway

EB-47 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Understanding its mechanism of action requires knowledge of the PARP-1 signaling pathway.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (Single-Strand Break) PARP1_inactive PARP-1 (Inactive) DNA_Damage->PARP1_inactive PARP1_active PARP-1 (Active) PARP1_inactive->PARP1_active Activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR PARsylation NAD NAD+ NAD->PARP1_active Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruits Chromatin_Remodeling Chromatin Remodeling PAR->Chromatin_Remodeling DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Chromatin_Remodeling->DNA_Repair EB47 EB-47 dihydrochloride EB47->PARP1_active Inhibition

Caption: Simplified PARP-1 signaling pathway and the inhibitory action of EB-47.

Experimental Workflow: Forced Degradation Study

To assess the intrinsic stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl) start->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) start->Base Oxidation Oxidation (e.g., 3% H2O2) start->Oxidation Thermal Thermal Stress (e.g., 80°C) start->Thermal Photo Photolytic Stress (UV/Vis Light) start->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Analysis: - % Degradation - Identify Degradants - Mass Balance Analysis->Data

References

Technical Support Center: EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of EB-47 dihydrochloride (B599025) to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for EB-47 dihydrochloride powder?

For long-term stability, this compound solid powder should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1][2][3] As with many hydrochloride salts, this compound is potentially hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation.[4]

Q2: My this compound solution has turned a faint yellow. Is it still usable?

A change in color, such as yellowing, may indicate chemical degradation.[5][6] It is strongly recommended to discard the solution and prepare a fresh stock. The presence of degradation products could lead to inaccurate and unreliable experimental results. Potential causes for discoloration include oxidation or photodegradation.[5]

Q3: I observe precipitation in my aqueous stock solution of this compound after refrigeration. What is the cause and what should I do?

Precipitation upon refrigeration can be due to several factors. The solubility of the compound may be lower at reduced temperatures. Alternatively, a shift in the pH of the solution could affect solubility, or the precipitate could be an insoluble degradation product.[5][6] It is best to discard the solution and prepare a fresh one. To avoid this, consider preparing smaller aliquots of your stock solution to prevent the need for prolonged refrigeration of a large volume.

Q4: What are the primary factors that can cause this compound to degrade in solution?

While specific degradation pathways for this compound are not extensively published, based on its chemical structure which includes amide and ether linkages, and a tertiary amine, the primary causes of degradation in solution are likely to be:

  • Hydrolysis: The amide bonds in the EB-47 molecule can be susceptible to hydrolysis, especially in acidic or basic conditions.[4]

  • Oxidation: The tertiary amine on the piperazine (B1678402) ring and other electron-rich parts of the molecule can be prone to oxidation.[5][7] This can be catalyzed by exposure to air (oxygen), light, or trace metal ion contaminants.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[4][5]

  • pH Instability: As a dihydrochloride salt, the pH of the solution is critical for its stability. Shifting to a neutral or alkaline pH can deprotonate the hydrochloride, potentially reducing solubility and increasing susceptibility to degradation.[5]

Q5: What is the recommended solvent for preparing stock solutions of this compound?

This compound is soluble in DMSO and water.[2] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it further in an aqueous buffer or cell culture medium to the final working concentration.[3] If using water, ensure it is high-purity, sterile water.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in assays Chemical degradation of this compound.Prepare a fresh stock solution from the solid powder. Ensure proper storage of both the solid and the solution. Verify the pH of your experimental buffer.
Inconsistent experimental results Instability of the compound in the experimental medium or repeated freeze-thaw cycles of the stock solution.Prepare fresh dilutions for each experiment. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1]
Visible particulates or cloudiness in solution Microbial contamination, precipitation due to low temperature or pH shift, or formation of insoluble degradation products.[6]Discard the solution. Prepare a fresh solution using sterile techniques and consider filtering through a 0.22 µm filter.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Molecular Weight of this compound: 610.5 g/mol [2]

    • Mass required = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 610.5 g/mol = 0.0006105 g = 0.6105 mg. Correction: Mass required = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 610.5 g/mol = 6.105 mg.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[1][3]

Protocol 2: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Standard Solution: Prepare a fresh 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO). This will serve as the time-zero standard.

  • Preparation of Test Solution: Dilute the stock solution to the desired final concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Initial Analysis (Time Zero): Immediately analyze the standard and test solutions by HPLC to determine the initial peak area of EB-47.

  • Incubation: Store the test solution under the desired conditions (e.g., room temperature, 4°C, 37°C) and protect from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution into the HPLC system.

  • Data Analysis: Compare the peak area of EB-47 at each time point to the initial peak area at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_prep Preparation cluster_storage Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute assay Perform Experiment dilute->assay observe Observe Unexpected Results assay->observe check Check for Degradation: - Color change - Precipitation observe->check prepare_fresh Prepare Fresh Solution check->prepare_fresh prepare_fresh->assay

Caption: Workflow for the preparation, storage, and use of this compound.

degradation_pathway Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation EB47 This compound hydrolysis_products Amide Bond Cleavage Products EB47->hydrolysis_products H₂O, Acid/Base oxidation_products N-oxide Formation (Tertiary Amine) EB47->oxidation_products O₂, Light, Metal Ions photo_products Various Photolytic Products EB47->photo_products UV Light

Caption: Potential degradation pathways for this compound.

References

PARP Inhibitor Resistance Mechanisms: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering PARP inhibitor (PARPi) resistance in cell culture experiments. The information is tailored for scientists and drug development professionals to diagnose and understand common resistance mechanisms.

Frequently Asked questions (FAQs)

Q1: My PARPi-sensitive cell line is showing reduced sensitivity to treatment over time. What are the possible reasons?

A1: Gradual loss of sensitivity to PARP inhibitors is a common observation in cell culture. Several factors could be at play:

  • Emergence of Resistant Clones: Continuous culture, especially under low-level drug exposure, can select for pre-existing resistant cells within the population.

  • Secondary Mutations: The most prevalent mechanism is the acquisition of secondary or reversion mutations in genes like BRCA1 or BRCA2, which can restore their function in homologous recombination (HR) repair.[1][2][3]

  • Epigenetic Alterations: Changes in gene expression due to epigenetic modifications, such as the demethylation of the BRCA1 promoter, can reactivate HR.

  • Upregulation of Drug Efflux Pumps: Increased expression of proteins like P-glycoprotein (P-gp) can actively transport the PARP inhibitor out of the cell, reducing its intracellular concentration.[4][5]

Q2: I have generated a PARPi-resistant cell line, and I want to determine the mechanism of resistance. Where should I start?

A2: A systematic approach is recommended to elucidate the resistance mechanism:

  • Confirm Resistance Phenotype: First, confirm the degree of resistance by determining the IC50 values of the resistant line compared to the parental line using a cell viability assay. A significant fold-change (typically >3-5 fold) confirms resistance.[4]

  • Assess HR Proficiency: Evaluate the status of the homologous recombination pathway. This can be done by assessing RAD51 foci formation upon DNA damage induction. An increase in RAD51 foci in the resistant line suggests HR restoration.

  • Sequence Key HR Genes: Sequence BRCA1 and BRCA2 genes in the resistant cell line to identify any secondary or reversion mutations that may have restored their open reading frames.[1][2]

  • Investigate Drug Efflux: Use western blotting or qPCR to check for the overexpression of drug efflux pumps like P-glycoprotein (MDR1/ABCB1).[5] Functional assays using efflux pump inhibitors can also confirm this mechanism.

  • Analyze PARP1 Expression and Activity: Check for mutations in the PARP1 gene that might affect drug trapping.[6] Also, assess the overall PARylation activity in the cells.

Q3: Can resistance to one PARP inhibitor confer cross-resistance to other PARP inhibitors?

A3: Yes, cross-resistance is frequently observed.[7] The extent of cross-resistance often depends on the underlying mechanism:

  • HR Restoration: If resistance is due to the restoration of HR function, the cells will likely be resistant to all PARP inhibitors that rely on synthetic lethality with HR deficiency.

  • Drug Efflux: Overexpression of broad-spectrum drug efflux pumps like P-gp can lead to resistance to multiple PARP inhibitors that are substrates for that pump.[5]

  • PARP1 Mutations: Mutations in PARP1 that prevent inhibitor trapping can confer resistance to multiple PARP inhibitors.[6]

However, the degree of cross-resistance can vary depending on the specific PARP inhibitor and its chemical structure.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a single-cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency across the plate.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Drug Dilution Inaccuracy Prepare fresh drug dilutions for each experiment. Perform serial dilutions carefully and vortex between each step.
Contamination Regularly check for microbial contamination in your cell cultures. Use sterile techniques throughout the assay.
Problem 2: No significant difference in RAD51 foci formation between sensitive and resistant cells after DNA damage.
Possible Cause Troubleshooting Step
Inefficient DNA Damage Induction Verify the dose and delivery of the DNA damaging agent (e.g., irradiation, MMC). Optimize the dose to induce a robust DNA damage response.
Incorrect Timing of Fixation The peak of RAD51 foci formation occurs at a specific time point after damage. Perform a time-course experiment to determine the optimal fixation time for your cell line.
Antibody Issues Use a validated anti-RAD51 antibody for immunofluorescence. Titrate the antibody to find the optimal concentration. Include positive and negative controls.
Resistance Mechanism is HR-Independent The resistance mechanism may not involve the restoration of HR. Investigate other possibilities such as drug efflux or replication fork stabilization.
Problem 3: Western blot shows no change in P-glycoprotein expression, but I suspect drug efflux.
Possible Cause Troubleshooting Step
Antibody Not Detecting the Correct Protein Use a validated antibody for P-glycoprotein (MDR1/ABCB1). Run a positive control lysate from a known P-gp overexpressing cell line.
Low Protein Expression Levels The change in expression may be subtle. Use a more sensitive detection method or enrich for membrane proteins before running the western blot.
Functional but Not Overexpressed The activity of the efflux pump may be increased without a significant change in protein level. Perform a functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., verapamil).

Quantitative Data Summary

Table 1: Fold Change in IC50 for Olaparib in Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Change in ResistanceResistance Mechanism
PEO1 (BRCA2 mutant)25.082.13.3BRCA2 secondary mutation
UWB1.289 (BRCA1 null)0.6906.7419.8Not specified
UWB1.289+BRCA13.55826.227.4Not specified
LNCaPNot specifiedNot specified4.41Not specified
C4-2BNot specifiedNot specified28.9Not specified
DU145Not specifiedNot specified3.78Not specified

Data compiled from multiple sources.[7][8][9]

Table 2: P-glycoprotein (MDR1/ABCB1) Expression in PARPi Resistant Cells

Cell Line ModelFold Increase in Abcb1a/b ExpressionReference
Olaparib-resistant BRCA-mutated breast cancer cells2 to 85-fold--INVALID-LINK--

Note: Specific quantitative data on P-gp protein levels can vary significantly between cell lines and methods of induction.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Drug Treatment: Prepare serial dilutions of the PARP inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or until a visible color change is observed.[10][11]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[10]

Western Blot for P-glycoprotein (P-gp/MDR1)
  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219 or UIC2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Immunofluorescence for RAD51 Foci
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • DNA Damage Induction: Treat the cells with a DNA damaging agent (e.g., 10 Gy ionizing radiation or 1 µM Mitomycin C) and incubate for the desired time (e.g., 4-8 hours) to allow for foci formation.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block the cells with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with an anti-RAD51 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides with anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100-200 cells per condition. A cell is typically considered positive if it has >5 foci.

Visualizations

PARPi_Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms PARPi PARP Inhibitor PARP1 PARP1 PARPi->PARP1 Inhibition SSB Single-Strand Break PARP1->SSB Repair DSB Double-Strand Break SSB->DSB Replication Fork Collapse HR Homologous Recombination DSB->HR Repair CellDeath Cell Death HR->CellDeath Defective BRCA_restoration BRCA1/2 Restoration (Secondary Mutations) BRCA_restoration->HR Restores Function DrugEfflux Increased Drug Efflux (P-glycoprotein) DrugEfflux->PARPi Reduces Intracellular Concentration ForkStabilization Replication Fork Stabilization ForkStabilization->DSB Prevents Formation AltRepair Alternative DNA Repair Pathways AltRepair->DSB Repairs DSBs

Caption: Overview of PARP inhibitor action and major resistance mechanisms.

Experimental_Workflow start Suspected PARPi Resistance confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance hr_status Assess HR Status (RAD51 Foci Assay) confirm_resistance->hr_status hr_restored HR Restored hr_status->hr_restored Positive hr_deficient HR Deficient hr_status->hr_deficient Negative sequencing Sequence BRCA1/2 mutation_found Secondary Mutation Found sequencing->mutation_found Yes no_mutation No Mutation sequencing->no_mutation No efflux_analysis Analyze Drug Efflux (Western Blot / Functional Assay) efflux_positive Efflux Upregulated efflux_analysis->efflux_positive Positive efflux_negative Efflux Normal efflux_analysis->efflux_negative Negative hr_restored->sequencing hr_deficient->efflux_analysis conclusion1 Resistance likely due to BRCA1/2 restoration mutation_found->conclusion1 no_mutation->efflux_analysis conclusion2 Resistance likely due to Drug Efflux efflux_positive->conclusion2 conclusion3 Investigate other mechanisms (e.g., Fork Stabilization) efflux_negative->conclusion3

Caption: Troubleshooting workflow for identifying PARPi resistance mechanisms.

Drug_Efflux_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space PARPi_out PARP Inhibitor PARPi_in PARP Inhibitor PARPi_out->PARPi_in Passive Diffusion Pgp P-glycoprotein (MDR1/ABCB1) Pgp->PARPi_out ATP-dependent Efflux PARPi_in->Pgp Binding PARP1_target PARP1 Target PARPi_in->PARP1_target Inhibition

Caption: Mechanism of P-glycoprotein mediated drug efflux of PARP inhibitors.

References

interpreting unexpected results with EB-47 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is EB-47 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] Its mechanism of action involves mimicking the PARP-1 substrate, NAD+, thereby blocking the enzymatic activity of PARP-1.[1] PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of SSBs, which can result in the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.

Q2: What are the known off-target effects of this compound?

A2: Besides its high potency against PARP-1, this compound has been shown to inhibit Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), as well as PARP10, at higher concentrations.[2][3] It also shows modest potency against ARTD5.[1] Researchers should consider these off-target activities when interpreting unexpected phenotypes.

Q3: My cells are not showing the expected sensitivity to this compound. What are the possible reasons?

A3: There are several potential reasons for a lack of sensitivity to PARP inhibitors like this compound. These can be broadly categorized as issues with the compound, the experimental setup, or the biological system itself. For a detailed breakdown of potential causes and solutions, please refer to the "Troubleshooting Unexpected Results" section below.

Q4: How should I prepare and store this compound stock solutions?

A4: For in vitro experiments, this compound can be dissolved in DMSO to make a stock solution.[3] For in vivo studies, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1]

Troubleshooting Unexpected Results

This section provides guidance on how to interpret and troubleshoot unexpected outcomes during your experiments with this compound.

Issue 1: Lower-than-Expected or No Cytotoxicity in Cancer Cell Lines
Possible Cause Troubleshooting Steps
Compound Inactivity Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions from a stable stock solution for each experiment.
Suboptimal Assay Conditions Assay Duration: The cytotoxic effects of PARP inhibitors can be delayed. Extend the treatment duration (e.g., 72 hours or longer) to allow for the accumulation of lethal DNA damage. Cell Density: Optimize the cell seeding density for your specific cell line and assay duration.
Cell Line Characteristics Homologous Recombination Proficiency: The primary mechanism of action for PARP inhibitors relies on a deficient homologous recombination (HR) pathway. Verify the HR status of your cell line (e.g., BRCA1/2 mutation status). Drug Efflux Pumps: Overexpression of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor. Consider using cell lines with known P-gp expression levels or co-treatment with a P-gp inhibitor as a control.
Acquired Resistance If working with previously treated cells, they may have developed resistance through mechanisms such as restoration of HR function or upregulation of drug efflux pumps.
Issue 2: High Variability in Cell Viability Assays
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique.
Edge Effects in Microplates Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with media or PBS.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent or using sonication to aid dissolution.
Assay-Specific Issues For MTT assays, ensure complete solubilization of formazan (B1609692) crystals. For luminescence-based assays, ensure plates are read promptly after reagent addition.
Issue 3: Conflicting Results Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Different Biological Readouts Assays like MTT measure metabolic activity, while others like LDH release or trypan blue exclusion measure membrane integrity. A compound might reduce metabolic activity without causing immediate cell death.
Timing of Assay The kinetics of different cell death mechanisms can vary. Consider performing a time-course experiment with multiple assay types to get a more complete picture.
Issue 4: Unexpected In Vivo Results
Possible Cause Troubleshooting Steps
Pharmacokinetic Issues The formulation and route of administration may not be optimal for achieving sufficient drug exposure in the target tissue. Consider formulation optimization or pharmacokinetic studies.
Animal Model Suitability The chosen animal model may not accurately recapitulate the human disease, or the tumor may have intrinsic resistance mechanisms.
Off-Target Effects Unexpected toxicity or phenotypes could be due to off-target effects of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Enzymes

EnzymeIC₅₀ (nM)Reference
PARP-145[1][2][3]
TNKS1410[2][3]
TNKS245[2][3]
ARTD5410[1]
PARP101,179[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for PARP-1 Cleavage

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)[4][5]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP-1 cleavage.[4]

Mandatory Visualizations

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_SSB->PARP1_inactive recruits DSB Double-Strand Break (DSB) DNA_SSB->DSB replication fork collapse PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes EB47 EB-47 dihydrochloride PARP1_active->EB47 inhibited by NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III scaffolds DNA_Polymerase_beta DNA Polymerase β XRCC1->DNA_Polymerase_beta scaffolds BER_Complex Base Excision Repair (BER) Complex DNA_Ligase_III->BER_Complex DNA_Polymerase_beta->BER_Complex DNA_Repair DNA Repaired BER_Complex->DNA_Repair mediates Apoptosis Apoptosis EB47->Apoptosis leads to (in HR-deficient cells) HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient HR_deficient->Apoptosis leads to

Caption: PARP-1 signaling pathway in DNA repair and the mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify Compound Integrity & Handling Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Line Characteristics Start->Check_Cells Refine_Experiment Refine Experimental Parameters Check_Compound->Refine_Experiment e.g., fresh dilutions Check_Protocol->Refine_Experiment e.g., longer incubation Check_Cells->Refine_Experiment e.g., confirm HR status Interpret_Results Re-interpret Results in Context of Findings Refine_Experiment->Interpret_Results

Caption: A logical workflow for troubleshooting unexpected results in experiments with this compound.

References

Technical Support Center: Managing PARP Inhibitor-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of PARP inhibitors (PARPi) on the cell cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why do PARP inhibitors cause cell cycle arrest, and typically in which phase?

A: PARP inhibitors primarily induce cell cycle arrest in the G2/M phase.[1][2][3] The mechanism is rooted in their function as inhibitors of single-strand break (SSB) repair.[4][5]

  • SSB Accumulation: PARP enzymes are crucial for the base excision repair (BER) pathway, which resolves SSBs. Inhibition of PARP leads to the accumulation of unrepaired SSBs.[6]

  • Conversion to DSBs: When the cell enters the S (synthesis) phase, replication forks encounter these SSBs, causing the forks to collapse and convert the SSBs into more cytotoxic double-strand breaks (DSBs).[1][7][8]

  • DNA Damage Response (DDR) Activation: The resulting DSBs trigger the DNA Damage Response (DDR) pathway. Key kinases like ATR and Chk1 are activated, which in turn phosphorylate downstream targets to halt cell cycle progression.[4]

  • G2/M Checkpoint Activation: The activated DDR pathway engages the G2/M checkpoint to prevent the cell from entering mitosis with damaged DNA.[1] This allows the cell time to attempt repair of the DSBs. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be repaired effectively, leading to synthetic lethality.[6][8]

Q2: I am not observing the expected G2/M arrest after treating my cells with a PARP inhibitor. What could be the issue?

A: Several factors could contribute to a lack of G2/M arrest. Systematically troubleshoot the following possibilities:

  • Inhibitor Activity and Stability: Ensure your PARP inhibitor stock solution is prepared correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[9] Prepare fresh dilutions for each experiment and keep the final DMSO concentration low (typically <0.5%) to avoid solubility issues.[9]

  • Cell Line Characteristics:

    • Homologous Recombination (HR) Proficiency: The cytotoxic effects of PARP inhibitors are most pronounced in cells with HR deficiency (e.g., BRCA1/2 mutations).[9] HR-proficient cell lines may be less sensitive and may not exhibit a strong cell cycle arrest, especially at lower inhibitor concentrations.

    • Resistance Mechanisms: Your cell line may have intrinsic or acquired resistance to PARP inhibitors. This can be due to secondary mutations that restore HR function, overexpression of drug efflux pumps (like P-gp), or stabilization of replication forks.[10][11][12]

  • Experimental Conditions:

    • Treatment Duration: The effects of PARP inhibition on the cell cycle are often dependent on the accumulation of DNA damage over multiple cell cycles.[9] Short-term treatments (e.g., <24 hours) may not be sufficient. Consider a time-course experiment (e.g., 24, 48, 72 hours).

    • Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The required concentration can vary significantly between cell types.[9]

  • Assay Sensitivity: Ensure your cell cycle analysis method is sensitive enough. A low percentage of arresting cells may be difficult to distinguish from baseline G2/M populations.

Q3: My cells are showing a delay in S-phase or a slight G1 arrest instead of a robust G2/M arrest. Is this normal?

A: Yes, this is a common observation. While the most prominent effect is often G2/M arrest, PARP inhibitors also induce replication stress, which can manifest as an S-phase delay.

  • S-Phase Delay: PARP inhibitors can cause the stalling and collapse of replication forks during S-phase, leading to a prolongation of this phase.[1][3] This effect is particularly noticeable in the first cell cycle after PARPi exposure.[7] Some studies show a significant increase in DNA damage markers like γH2AX specifically in S-phase cells within minutes to hours of treatment.[13]

  • G1 Arrest: Some PARP inhibitors, depending on the cellular context (e.g., p53 status), can induce a p53/p21-dependent G1 arrest, although G2/M arrest is more commonly reported.[4][14]

Q4: My cell viability drops significantly after treatment, making it difficult to analyze cell cycle arrest. How can I manage this?

A: High cytotoxicity can obscure cell cycle analysis. To mitigate this:

  • Adjust Inhibitor Concentration: Lower the concentration of the PARP inhibitor. The goal is to induce cell cycle arrest, not widespread apoptosis or necrosis. A dose-response curve for viability (e.g., using an MTT or CellTiter-Glo assay) can help identify a sub-lethal concentration that still induces a cell cycle effect.

  • Reduce Treatment Time: Analyze the cell cycle at earlier time points. DNA damage and cell cycle arrest can often be detected before the apoptotic cascade is fully initiated.[13]

  • Use a Pan-Caspase Inhibitor: In some cases, co-treatment with a pan-caspase inhibitor (like Z-VAD-FMK) can block apoptosis, allowing for clearer observation of cell cycle effects. However, be aware that this manipulates the cellular response and should be noted in the interpretation of results.[15]

Q5: What are the key molecular markers I should check via Western blot to confirm PARP inhibitor-induced G2/M arrest?

A: To validate that the observed G2/M arrest is due to the activation of the DNA damage checkpoint, you should probe for the following proteins:

  • p-Chk1 (Ser345): Chk1 is a critical kinase in the ATR-mediated DNA damage response. Its phosphorylation at Ser345 is a key indicator of an active G2/M checkpoint.[4]

  • γH2AX: Phosphorylation of H2AX is an early marker for DNA double-strand breaks. An increase in γH2AX confirms that the PARP inhibitor is causing DNA damage as expected.[1][13]

  • Cyclin B1 and CDK1: Cyclin B1 levels rise during G2 and peak at the G2/M transition, where it complexes with CDK1 to form the Mitosis-Promoting Factor (MPF).[16] In a G2-arrested state, you would expect to see an accumulation of Cyclin B1.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various PARP inhibitors on cell cycle distribution in different cancer cell lines.

Table 1: Effect of Olaparib and Veliparib on Cell Cycle Distribution in U2OSDR-GFP Cells

Treatment (72h)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)48.328.523.2
Olaparib (8 µM)42.115.742.2
Veliparib (40 µM)46.527.426.1
(Data adapted from a study on U2OSDR-GFP osteosarcoma cells. Note the significant decrease in S-phase and increase in G2/M phase with Olaparib treatment)[4]

Table 2: Dose-Dependent Effect of a Dual PARP1/BRD4 Inhibitor (HF4) on MCF-7 Cell Cycle

TreatmentConcentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)055.2 ± 2.530.1 ± 1.814.7 ± 1.2
HF4265.8 ± 3.122.5 ± 1.511.7 ± 0.9
HF4475.3 ± 3.515.2 ± 1.19.5 ± 0.7
HF4882.1 ± 4.28.9 ± 0.89.0 ± 0.6
(Data adapted from a study on MCF-7 breast cancer cells showing a G1 arrest with this specific dual inhibitor)[14]

Table 3: Time-Dependent Effect of Olaparib on MKN28 Cell Cycle

TreatmentDuration% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)Day 1682111
Olaparib (10 µM)Day 1592021
Control (DMSO)Day 2652015
Olaparib (10 µM)Day 2572023
Control (DMSO)Day 3621919
Olaparib (10 µM)Day 3551728
(Data adapted from a study on MKN28 gastric cancer cells showing a time-dependent increase in the G2/M population)[3]

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a widely used method for analyzing DNA content to determine cell cycle distribution.[17]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Ice-cold 70% Ethanol (B145695)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10⁶ cells per sample. For adherent cells, wash with PBS, trypsinize, and collect cells in a tube. For suspension cells, collect directly. Centrifuge at 300-500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.

  • Incubation: Incubate the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept at -20°C for several weeks.[14]

  • Rehydration & Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and carefully decant the ethanol.

  • Wash the pellet with 1 mL of PBS, centrifuge, and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.[4][14]

  • Incubate the cells in the dark at room temperature for 30 minutes.[14]

  • Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram into G0/G1, S, and G2/M phases.[14][17]

Protocol 2: Western Blotting for Cell Cycle Markers

This protocol outlines the general steps for detecting key proteins involved in cell cycle arrest by Western blot.

Materials:

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Chk1, anti-γH2AX, anti-β-Actin)[4][16][18]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Visualizations

PARPi_Pathway cluster_0 Cellular Processes cluster_1 DNA Damage Response (DDR) cluster_2 Cell Cycle Outcome PARPi PARP Inhibitor PARP1 PARP1 Enzyme PARPi->PARP1 Inhibits SSB Single-Strand Breaks (SSBs) PARP1->SSB Fails to Repair Replication S-Phase Replication SSB->Replication DSB Double-Strand Breaks (DSBs) Replication->DSB Collision Leads to ATR ATR Kinase DSB->ATR Activates Chk1 Chk1 Kinase ATR->Chk1 Phosphorylates & Activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Phosphorylates & Inhibits MPF MPF (CDK1/Cyclin B1) Cdc25->MPF Fails to Activate Arrest G2/M Arrest MPF->Arrest Inactive MPF causes

Caption: Signaling pathway of PARP inhibitor-induced G2/M cell cycle arrest.

Experimental_Workflow cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis start Start: Seed Cells treatment Treat with PARP Inhibitor (Dose & Time Course) start->treatment harvest Harvest Cells (Adherent or Suspension) treatment->harvest fix Fix in 70% Ethanol harvest->fix lyse Lyse Cells & Quantify Protein harvest->lyse stain Stain with PI/RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze_flow Analyze DNA Content (G1/S/G2M Phases) acquire->analyze_flow end End: Interpret Data analyze_flow->end sds Run SDS-PAGE & Transfer lyse->sds probe Probe with Primary/ Secondary Antibodies sds->probe detect Detect Protein Bands (e.g., p-Chk1, γH2AX) probe->detect detect->end

Caption: Experimental workflow for analyzing PARP inhibitor-induced cell cycle arrest.

Troubleshooting_Flowchart start Problem: No G2/M Arrest Observed q1 Is the inhibitor active & soluble? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no q2 Is the cell line HR-deficient? a1_yes->q2 sol1 Action: Prepare fresh inhibitor stock. Check final DMSO concentration. a1_no->sol1 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no q3 Are treatment duration and dose sufficient? a2_yes->q3 sol2 Note: HR-proficient cells are less sensitive. Increase dose or use a positive control cell line (e.g., BRCA1-mut). a2_no->sol2 a3_yes Yes q3->a3_yes   a3_no No q3->a3_no q4 Check for resistance. Does the cell line express drug efflux pumps (e.g., P-gp)? a3_yes->q4 sol3 Action: Perform time-course (24-72h) and dose-response experiments. a3_no->sol3 sol4 Consider resistance mechanisms: - Secondary HR restoration - PARP1 downregulation - Replication fork stabilization q4->sol4

Caption: Troubleshooting flowchart for unexpected cell cycle results with PARP inhibitors.

References

Technical Support Center: Optimizing Incubation Time for EB-47 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for experiments involving EB-47 dihydrochloride (B599025). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent PARP-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is EB-47 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), with an IC50 value of 45 nM.[1] It also shows inhibitory activity against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[2][3] EB-47 mimics the substrate NAD+ and binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains. This inhibition of PARP-1's enzymatic activity disrupts the repair of DNA single-strand breaks (SSBs).

Q2: Why is optimizing the incubation time for this compound treatment crucial?

A2: The optimal incubation time for this compound is critical for obtaining accurate, reproducible, and meaningful results. Insufficient incubation time may not allow for the full biological effects of the drug to manifest, while excessively long incubation can lead to secondary effects, such as the development of drug resistance or off-target toxicities, which can confound data interpretation. The ideal incubation time is dependent on the cell type, the concentration of EB-47 used, and the specific biological endpoint being measured.[4][5]

Q3: What are the typical initial incubation times to test for this compound efficacy?

A3: For initial experiments with a new PARP inhibitor like EB-47, a common starting point for incubation time is between 24 to 72 hours.[6] This duration is often sufficient to observe effects on cell viability and the induction of apoptosis. However, the optimal time can vary significantly between cell lines. Therefore, a time-course experiment is highly recommended to determine the ideal incubation period for your specific experimental system.[5][6]

Q4: How does the effect of this compound change over time?

A4: The cellular response to PARP inhibitors like EB-47 is a dynamic process. Early events, such as the inhibition of PARP activity, can be detected shortly after treatment. Downstream effects, such as the accumulation of DNA damage, cell cycle arrest, and apoptosis, occur over a longer period. For example, caspase-3 activation and PARP-1 cleavage, which are hallmarks of apoptosis, can be detected as early as 3-8 hours after treatment and become more pronounced at 12-24 hours.[7][8] Effects on cell viability are typically observed after 24 to 72 hours of continuous exposure.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal incubation time for this compound.

Problem Possible Cause Suggested Solution
No observable effect at any incubation time. Inhibitor concentration is too low: The concentration of EB-47 may be insufficient to inhibit PARP-1 effectively in your cell line.Perform a dose-response experiment with a wide range of EB-47 concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value for your specific cell line.
Cell line is resistant: The cell line may have a proficient homologous recombination (HR) repair pathway, making it less sensitive to PARP inhibitors alone.Consider using a cell line with a known HR deficiency (e.g., BRCA1/2 mutations) as a positive control.[9]
Incubation time is too short: The chosen time points may be too early to observe the desired phenotype.Extend the time-course experiment to longer durations (e.g., 96 hours or more), especially for proliferation assays.[4]
Drug instability: this compound may be degrading in the culture medium over long incubation periods.Prepare fresh drug dilutions for each experiment and minimize freeze-thaw cycles of the stock solution.
High variability between replicate experiments. Inconsistent cell seeding: Uneven cell numbers at the start of the experiment can lead to variable results.Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density for all experiments.
Edge effects in multi-well plates: Wells on the outer edges of a plate are more prone to evaporation, which can affect cell growth and drug concentration.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity.
Inaccurate pipetting: Errors in pipetting can lead to variations in drug concentration and cell numbers.Use calibrated pipettes and ensure proper pipetting technique.
Unexpected cell death in control (vehicle-treated) cells. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.Ensure the final concentration of the vehicle in the culture medium is low (typically <0.1%) and does not affect cell viability. Run a vehicle-only control to assess its toxicity.
Poor cell health: The cells may be unhealthy due to high passage number, contamination, or improper handling.Use low-passage cells, regularly test for mycoplasma contamination, and follow good cell culture practices.
IC50 value for EB-47 is higher than expected. Cell line characteristics: The cell line may have intrinsic resistance mechanisms.Confirm the identity of your cell line through STR profiling. Consider that acquired resistance can develop over time in culture.
Assay limitations: The chosen viability assay may not be sensitive enough to detect subtle changes.Use multiple, complementary assays to assess the effects of EB-47. For example, combine a metabolic assay like MTT with a direct measure of apoptosis.

Data Presentation

The following tables summarize typical time-dependent effects observed with PARP inhibitors. Note that these are general guidelines, and the optimal timing for this compound should be determined empirically for your specific cell line and experimental conditions.

Table 1: Time-Course of Cellular Responses to PARP Inhibition

Cellular Response Typical Onset Peak Response Recommended Assay
PARP Activity Inhibition Minutes to 1 hour1 - 4 hoursPARP activity assay
γH2AX Foci Formation (DNA Damage) 4 - 8 hours12 - 24 hoursImmunofluorescence
Caspase-3 Activation (Apoptosis) 3 - 8 hours[7][8]6 - 24 hours[7]Caspase-3 activity assay, Western blot for cleaved caspase-3
PARP-1 Cleavage (Apoptosis) 8 - 12 hours[7][8]12 - 48 hours[7]Western blot for cleaved PARP-1
Cell Cycle Arrest (G2/M) 12 - 24 hours24 - 48 hoursFlow cytometry (Propidium Iodide staining)
Decrease in Cell Viability 24 hours48 - 72 hours[1]MTT, CellTiter-Glo®, Crystal Violet staining

Table 2: Example Time-Course Experiment Design for Optimizing Incubation Time

Time Point Endpoint to Measure Rationale
0 hours Baseline measurementControl for starting cell number and protein levels.
6 hours Caspase-3 activity, γH2AX fociAssess early markers of apoptosis and DNA damage.
12 hours Caspase-3 activity, PARP-1 cleavage, γH2AX fociCapture peak of early apoptotic events and sustained DNA damage.
24 hours Cell viability, PARP-1 cleavage, Cell cycle analysisEvaluate initial impact on cell survival and cell cycle progression.
48 hours Cell viability, Cell cycle analysisDetermine a more significant effect on cell proliferation.
72 hours Cell viabilityAssess the long-term effect on cell viability and determine the IC50.

Experimental Protocols

Protocol 1: Time-Course Cytotoxicity Assay using MTT

This protocol is designed to determine the optimal incubation time of this compound for inducing cell death.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of EB-47 in complete culture medium. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of EB-47 or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Solubilization: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Data Acquisition: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the incubation time for each concentration of EB-47.

Protocol 2: Time-Course Analysis of PARP-1 Cleavage by Western Blot

This protocol allows for the detection of an apoptotic marker, cleaved PARP-1, at different time points following EB-47 treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a fixed concentration of this compound (e.g., the IC50 value determined from the cytotoxicity assay) for various time points (e.g., 0, 6, 12, 24, 48 hours). Include a vehicle control for the longest time point.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PARP-1 (that detects both full-length and cleaved forms) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Analyze the band intensities for full-length PARP-1 (116 kDa) and cleaved PARP-1 (89 kDa).

Visualizations

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Damage and Repair cluster_0 DNA Damage cluster_1 PARP-1 Activation and Inhibition cluster_2 DNA Repair and Apoptosis DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 Recruits & Activates PAR Synthesis PAR Synthesis PARP-1->PAR Synthesis Catalyzes SSB Accumulation SSB Accumulation PARP-1->SSB Accumulation Prevents EB-47 EB-47 EB-47->PARP-1 Inhibits Base Excision Repair (BER) Base Excision Repair (BER) PAR Synthesis->Base Excision Repair (BER) Recruits repair proteins Replication Fork Collapse Replication Fork Collapse SSB Accumulation->Replication Fork Collapse Double-Strand Breaks (DSBs) Double-Strand Breaks (DSBs) Replication Fork Collapse->Double-Strand Breaks (DSBs) Apoptosis Apoptosis Double-Strand Breaks (DSBs)->Apoptosis Caspase-3 Activation Caspase-3 Activation Apoptosis->Caspase-3 Activation PARP-1 Cleavage PARP-1 Cleavage Caspase-3 Activation->PARP-1 Cleavage Incubation_Time_Workflow Workflow for Optimizing Incubation Time start Start dose_response 1. Dose-Response Assay (e.g., 72h) Determine IC50 of EB-47 start->dose_response time_course_design 2. Design Time-Course Experiment (e.g., 6, 12, 24, 48, 72h) dose_response->time_course_design execute_experiment 3. Perform Time-Course Experiment - Cell Viability (MTT) - Apoptosis (Caspase-3, PARP-1 cleavage) time_course_design->execute_experiment data_analysis 4. Analyze Data - Plot % Viability vs. Time - Analyze protein levels execute_experiment->data_analysis optimal_time Optimal Time Point Identified? data_analysis->optimal_time endpoint Proceed with Optimized Incubation Time optimal_time->endpoint Yes adjust_protocol Adjust Time Points or Concentration and Repeat optimal_time->adjust_protocol No adjust_protocol->time_course_design Troubleshooting_Tree Troubleshooting Decision Tree start No Effect Observed check_concentration Is EB-47 concentration optimized? start->check_concentration check_cell_line Is cell line sensitive to PARP inhibitors? check_concentration->check_cell_line Yes solution1 Perform dose-response to find IC50. check_concentration->solution1 No check_time Is incubation time sufficient? check_cell_line->check_time Yes solution2 Use a positive control cell line (e.g., BRCA-mutant). check_cell_line->solution2 No check_drug Is the drug stock stable? check_time->check_drug Yes solution3 Extend incubation time (e.g., up to 96h). check_time->solution3 No solution4 Prepare fresh drug dilutions. check_drug->solution4 No

References

Technical Support Center: In Vivo Delivery of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of PARP inhibitors?

A1: The main hurdles in the in vivo delivery of PARP inhibitors include poor pharmacokinetic and pharmacodynamic properties, such as low solubility and bioavailability, which can be attributed to first-pass metabolism.[1] Additionally, a lack of tumor selectivity can lead to off-target toxicity.[1] The development of drug resistance by tumor cells further complicates their effective use.[1]

Q2: What are the known mechanisms of resistance to PARP inhibitors in vivo?

A2: Resistance to PARP inhibitors is a significant clinical challenge.[2][3] Key mechanisms include:

  • Restoration of Homologous Recombination (HR): This is a predominant reason for PARP inhibitor resistance.[3] Secondary mutations in BRCA1/2 genes can restore their function, thus repairing the HR deficiency that makes cancer cells sensitive to PARP inhibitors.[2][4]

  • Changes in PARP1: Deletion or point mutations in the PARP1 enzyme can lead to resistance.[2][5]

  • Increased Drug Efflux: Upregulation of multidrug resistance proteins like P-glycoprotein (P-gp), encoded by the ABCB1 gene, can enhance the removal of PARP inhibitors from the cancer cells, reducing their intracellular concentration.[2][4][6]

  • Replication Fork Protection: Mechanisms that stabilize the replication fork can also contribute to resistance.[2][3]

  • Suppression of Non-Homologous End Joining (NHEJ): Changes in this DNA repair pathway can also lead to resistance.[2]

Q3: How can the solubility and bioavailability of PARP inhibitors be improved for in vivo studies?

A3: Poor solubility and bioavailability are common issues with small molecule drugs like PARP inhibitors.[1][7] Nanotechnology-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), offer a promising strategy to overcome these limitations.[1][7][8] These nanosystems can enhance solubility, improve stability, and facilitate controlled release, thereby increasing bioavailability and reducing the need for frequent high doses that can lead to toxicity.[1][7][8] For instance, olaparib-loaded lipospheres have been formulated to improve oral bioavailability.[8]

Q4: What are the common off-target effects and toxicities observed with PARP inhibitors in vivo?

A4: While targeted, PARP inhibitors are not without side effects. Common toxicities include hematological adverse events such as anemia, neutropenia, and thrombocytopenia.[9][10][11] Nausea, fatigue, and vomiting are also frequently reported.[9][10] These effects can vary in severity and incidence among different PARP inhibitors.[9] For example, niraparib (B1663559) is associated with a higher incidence of grade 3/4 thrombocytopenia compared to olaparib (B1684210) and rucaparib.[9] Some off-target effects may be due to the inhibition of other proteins, such as kinases, at clinically relevant concentrations.[12]

Troubleshooting Guides

This section provides practical guidance for specific issues you might encounter during your in vivo experiments with PARP inhibitors.

Problem 1: Inconsistent or lower than expected anti-tumor efficacy in animal models.

Possible Cause Suggested Solution
Poor drug formulation leading to low bioavailability. Prepare fresh dilutions of the PARP inhibitor from a properly stored stock solution for each experiment. Ensure the final concentration of solvents like DMSO is low (typically <0.5%) to maintain compound solubility and minimize solvent-induced toxicity.[13] Consider using nanotechnology-based formulations like liposomes or nanoparticles to improve solubility and bioavailability.[1][7][8]
Sub-optimal dosing schedule or route of administration. Conduct a dose-response and time-course experiment to determine the maximum tolerated dose (MTD) and optimal dosing frequency for your specific animal model and cell line.[14] The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact drug exposure and should be optimized.[7]
Development of acquired resistance in the tumor model. If initial efficacy is observed followed by tumor regrowth, consider mechanisms of acquired resistance.[2][3] Analyze post-treatment tumor samples for BRCA reversion mutations or upregulation of drug efflux pumps.[2][4][6] Combination therapies with agents that target resistance pathways, such as PI3K or ATR inhibitors, may be necessary to overcome resistance.[15][16]
Incorrect animal model. Ensure the chosen cancer cell line or patient-derived xenograft (PDX) model has a documented deficiency in homologous recombination (e.g., BRCA1/2 mutation) to be sensitive to PARP inhibitors through synthetic lethality.[3][17]

Problem 2: Significant toxicity and adverse effects observed in treated animals (e.g., weight loss, lethargy).

Possible Cause Suggested Solution
Dose is too high. Reduce the dose of the PARP inhibitor. Determine the maximum tolerated dose (MTD) in a pilot study before commencing the main efficacy experiment.[14] Monitor animal body weight and clinical signs of distress regularly.[18]
Off-target effects of the inhibitor. The observed toxicity may be due to the specific off-target profile of the PARP inhibitor being used.[9][12] Consider switching to a different PARP inhibitor with a potentially more favorable toxicity profile.[9] For example, veliparib (B1684213) is generally considered less potent in PARP trapping and may have a different toxicity profile compared to talazoparib.[5]
Formulation vehicle is causing toxicity. Administer the vehicle alone to a control group of animals to assess its toxicity. If the vehicle is toxic, explore alternative, more biocompatible formulation strategies.[18]
Hematological toxicity. Monitor complete blood counts (CBCs) to assess for anemia, neutropenia, and thrombocytopenia, which are known class effects of PARP inhibitors.[9][10][11] Dose interruptions or reductions may be necessary to manage these toxicities.[10]

Quantitative Data Summary

Table 1: Common Hematological Toxicities of Approved PARP Inhibitors (All Grades, %)

Adverse EventOlaparibNiraparibRucaparib
Anemia445037
Neutropenia18-30207
Thrombocytopenia146128

Data compiled from studies on maintenance therapy in ovarian cancer.[9]

Table 2: Grade 3/4 Hematological Toxicities of Approved PARP Inhibitors (%)

Adverse EventOlaparibNiraparibRucaparib
Anemia192519
Neutropenia5207
Thrombocytopenia<1255

Data compiled from studies on maintenance therapy in ovarian cancer.[9]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Line and Animal Model Selection:

    • Choose a cancer cell line with a known homologous recombination deficiency (e.g., BRCA1/2 mutation), such as SUM149PT for breast cancer.[14]

    • Use immunocompromised mice (e.g., SCID or NSG) to prevent rejection of human tumor xenografts.[14]

  • Tumor Implantation:

    • Culture the selected cancer cells to 80-90% confluency.

    • Harvest and resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[18]

  • PARP Inhibitor Formulation and Administration:

    • Formulate the PARP inhibitor in a suitable vehicle for in vivo administration (e.g., 5% DMSO + 30% PEG300 + 65% Saline).[18]

    • Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.[14]

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[18]

    • Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.[18]

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.[18]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis (Optional):

    • Collect blood and tumor samples at various time points after drug administration to determine drug concentration (PK) and target engagement (PD), such as PAR levels in the tumor.[14]

Protocol 2: Western Blot for PARP Activity (PAR levels)

  • Sample Preparation:

    • Harvest tumor tissue from treated and control animals and snap-freeze in liquid nitrogen.

    • Prepare tumor lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for poly(ADP-ribose) (PAR) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[13]

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes Trapped_PARP1 Trapped PARP1-DNA Complex NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediates PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse leads to DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB leads to Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis synthetic lethality

Caption: Simplified signaling pathway of PARP1 in DNA repair and the mechanism of PARP inhibitors.

Experimental_Workflow start Start: In Vivo Study Design cell_culture Cell Culture & Expansion start->cell_culture animal_model Animal Model Preparation (Immunocompromised Mice) start->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment PARP Inhibitor Administration randomization->treatment control Vehicle Control Administration randomization->control monitoring Monitor Tumor Volume & Animal Weight treatment->monitoring control->monitoring endpoint Study Endpoint Reached monitoring->endpoint data_analysis Data Analysis (TGI, Statistics) endpoint->data_analysis pk_pd PK/PD Sample Collection (Optional) endpoint->pk_pd histology Histopathological Analysis endpoint->histology end End: Report Findings data_analysis->end pk_pd->end histology->end

Caption: General experimental workflow for an in vivo efficacy study of a PARP inhibitor.

Troubleshooting_Logic start Issue: Poor In Vivo Efficacy q1 Is the formulation soluble and stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the dose and schedule optimized? a1_yes->q2 sol1 Optimize formulation: - Fresh dilutions - Check solvent % - Consider nanoformulation a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the animal model appropriate (HR-deficient)? a2_yes->q3 sol2 Perform dose-response and time-course study (MTD) a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there evidence of acquired resistance? a3_yes->q4 sol3 Select a validated HR-deficient cell line/PDX a3_no->sol3 end Re-evaluate experiment sol3->end a4_no No q4->a4_no a4_yes Yes q4->a4_yes a4_no->end sol4 Analyze post-treatment tumors for resistance mechanisms a4_yes->sol4 sol4->end

Caption: A logical troubleshooting workflow for addressing poor in vivo efficacy of PARP inhibitors.

References

Technical Support Center: Overcoming Acquired Resistance to EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025), a potent and selective PARP-1/ARTD-1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to acquired resistance during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is EB-47 dihydrochloride and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP-1), also known as Adenosine Diphosphate-Ribosyltransferase 1 (ARTD-1), with a reported IC50 of 45 nM.[1][2] Its mechanism of action involves mimicking the endogenous substrate NAD+ and binding to the NAD+ catalytic site of PARP-1.[1][2] This inhibition of PARP-1 enzymatic activity prevents the repair of single-strand DNA breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), unrepaired SSBs lead to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately resulting in synthetic lethality and cell death.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to PARP inhibitors like this compound is a multifaceted issue. While specific studies on EB-47 are limited, resistance to this class of inhibitors generally arises from several key mechanisms:

  • Restoration of Homologous Recombination (HR) Repair: Cancer cells can develop secondary mutations that restore the function of key HR proteins like BRCA1 or BRCA2, thereby overcoming the synthetic lethality induced by PARP inhibition.[3]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) encoded by the ABCB1 gene, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][4]

  • Alterations in PARP1: Resistance can emerge through decreased expression of PARP1 or through mutations in the PARP1 gene that prevent the binding of the inhibitor.[1][4]

  • Replication Fork Protection: Cells can develop mechanisms to stabilize and protect stalled DNA replication forks from collapsing into cytotoxic double-strand breaks, thereby mitigating the effects of PARP inhibition.[3][5]

  • Loss of PARP Trapping: The efficacy of some PARP inhibitors is linked to their ability to "trap" PARP1 on DNA, creating a toxic lesion. Resistance can arise from mechanisms that reduce this trapping effect.[3][6]

  • Changes in Cell Cycle Checkpoints: Alterations in cell cycle control can allow cells more time to repair DNA damage, thus circumventing the cytotoxic effects of this compound.[7]

Troubleshooting Guides

Guide 1: Investigating Decreased Sensitivity to this compound

If you observe a significant increase in the IC50 value of this compound in your cell line over time, consider the following troubleshooting steps.

Table 1: Troubleshooting Decreased Drug Sensitivity

Observation Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Gradual increase in IC50 over several passages.Development of acquired resistance.Perform a dose-response curve with the parental and suspected resistant cell lines.Resistant cell line will show a rightward shift in the dose-response curve and a higher IC50 value.
No change in IC50 but reduced overall cell death.Issues with drug stability or experimental setup.Prepare fresh drug stocks. Verify cell seeding density and assay conditions.Fresh drug and optimized conditions should restore expected efficacy in the parental cell line.
Cell morphology changes in the resistant population.Selection of a sub-population with an altered phenotype.Perform cell morphology analysis (e.g., microscopy).Observe consistent morphological differences between parental and resistant cells.

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.

Materials:

  • Parental and suspected resistant cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in a complete culture medium. A typical concentration range might be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time and the expected drug effect (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log-transformed drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Protocol 2: Assessing Drug Efflux Pump Activity

This protocol provides a method to investigate if increased drug efflux is contributing to resistance.

Materials:

  • Parental and resistant cell lines

  • This compound

  • A known inhibitor of P-glycoprotein (e.g., Verapamil or Elacridar)

  • Cell viability assay reagents

Procedure:

  • Experimental Setup: Design a dose-response experiment as described in Protocol 1. Include experimental arms where cells are co-treated with this compound and a fixed, non-toxic concentration of the P-gp inhibitor.

  • Treatment: Treat the parental and resistant cells with this compound alone and in combination with the P-gp inhibitor.

  • Incubation and Viability Assay: Follow steps 4-6 from Protocol 1.

  • Data Analysis: Compare the IC50 values of this compound in the presence and absence of the P-gp inhibitor for both cell lines. A significant decrease in the IC50 value in the resistant cell line upon co-treatment suggests the involvement of P-gp-mediated efflux.

Table 2: Interpreting Drug Efflux Assay Results

Cell Line Treatment Observed IC50 Interpretation
ParentalEB-47LowBaseline sensitivity.
ParentalEB-47 + P-gp InhibitorLow (no significant change)P-gp efflux is not a major factor in parental cells.
ResistantEB-47HighAcquired resistance.
ResistantEB-47 + P-gp InhibitorSignificantly LowerResistance is at least partially mediated by P-gp efflux.

Signaling Pathways and Workflows

Diagram 1: Simplified PARP-1 Signaling and EB-47 Action

PARP1_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication leads to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair EB47 This compound EB47->PARP1 inhibits DSB Double-Strand Break Replication->DSB leads to Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of action of this compound in inducing synthetic lethality.

Diagram 2: Potential Mechanisms of Acquired Resistance to EB-47

Resistance_Mechanisms EB47_In Intracellular EB-47 PARP1_Inhibition PARP-1 Inhibition EB47_In->PARP1_Inhibition Cell_Death Cell Death PARP1_Inhibition->Cell_Death Resistance Acquired Resistance Resistance->EB47_In reduces Resistance->PARP1_Inhibition bypasses Efflux Increased Drug Efflux (e.g., P-gp) Efflux->Resistance HR_Restoration HR Repair Restoration (e.g., BRCA1/2 reversion) HR_Restoration->Resistance PARP1_Alteration PARP-1 Alteration (mutation or decreased expression) PARP1_Alteration->Resistance Fork_Protection Replication Fork Protection Fork_Protection->Resistance

Caption: Overview of key mechanisms leading to acquired resistance to PARP inhibitors.

Diagram 3: Experimental Workflow for Investigating Resistance

Investigation_Workflow Start Observe Decreased EB-47 Efficacy IC50 Confirm IC50 Shift (Dose-Response Assay) Start->IC50 Efflux_Assay Assess Drug Efflux (Co-treatment with P-gp inhibitor) IC50->Efflux_Assay Efflux_Positive Efflux-Mediated Resistance Efflux_Assay->Efflux_Positive IC50 restored? Efflux_Negative Other Mechanisms Efflux_Assay->Efflux_Negative No change Conclusion Identify Dominant Resistance Mechanism(s) Efflux_Positive->Conclusion Western_Blot Analyze Protein Expression (PARP-1, BRCA1/2, P-gp) Efflux_Negative->Western_Blot Sequencing Sequence Key Genes (PARP1, BRCA1/2) Western_Blot->Sequencing HR_Assay Functional HR Assay (e.g., RAD51 foci formation) Sequencing->HR_Assay HR_Assay->Conclusion

Caption: A logical workflow for the experimental investigation of EB-47 resistance.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison: EB-47 Dihydrochloride and Olaparib as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides an objective in vitro comparison of two such inhibitors: the well-established clinical drug Olaparib and the research compound EB-47 dihydrochloride (B599025). While direct comparative studies are not available, this document synthesizes data from multiple in vitro studies to offer a comprehensive overview of their respective biochemical potencies, selectivity profiles, and mechanisms of action.

Biochemical Potency and Selectivity

A critical determinant of a PARP inhibitor's therapeutic window and potential off-target effects is its potency and selectivity across the PARP enzyme family. The following table summarizes the in vitro enzymatic inhibitory concentrations (IC50) of EB-47 dihydrochloride and Olaparib against key PARP family members, including PARP-1, PARP-2, and the tankyrases (TNKS-1 and TNKS-2), which are also implicated in cellular processes beyond DNA repair, such as Wnt/β-catenin signaling.

Target EnzymeThis compound IC50 (nM)Olaparib IC50 (nM)
PARP-1451 - 5
PARP-2-1
ARTD5 (PARP5a)410-
TNKS-1 (PARP5b)410~1500
TNKS-2 (PARP5c)45>1000
Note: IC50 values are compiled from multiple sources and may have been determined using different assay conditions. Direct comparison should be made with caution.

Mechanisms of Action and Cellular Effects

Both this compound and Olaparib are competitive inhibitors that bind to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation is central to their anticancer effects.

Olaparib , in addition to its catalytic inhibition, exerts a potent "PARP trapping" effect.[1] This mechanism involves the stabilization of the PARP-DNA complex, which is itself a cytotoxic lesion that can obstruct DNA replication and transcription, leading to cell death, particularly in cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations).[1][2] This phenomenon is known as synthetic lethality.[3][4]

This compound is a potent inhibitor of both PARP-1 and Tankyrase-2. Its dual activity suggests a potential to not only impact DNA repair but also to modulate the Wnt/β-catenin signaling pathway, where Tankyrases play a crucial role in the degradation of axin, a key component of the β-catenin destruction complex. However, the direct effects of EB-47 on Wnt signaling have yet to be fully elucidated in published literature.

Signaling Pathways

The inhibition of PARP enzymes by these compounds has significant downstream effects on cellular signaling pathways, primarily the DNA damage response and potentially the Wnt/β-catenin pathway.

PARP_DNA_Repair_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired SSB leads to PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment BER Base Excision Repair (BER) Recruitment->BER BER->DNA_SSB repairs DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB collapse HR_Repair Homologous Recombination Repair DSB->HR_Repair Cell_Death Apoptosis/ Cell Death DSB->Cell_Death in HR-deficient cells HR_Repair->DSB repairs Inhibitor EB-47 or Olaparib Inhibitor->PARP1 inhibits PARP_Trapping PARP Trapping (Olaparib) Inhibitor->PARP_Trapping induces PARP_Trapping->Replication_Fork stalls

Figure 1: PARP-mediated DNA repair and inhibitor action.

Wnt_Signaling_Pathway cluster_0 Wnt/β-catenin Signaling cluster_1 Inhibitor Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibits LRP5_6 LRP5/6 Co-receptor LRP5_6->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for Axin_Degradation Axin Degradation Destruction_Complex->Axin_Degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex destabilizes via EB47 EB-47 EB47->Tankyrase inhibits Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, DNA, NAD+, Inhibitors) start->reagent_prep plate_setup Assay Plate Setup (Add Inhibitors and Enzyme Mix) reagent_prep->plate_setup reaction_init Initiate Reaction (Add NAD+) plate_setup->reaction_init incubation Incubate (60 min, RT) reaction_init->incubation detection_prep Add Detection Reagent incubation->detection_prep detection_incubation Incubate (15-30 min, RT) detection_prep->detection_incubation read_plate Measure Fluorescence detection_incubation->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

References

A Comparative Guide: EB-47 Dihydrochloride vs. Veliparib in PARP Trapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of EB-47 dihydrochloride (B599025) and Veliparib (B1684213), focusing on their distinct mechanisms of Poly (ADP-ribose) polymerase (PARP) trapping and their resulting biological effects. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to PARP Inhibition and Trapping

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of therapeutic agents that interfere with DNA damage repair, primarily by inhibiting the catalytic activity of PARP enzymes. Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP enzyme on DNA, creating a cytotoxic lesion that can lead to replication fork collapse and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination. The efficiency of PARP trapping has been shown to be a better predictor of cytotoxicity than the catalytic inhibitory potency for some PARP inhibitors.

This guide focuses on two PARP inhibitors with contrasting trapping mechanisms: EB-47 dihydrochloride, a potent preclinical inhibitor, and Veliparib (ABT-888), a clinical-stage inhibitor.

Mechanism of Action: A Tale of Two Trapping Mechanisms

EB-47 and Veliparib employ fundamentally different approaches to PARP1 trapping, which are classified based on their allosteric effects on the PARP1 enzyme.

This compound: A "Type I" Inhibitor that Enhances PARP1's Grip

EB-47 is categorized as a Type I PARP inhibitor. This classification signifies that it not only binds to the catalytic site of PARP1 but also induces a conformational change that allosterically increases the affinity of PARP1 for DNA breaks.[1][2] This enhanced binding affinity leads to a more stable and prolonged trapping of the PARP1-DNA complex, effectively "poisoning" the DNA.[1]

Veliparib: A "Type III" Inhibitor that Weakens the Hold

In stark contrast, Veliparib is a Type III PARP inhibitor. While it effectively inhibits the catalytic activity of PARP1, it allosterically decreases the affinity of PARP1 for DNA breaks.[1][2] This leads to a less stable PARP1-DNA complex and, consequently, Veliparib is considered a weak PARP trapping agent compared to other clinical inhibitors.[3]

Comparative Mechanism of PARP1 Trapping cluster_0 EB-47 (Type I) cluster_1 Veliparib (Type III) DNA_Damage_E DNA Damage PARP1_E PARP1 DNA_Damage_E->PARP1_E recruits Trapped_Complex_E Stable PARP1-DNA Trapped Complex PARP1_E->Trapped_Complex_E binds DNA PARP1_E->Trapped_Complex_E Increased Affinity EB47 EB-47 EB47->PARP1_E binds & induces conformational change Cytotoxicity_E Increased Cytotoxicity Trapped_Complex_E->Cytotoxicity_E DNA_Damage_V DNA Damage PARP1_V PARP1 DNA_Damage_V->PARP1_V recruits Unstable_Complex_V Less Stable PARP1-DNA Complex PARP1_V->Unstable_Complex_V binds DNA PARP1_V->Unstable_Complex_V Decreased Affinity Veliparib Veliparib Veliparib->PARP1_V binds & induces conformational change Cytotoxicity_V Decreased Cytotoxicity (relative to strong trappers) Unstable_Complex_V->Cytotoxicity_V

Figure 1. Contrasting mechanisms of PARP1 trapping by EB-47 and Veliparib.

Quantitative Comparison of Performance

The differing mechanisms of EB-47 and Veliparib translate to distinct quantitative measures of their PARP trapping efficiency and catalytic inhibition.

Table 1: Comparison of PARP1 Catalytic Inhibition and Trapping Efficiency
ParameterThis compoundVeliparibReference
PARP1 Catalytic IC50 45 nM~5.2 nM (Ki)[4][5]
PARP1-DNA Dissociation Rate (kd) Markedly slowed3-5 fold decrease in affinity[2]
PARP Trapping Classification Type I (Pro-retention)Type III (Pro-release)[2][6]

Note: Ki (inhibition constant) is a measure of binding affinity and is often comparable to IC50 under specific assay conditions.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)Veliparib IC50 (µM)Reference
TOV21GOvarian Clear Cell CarcinomaData not available78[7]
ES-2Ovarian Clear Cell CarcinomaData not available38[7]
SKOV-3Ovarian Serous CarcinomaData not available82[7]
OV-90Ovarian Serous CarcinomaData not available35[7]
TOV112DOvarian Endometrioid CarcinomaData not availableData not available[7]
A549Non-Small Cell Lung CancerData not available133.5 (as a potentiator)[8]
IshikawaEndometrial AdenocarcinomaData not available133.5[9]

Note: Publicly available data on the cytotoxicity (IC50 values) of this compound in cancer cell lines is limited. The provided Veliparib IC50 values can vary depending on the assay and conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PARP Trapping Assay: Chromatin Fractionation and Western Blot

This cell-based assay quantifies the amount of PARP1 associated with chromatin, providing a physiologically relevant measure of PARP trapping.

Chromatin Fractionation Workflow for PARP Trapping Cell_Culture 1. Cell Culture & Treatment (with PARP inhibitor +/- DNA damaging agent) Harvest 2. Harvest & Wash Cells Cell_Culture->Harvest Fractionation 3. Subcellular Fractionation (Cytoplasmic, Nuclear Soluble, Chromatin-bound) Harvest->Fractionation Quantification 4. Protein Quantification (BCA Assay) Fractionation->Quantification Western_Blor Western_Blor Quantification->Western_Blor Western_Blot 5. Western Blot Analysis (Anti-PARP1, Anti-Histone H3) Analysis 6. Densitometric Analysis (Normalize PARP1 to Histone H3) Western_Blor->Analysis

Figure 2. Experimental workflow for the cell-based PARP trapping assay.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells of interest and allow them to adhere. Treat cells with varying concentrations of the PARP inhibitor (e.g., EB-47 or Veliparib) for a defined period. A DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), can be co-administered to enhance the trapping signal.

  • Cell Lysis and Fractionation: Harvest and wash the cells. Perform subcellular protein fractionation using a commercial kit or a standard laboratory protocol. This involves sequential lysis steps to isolate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading for the subsequent Western blot.

  • Western Blot Analysis: Separate the proteins from the chromatin-bound fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for PARP1. To ensure equal loading of the chromatin fraction, the membrane is also probed with an antibody against a histone protein (e.g., Histone H3).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. The amount of trapped PARP1 is determined by normalizing the PARP1 signal to the Histone H3 signal.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays are used to determine the cytotoxic effects of the PARP inhibitors on cancer cell lines.

General Workflow for Cell Viability Assays Seed_Cells 1. Seed Cells in a 96-well plate Treat 2. Treat with serial dilutions of PARP inhibitor Seed_Cells->Treat Incubate 3. Incubate for a defined period (e.g., 72h) Treat->Incubate Add_Reagent 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo®) Incubate->Add_Reagent Measure 5. Measure Signal (Absorbance or Luminescence) Add_Reagent->Measure Calculate 6. Calculate IC50 value Measure->Calculate

Figure 3. General experimental workflow for determining cell viability.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

  • Assay Setup: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Addition: Equilibrate the plate and its contents to room temperature. Add the CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis: Calculate the IC50 value as described for the MTT assay.

Conclusion

This compound and Veliparib represent two distinct classes of PARP inhibitors with opposing effects on PARP1 trapping. EB-47, a Type I inhibitor, enhances the affinity of PARP1 for DNA, leading to robust trapping and potentially greater cytotoxicity. In contrast, Veliparib, a Type III inhibitor, decreases PARP1's affinity for DNA, resulting in weaker trapping. This fundamental mechanistic difference is a critical consideration for researchers and drug developers in selecting the appropriate tool compound or therapeutic candidate for their specific application. While Veliparib has been extensively studied in the clinic, often in combination therapies, the potent trapping ability of compounds like EB-47 highlights an alternative strategy for maximizing the cytotoxic potential of PARP inhibition. Further investigation into the in vivo efficacy and safety profiles of potent PARP trappers is warranted to fully understand their therapeutic potential.

References

A Comparative Guide to the Selectivity of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have demonstrated notable success, particularly in the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. The clinical efficacy and toxicity profiles of PARP inhibitors are intrinsically linked to their selectivity for different members of the PARP enzyme family and their off-target activities. This guide provides an objective comparison of the selectivity profiles of five prominent PARP inhibitors: olaparib, rucaparib, niraparib (B1663559), talazoparib, and pamiparib, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected PARP inhibitors against various PARP family members. This data provides a quantitative measure of their respective potencies and selectivities. It is important to note that IC50 values can vary between different studies and assay conditions.

InhibitorPARP1 (nM)PARP2 (nM)PARP3 (nM)TNKS1 (PARP5a) (nM)TNKS2 (PARP5b) (nM)Source(s)
Olaparib 1-51-24>1000>1000[1][2][3]
Rucaparib 1.10.2-0.3---[3][4]
Niraparib 2-42-4---[3]
Talazoparib 0.570.2---[3][5]
Pamiparib 1.11.5>5000>10000>10000[1]

First-generation PARP inhibitors like olaparib, rucaparib, and niraparib show high potency against both PARP1 and PARP2.[3] Talazoparib is notable for being the most potent PARP1/2 inhibitor among the approved drugs.[5] Pamiparib also demonstrates high and balanced potency against PARP1 and PARP2, with significantly less activity against other PARP family members.[1]

Off-Target Kinase Profiles

Beyond the PARP family, the off-target effects of PARP inhibitors, particularly on kinases, can contribute to both their therapeutic efficacy and toxicity profiles.

InhibitorNotable Kinase Off-Targets (IC50)Source(s)
Olaparib Generally considered highly selective for PARP enzymes with no significant off-target kinase activity reported in the provided sources.[6][7]
Rucaparib PIM1 (1.2 µM), DYRK1A (1.4 µM), CDK1 (1.4 µM), CDK9 (2.7 µM), HIPK2 (4.4 µM), PIM2 (7.7 µM), CK2 (7.8 µM), PRKD2 (9.7 µM), ALK (18 µM)[6][7]
Niraparib DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[8]
Talazoparib Data on specific kinase off-targets is less prevalent in the provided sources compared to other inhibitors.
Pamiparib Designed not to be a substrate for ABC transporters, which can confer resistance to other PARP inhibitors. Specific kinase off-target data is not detailed in the provided sources.[9]

Rucaparib and niraparib exhibit a broader off-target kinase profile compared to olaparib.[6][7][8] This differential kinase engagement may explain some of the unique cellular effects and toxicity profiles observed among these inhibitors.[6] For instance, hypercholesterolemia has been specifically linked to rucaparib's off-target kinase inhibition.[10]

Experimental Protocols

Accurate assessment of PARP inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize these inhibitors.

Biochemical Enzymatic Assay for IC50 Determination

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a specific PARP protein by 50%.

Materials:

  • Recombinant PARP enzyme (e.g., PARP1, PARP2)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • PARP inhibitor to be tested

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., colorimetric or fluorescent NAD+ detection kit)

  • 96-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the PARP inhibitor in the assay buffer. A typical starting concentration might be 10 µM with 10-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the PARP inhibitor at various concentrations.

  • Enzyme Addition: Add the recombinant PARP enzyme to each well to initiate the reaction. Include a control with no inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • NAD+ Addition: Add NAD+ to each well to start the PARylation reaction.

  • Detection: Stop the reaction and measure the remaining NAD+ concentration using a suitable detection method (e.g., colorimetric or fluorescent plate reader).

  • Data Analysis: Calculate the percentage of PARP activity inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Cellular PARylation Assay

This assay measures the ability of an inhibitor to block the formation of poly(ADP-ribose) (PAR) chains within cells, providing a measure of target engagement in a more biologically relevant context.

Materials:

  • Cell line of interest

  • PARP inhibitor to be tested

  • DNA damaging agent (e.g., H2O2 or MMS) to stimulate PARP activity

  • Cell lysis buffer

  • Antibodies: primary antibody against PAR and a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • ELISA plate or immunofluorescence microscopy setup

Procedure (ELISA-based):

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PARP inhibitor for a predetermined time (e.g., 1-2 hours).

  • Induction of DNA Damage: Induce DNA damage by treating the cells with an agent like H2O2 for a short period (e.g., 10-15 minutes) to activate PARP enzymes.[13]

  • Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular contents.

  • PAR Detection: Coat an ELISA plate with an antibody that captures PAR. Add the cell lysates to the wells to allow the capture of PARylated proteins.

  • Antibody Incubation: Add a primary anti-PAR antibody followed by a secondary HRP-conjugated antibody.

  • Signal Development: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Normalize the signal to the total protein concentration in each lysate. Calculate the IC50 value by plotting the PAR signal against the inhibitor concentration.[14]

PARP Trapping Assay

This assay quantifies the ability of a PARP inhibitor to stabilize the PARP-DNA complex, a key mechanism contributing to the cytotoxicity of these drugs.

Materials:

  • Cell line of interest

  • PARP inhibitor to be tested

  • DNA damaging agent (e.g., MMS)

  • Chromatin fractionation kit or buffers

  • Antibodies: primary antibody against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of the PARP inhibitor. A co-treatment with a low dose of a DNA damaging agent like MMS can enhance the trapping signal.[15]

  • Chromatin Fractionation: Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound proteins.[16]

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions.

  • Western Blot Analysis: Separate equal amounts of protein from the chromatin fractions by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody against PARP1 to detect the amount of trapped PARP1. Also, probe with an antibody against a chromatin marker like Histone H3 to ensure equal loading.

  • Data Analysis: Quantify the band intensities for PARP1 and the loading control. The amount of chromatin-bound PARP1 reflects the trapping potency of the inhibitor.[15][16]

Mandatory Visualizations

PARP Signaling Pathway in DNA Repair

PARP_Signaling DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR PAR Polymer NAD->PAR synthesizes Repair Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair Proteins recruits DNA Repair DNA Repair Repair Proteins->DNA Repair promotes Cell Death Cell Death PARP Inhibitors PARP Inhibitors PARP Inhibitors->PARP1

Caption: PARP1 signaling in response to DNA damage and the mechanism of PARP inhibitors.

Experimental Workflow for PARP Inhibitor Selectivity Profiling

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 PARP Trapping Assay A1 Prepare Serial Dilutions of PARP Inhibitor A2 Incubate with Recombinant PARP Enzyme & DNA A1->A2 A3 Initiate Reaction with NAD+ A2->A3 A4 Measure PARP Activity (e.g., NAD+ consumption) A3->A4 A5 Calculate IC50 Value A4->A5 B1 Treat Cells with PARP Inhibitor B2 Induce DNA Damage (e.g., H2O2) B1->B2 B3 Cell Lysis & PAR Detection (e.g., ELISA) B2->B3 B4 Determine Cellular IC50 B3->B4 C1 Treat Cells with Inhibitor +/- DNA Damage C2 Isolate Chromatin Fraction C1->C2 C3 Western Blot for PARP1 & Histone H3 C2->C3 C4 Quantify Trapped PARP1 C3->C4

References

A Head-to-Head Comparison of Novel PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of Emerging PARP-1 Selective Inhibitors Against Established Compounds.

In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring DNA damage repair deficiencies. The first wave of these drugs, including olaparib (B1684210), niraparib, rucaparib, and talazoparib, validated the principle of synthetic lethality in tumors with homologous recombination deficiency (HRD), most notably those with BRCA1/2 mutations. However, the quest for improved efficacy and better safety profiles has led to the development of a new generation of PARP inhibitors, many of which exhibit high selectivity for PARP1.[1]

This guide provides a detailed, data-driven comparison of these novel PARP inhibitors, with a focus on the highly selective PARP1 inhibitor saruparib (AZD5305), against established and other emerging compounds. This analysis is designed to offer researchers and drug development professionals a clear, objective benchmark of their respective performances, supported by experimental data.

Biochemical Potency and Selectivity: A Quantitative Overview

The therapeutic efficacy and safety profile of a PARP inhibitor are intrinsically linked to its potency and its selectivity for PARP-1 over PARP-2. Unnecessary inhibition of PARP-2 has been associated with hematological toxicities.[1] The following table summarizes the in vitro enzymatic inhibitory concentrations (IC50) of several novel and established PARP inhibitors, highlighting their relative potencies and selectivities.

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)
Saruparib (AZD5305) 0.8430~538
Pamiparib 1.30.92~0.7
"Parp-1-IN-1" 0.9661.9064.5
Olaparib ~5~1~0.2
Rucaparib ~0.65~0.08~0.12
Niraparib ~3.8~2.1~0.55
Talazoparib 0.57--
Veliparib 5.2 (Ki)2.9 (Ki)~0.56

Note: Data for Saruparib, Pamiparib, and the placeholder "Parp-1-IN-1" represent the newer generation of inhibitors.[2][3] Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib are included as established benchmarks.[3] Ki values for Veliparib are a measure of binding affinity.

Preclinical Efficacy: Saruparib vs. Olaparib

Recent preclinical studies have provided a direct comparison of the novel PARP1-selective inhibitor saruparib against the first-generation PARP1/2 inhibitor olaparib in patient-derived xenograft (PDX) models of BRCA1/2-associated cancers.

Efficacy ParameterSaruparib (AZD5305)Olaparib
Preclinical Complete Response Rate 75%37%
Median Preclinical Progression-Free Survival >386 days90 days

These findings suggest that the high selectivity of saruparib for PARP1 may translate to superior and more durable anti-tumor activity in preclinical models.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for PARP inhibitors is the concept of synthetic lethality. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, PARP inhibition leads to an accumulation of double-strand DNA breaks that cannot be repaired, ultimately resulting in cell death. A key aspect of this is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, which is even more cytotoxic than the loss of PARP's enzymatic function alone.[5]

Novel PARP1-selective inhibitors are designed to preferentially inhibit and trap PARP1, which is the primary PARP enzyme involved in DNA damage repair.[1] It is hypothesized that by avoiding the inhibition of PARP2, these next-generation inhibitors can reduce off-target effects, such as hematological toxicity, while maintaining or even enhancing anti-tumor efficacy.[1]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition cluster_2 Cellular Outcomes in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 PARP2 PARP2 DNA_SSB->PARP2 PARylation Auto-PARylation PARP1->PARylation PARP2->PARylation BER_Recruitment BER Protein Recruitment PARylation->BER_Recruitment SSB_Repair SSB Repair BER_Recruitment->SSB_Repair Dual_Inhibitor Dual PARP1/2 Inhibitor (e.g., Olaparib) PARP1_Trapping PARP1 Trapping Dual_Inhibitor->PARP1_Trapping High PARP2_Inhibition PARP2 Inhibition Dual_Inhibitor->PARP2_Inhibition High Selective_Inhibitor PARP1-Selective Inhibitor (e.g., Saruparib) Selective_Inhibitor->PARP1_Trapping High Selective_Inhibitor->PARP2_Inhibition Low/None DSB_Formation Double-Strand Break (DSB) Formation during Replication PARP1_Trapping->DSB_Formation Hematological_Toxicity Potential Hematological Toxicity PARP2_Inhibition->Hematological_Toxicity Apoptosis Apoptosis DSB_Formation->Apoptosis

Caption: Mechanism of PARP inhibition and the distinction between dual and selective inhibitors.

Experimental Protocols

PARP Trapping Assay (Cell-Based)

This assay quantifies the amount of PARP1 trapped on chromatin following inhibitor treatment.

Materials:

  • Cancer cell line of choice (e.g., with BRCA1/2 mutation)

  • Novel PARP inhibitor (e.g., Saruparib) and a reference inhibitor (e.g., Olaparib)

  • Cell culture medium and supplements

  • Subcellular fractionation kit

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture dishes and allow them to attach. Treat cells with a dose range of the novel and reference PARP inhibitors for a specified time (e.g., 24 hours).

  • Chromatin Fractionation: Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin-bound protein fraction.[6]

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.[6]

  • Western Blot Analysis: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate. Re-probe the membrane with an anti-Histone H3 antibody as a loading control for the chromatin fraction.[6]

  • Data Analysis: Quantify the band intensities for PARP1 and normalize to the Histone H3 loading control. Compare the amount of trapped PARP1 across the different inhibitor treatments.

PARP_Trapping_Workflow Start Start Cell_Culture Seed and Culture Cancer Cells Start->Cell_Culture Inhibitor_Treatment Treat with PARP Inhibitors Cell_Culture->Inhibitor_Treatment Cell_Harvest Harvest Cells Inhibitor_Treatment->Cell_Harvest Fractionation Subcellular Fractionation (Isolate Chromatin) Cell_Harvest->Fractionation Protein_Quantification BCA Protein Assay Fractionation->Protein_Quantification Western_Blot SDS-PAGE and Western Blot Protein_Quantification->Western_Blot Immunodetection Probe for PARP1 and Histone H3 Western_Blot->Immunodetection Data_Analysis Quantify and Compare Trapped PARP1 Immunodetection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the cell-based PARP trapping assay.

Cell Viability Assay (MTS/MTT Assay)

This assay determines the effect of PARP inhibitors on cell proliferation and survival.

Materials:

  • Cancer cell line of choice

  • Novel and reference PARP inhibitors

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After cell attachment, treat the cells with a serial dilution of the PARP inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.[7]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells. Plot the percentage of cell viability against the log-transformed inhibitor concentration and fit a dose-response curve to determine the IC50 value for each inhibitor.[7]

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines the evaluation of a novel PARP inhibitor's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line for implantation

  • Novel and reference PARP inhibitors formulated for oral administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Xenograft Implantation: Subcutaneously implant cancer cells into the flank of the immunocompromised mice.[8]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle, novel inhibitor, reference inhibitor).[8]

  • Drug Administration: Administer the PARP inhibitors and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[9]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[8][9]

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment groups.

Xenograft_Workflow Start Start Implantation Implant Cancer Cells in Mice Start->Implantation Tumor_Growth Allow Tumors to Grow Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer PARP Inhibitors and Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft efficacy study.

References

Validating EB-47 Dihydrochloride's Potency: A Comparative Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EB-47 Dihydrochloride (B599025) with Leading PARP Inhibitors

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a comprehensive comparison of the investigational PARP inhibitor EB-47 dihydrochloride with a panel of clinically approved and well-characterized PARP inhibitors (PARPi), including Olaparib, Rucaparib, Niraparib, Talazoparib, and the clinical candidate Veliparib. Through a detailed analysis of their inhibitory activities and the methodologies used to assess them, this document aims to equip researchers with the necessary data to evaluate the potential of this compound in their studies.

Comparative Inhibitory Activity of PARP Inhibitors

The potency of a PARP inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the available IC50 data for this compound and other prominent PARP inhibitors against their primary targets, PARP1 and PARP2, as well as other members of the PARP family where data is available. It is important to note that direct comparisons of IC50 values are most meaningful when determined under identical experimental conditions.

CompoundTargetIC50 (nM)Reference
This compound PARP-1/ARTD-1 45 [1]
Tankyrase-1410[2]
Tankyrase-245[2]
OlaparibPARP-11-19[3]
PARP-21-251[3]
RucaparibPARP-10.8-3.2[3]
PARP-228.2[3]
Tankyrase-124[2]
Tankyrase-214[2]
NiraparibPARP-12-35[3]
PARP-22-15.3[3]
TalazoparibPARP-1~1N/A
PARP-2~1N/A
VeliparibPARP-1~5N/A
PARP-2~3N/A

Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes. "N/A" indicates that directly comparable data from the same source was not available.

Signaling Pathways and Experimental Workflows

To understand the context of PARP inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the PARP signaling pathway in DNA repair and a typical experimental workflow for determining IC50 values.

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair cluster_nucleus Cell Nucleus cluster_inhibition Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits DNA_Repair SSB Repair Repair_Complex->DNA_Repair PARPi PARP Inhibitor (e.g., EB-47) PARPi->PARP1 inhibits

PARP signaling pathway in DNA single-strand break repair.

IC50_Determination_Workflow Experimental Workflow for IC50 Determination start Start cell_culture Culture Cancer Cell Line start->cell_culture plate_cells Seed Cells into 96-well Plate cell_culture->plate_cells add_inhibitor Add Serial Dilutions of PARP Inhibitor plate_cells->add_inhibitor incubate Incubate for Specified Time add_inhibitor->incubate viability_assay Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubate->viability_assay read_plate Measure Absorbance or Luminescence viability_assay->read_plate data_analysis Analyze Data & Calculate IC50 read_plate->data_analysis end End data_analysis->end

Workflow for determining the IC50 of a PARP inhibitor.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed protocols for a biochemical PARP activity assay and a cell-based viability assay, which are standard methods for characterizing PARP inhibitors.

Protocol 1: PARP1 Enzymatic Activity Assay (Biochemical)

This protocol is designed to measure the in vitro inhibitory activity of a compound against purified PARP1 enzyme. The assay quantifies the consumption of the PARP1 substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (e.g., this compound) and control inhibitors

  • NAD+ quantification reagent (e.g., a fluorescent reagent that reacts with NAD+)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in PARP assay buffer.

  • In a 96-well black microplate, add the PARP assay buffer, activated DNA, and the diluted compounds.

  • Add the recombinant PARP1 enzyme to each well to initiate the reaction, except for the no-enzyme control wells.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the enzymatic reaction.

  • Add the NAD+ quantification reagent to all wells according to the manufacturer's instructions. This reagent will produce a fluorescent signal proportional to the amount of remaining NAD+.

  • Incubate the plate as required by the quantification reagent.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS-based)

This protocol measures the effect of a PARP inhibitor on the viability of cancer cells. The MTS assay is a colorimetric method that determines the number of viable cells by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-mutant cell line)

  • Complete cell culture medium

  • Test compound (e.g., this compound) and control inhibitors

  • MTS reagent

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and control inhibitors in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Subtract the background absorbance (from wells with medium only) from all readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide provides a foundational comparison of this compound with established PARP inhibitors. The available data suggests that EB-47 is a potent inhibitor of PARP-1 and Tankyrase-2, with an IC50 in the nanomolar range for these targets.[1][2] To fully elucidate its potential and position within the landscape of PARP inhibitors, further direct comparative studies against a broader panel of PARP family members and in various cancer cell lines are warranted. The provided experimental protocols offer a standardized framework for conducting such validation studies, ensuring robust and comparable data generation. Researchers are encouraged to utilize these methodologies to further explore the activity of this compound and its potential as a valuable tool in cancer research and drug development.

References

A Comparative Analysis of PARP Inhibitors: EB-47 Dihydrochloride and Rucaparib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a detailed comparison of two such inhibitors, EB-47 dihydrochloride (B599025) and Rucaparib, focusing on their inhibitory potency (IC50), mechanisms of action, and the experimental protocols used for their evaluation. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: A Head-to-Head Look at Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 data for EB-47 dihydrochloride and Rucaparib against various PARP enzymes and cancer cell lines.

Table 1: Enzymatic IC50 Comparison

Target EnzymeThis compound IC50 (nM)Rucaparib IC50 (nM)
PARP145[1]0.8
PARP2-0.5
PARP3-28
TNKS1 (ARTD5)410[1]-
TNKS245-
PARP101,179-

Table 2: Rucaparib IC50 in Various Cancer Cell Lines

Cell LineCancer TypeRucaparib IC50 (µM)
Ovarian Cancer Cell Lines (panel of 39)Ovarian Cancer2.5 to >15
A549Lung Carcinoma32.21
CAPAN-1Pancreatic Cancer0.609 (EC50)

Note: Publicly available data on the IC50 of this compound in specific cancer cell lines is limited at the time of this publication.

Mechanism of Action: Targeting the DNA Damage Response

Both this compound and Rucaparib function as inhibitors of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these drugs lead to an accumulation of unrepaired SSBs, which can then result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR), a key pathway for repairing DSBs (often due to mutations in genes like BRCA1 or BRCA2), this accumulation of DSBs is lethal, a concept known as synthetic lethality.

DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication Unrepaired SSB SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break Replication->DSB Unrepaired SSB HRR Homologous Recombination Repair DSB->HRR Cell_Death Cell Death (Apoptosis) DSB->Cell_Death Defective HRR HRR->Cell_Survival Inhibitors This compound Rucaparib Inhibitors->PARP Inhibition

Figure 1. Simplified PARP signaling pathway and the mechanism of action of PARP inhibitors.

Experimental Protocols: How IC50 is Determined

The determination of IC50 values is crucial for characterizing the potency of an inhibitor. Below are generalized protocols for enzymatic and cell-based assays commonly used in this process.

Enzymatic Assays

These assays measure the direct inhibitory effect of a compound on the activity of a purified enzyme.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of inhibitor Incubation Incubate inhibitor with PARP enzyme Compound_Prep->Incubation Enzyme_Prep Prepare PARP enzyme and substrate (e.g., NAD+) Enzyme_Prep->Incubation Reaction_Start Initiate reaction with addition of substrate Incubation->Reaction_Start Measurement Measure enzyme activity (e.g., fluorescence, luminescence) Reaction_Start->Measurement Calculation Calculate % inhibition vs. control Measurement->Calculation Curve_Fit Fit data to dose-response curve to determine IC50 Calculation->Curve_Fit

Figure 2. General workflow for an enzymatic IC50 determination assay.

Detailed Steps:

  • Reagent Preparation: A series of dilutions of the test compound (e.g., this compound or Rucaparib) are prepared. A solution containing the purified PARP enzyme and its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), is also prepared in an appropriate assay buffer.

  • Reaction Incubation: The diluted compounds are added to the wells of a microplate, followed by the addition of the PARP enzyme. The plate is incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Detection: The enzymatic reaction is initiated by adding NAD+. The reaction is allowed to proceed for a set time, and then the activity is measured. Common detection methods include fluorescence polarization, ELISA-based assays that detect poly(ADP-ribose) (PAR) formation, or luminescence-based assays that measure the consumption of NAD+.

  • Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated relative to a control with no inhibitor. These values are then plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted to the data to determine the IC50 value.

Cell-Based Assays

These assays measure the effect of an inhibitor on the viability or proliferation of cancer cells.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into the wells of a microplate and allowed to adhere and grow for a specified period.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a period, typically 24 to 72 hours or longer for some assays.

  • Viability/Proliferation Measurement: After the incubation period, cell viability or proliferation is assessed using one of several methods:

    • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

    • CellTiter-Glo® Assay: This luminescence-based assay measures the amount of ATP present, which is an indicator of metabolically active cells.

    • Clonogenic Survival Assay: This long-term assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.

  • Data Analysis: The cell viability or survival at each compound concentration is expressed as a percentage of the untreated control cells. A dose-response curve is then generated by plotting the percentage of viability against the log of the compound concentration to determine the IC50 value.

Conclusion

Both this compound and Rucaparib are potent inhibitors of PARP enzymes. Based on the available enzymatic data, Rucaparib demonstrates significantly higher potency against PARP1 and PARP2 compared to this compound's inhibition of PARP1. This compound also exhibits inhibitory activity against tankyrases and PARP10, suggesting a potentially broader target profile.

Rucaparib has been extensively studied in various cancer cell lines, showing a range of cytotoxic effects that are often dependent on the genetic background of the cells, particularly their DNA repair capabilities. While similar comprehensive data for this compound in cancer cell lines is not as readily available in the public domain, its potent enzymatic inhibition of PARP1 suggests it warrants further investigation as a potential therapeutic agent. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of these and other PARP inhibitors.

References

A Comparative Analysis of EB-47 Dihydrochloride and Niraparib for the Treatment of BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Poly (ADP-ribose) polymerase (PARP) inhibitors, EB-47 dihydrochloride (B599025) and Niraparib (B1663559), with a focus on their potential applications in cancers harboring BRCA mutations. This analysis is based on available preclinical data and established mechanisms of action for PARP inhibitors.

Disclaimer: To date, no direct comparative studies of EB-47 dihydrochloride and Niraparib in BRCA-mutant cell lines have been published in peer-reviewed literature. The following comparison is extrapolated from their distinct biochemical profiles and the known mechanisms of PARP inhibition in BRCA-deficient tumors.

Introduction

Mutations in the BRCA1 and BRCA2 genes, which are critical for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway, are a hallmark of certain cancers, particularly breast and ovarian cancers.[1][2] The loss of HR function in these tumors renders them highly dependent on other DNA repair pathways, notably the base excision repair (BER) pathway, which is mediated by PARP enzymes.[2][3] This dependency creates a synthetic lethal relationship, where the inhibition of PARP in BRCA-mutant cells leads to the accumulation of cytotoxic DSBs and subsequent cell death.[1][2]

Niraparib is a potent, orally available PARP-1 and PARP-2 inhibitor that has received regulatory approval for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[4][5][6] this compound is a potent and selective PARP-1/ARTD-1 inhibitor, identified as a promising research compound.[7][8] This guide will compare their mechanisms of action, biochemical potencies, and provide standardized protocols for their preclinical evaluation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality in BRCA-Mutant Cells

Both this compound and Niraparib function by inhibiting the enzymatic activity of PARP. PARP enzymes play a crucial role in detecting and signaling single-strand DNA breaks (SSBs), facilitating their repair.[9][10] In the context of BRCA-mutant cells, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more complex and lethal DSBs.[9][11]

In healthy cells with functional BRCA proteins, these DSBs would be efficiently repaired through HR. However, in BRCA-mutant cells, the deficient HR pathway cannot cope with the increased load of DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[11][12]

A key mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it onto the DNA at the site of damage.[9][13] These trapped PARP-DNA complexes are highly cytotoxic as they physically obstruct DNA replication and repair.[13] The potency of PARP trapping can differ between various PARP inhibitors and is a significant contributor to their overall anti-tumor efficacy.[13] Niraparib is known to exhibit potent PARP trapping activity.[13] The PARP trapping ability of this compound has not been publicly reported.

Mechanism of PARP Inhibition in BRCA-Mutant Cells cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cell + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N Replication_N Replication Fork SSB_N->Replication_N Unrepaired SSB leads to DSB BER_N Base Excision Repair (BER) PARP_N->BER_N BER_N->Replication_N Repaired SSB DSB_N Double-Strand Break (DSB) Replication_N->DSB_N Unrepaired SSB leads to DSB HR_N Homologous Recombination (HR) DSB_N->HR_N Repair_N DNA Repair & Cell Survival HR_N->Repair_N SSB_B Single-Strand Break (SSB) PARPi PARP Inhibitor (EB-47 or Niraparib) SSB_B->PARPi Replication_B Replication Fork Stall SSB_B->Replication_B Unrepaired SSB PARP_B PARP Trapping PARPi->PARP_B BER_B BER Inhibition PARP_B->BER_B DSB_B Accumulation of DSBs Replication_B->DSB_B HR_B Defective HR DSB_B->HR_B Apoptosis Cell Death (Apoptosis) DSB_B->Apoptosis HR_B->Apoptosis

Caption: Signaling pathway of PARP inhibitors in BRCA-mutant cells.

Comparative Data

As no direct comparative studies are available, the following table summarizes the known biochemical properties of this compound and Niraparib.

FeatureThis compoundNiraparib
Target(s) PARP-1/ARTD-1[7][8]PARP-1 and PARP-2[5][6]
IC₅₀ (PARP-1) 45 nM[7][8]3.8 nM[12]
IC₅₀ (PARP-2) Not Reported2.1 nM[12]
Mechanism NAD+ Mimic[8]PARP Trapping[9][13]
BRCA-Mutant Cell Line Efficacy Data Not AvailableDemonstrated efficacy in various BRCA-mutant cell lines[3][8][12]
In Vivo Efficacy in BRCA-mutant models Data Not AvailableDemonstrated efficacy in preclinical models of BRCA-mutant cancers[8][11]

Experimental Protocols

To facilitate the preclinical comparison of PARP inhibitors like this compound and Niraparib, the following are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability, to determine the cytotoxic effects of the inhibitors.

Materials:

  • BRCA-mutant and BRCA-proficient cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • PARP inhibitor stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Niraparib in complete cell culture medium. Include a vehicle control (DMSO).

  • Remove the existing medium and add 100 µL of the diluted inhibitors or vehicle control to the respective wells.

  • Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ values.

Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Prepare Prepare Serial Dilutions of Inhibitors Incubate1->Prepare Treat Treat Cells with Inhibitors Prepare->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for a typical cell viability assay.

PARP Trapping Assay (Fluorescence Polarization)

This biochemical assay quantifies the ability of an inhibitor to trap PARP enzymes on a DNA oligonucleotide.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled DNA oligonucleotide probe

  • Assay buffer

  • NAD+ solution

  • This compound and Niraparib stock solutions

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the PARP inhibitors in the assay buffer.

  • In the 384-well plate, add the assay buffer, diluted inhibitors (or vehicle), PARP-1 enzyme, and the fluorescent DNA probe to the appropriate wells.

  • Incubate the plate at room temperature to allow for the binding of PARP-1 to the DNA and the inhibitor.

  • Initiate the PARylation reaction by adding NAD+ to all wells except for the maximal trapping control.

  • Incubate the plate to allow for the dissociation of untrapped PARP-1 from the DNA in the control wells.

  • Measure the fluorescence polarization of each well. An increase in fluorescence polarization indicates PARP trapping.

  • Plot the fluorescence polarization values against the inhibitor concentration to determine the EC₅₀ for PARP trapping.

Conclusion and Future Directions

Further preclinical studies are imperative to directly compare the cytotoxic effects, PARP trapping abilities, and in vivo efficacy of this compound and Niraparib in a panel of BRCA-mutant cancer models. Such studies will be crucial to elucidate the potential of this compound as a novel therapeutic agent and to understand the nuances of targeting PARP-1 selectively versus dual PARP-1/2 inhibition in the context of BRCA deficiency.

References

Benchmarking EB-47 Dihydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EB-47 dihydrochloride's performance against established standards in the field of PARP inhibition. The following sections detail its inhibitory profile, relevant experimental protocols, and a visualization of its targeted signaling pathway.

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to the DNA damage response (DDR) pathway. Its mechanism of action involves mimicking the substrate NAD+, thereby blocking the synthesis of poly(ADP-ribose) chains and trapping PARP-1 at sites of DNA single-strand breaks. This action leads to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination, a concept known as synthetic lethality. To contextualize its performance, this guide benchmarks this compound against several clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib.

Quantitative Data Summary: Inhibitory Profile

The following tables summarize the in vitro inhibitory activity of this compound and known standard PARP inhibitors. It is important to note that IC50 values can vary between different studies and experimental conditions. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Comparative Inhibitory Potency (IC50) Against PARP-1 and PARP-2

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)
This compound 45 Not widely reported
Olaparib1 - 191 - 251
Rucaparib0.8 - 3.228.2
Niraparib2 - 352 - 15.3
Talazoparib~0.5 - 1~0.2
Veliparib~4 - 5~2 - 4

Table 2: Selectivity Profile - IC50 (nM) Against Other PARP Family Enzymes

CompoundARTD5 (TNKS1)TNKS2
This compound 410 45
Olaparib>1000>1000
Rucaparib~250~50
NiraparibNot widely reportedNot widely reported
Talazoparib~1.5~1.1
Veliparib>1000>1000

Experimental Protocols

In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP-1.

1. Materials:

  • Recombinant human PARP-1 enzyme
  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
  • Histone H1 (as a substrate)
  • Biotinylated NAD+
  • Streptavidin-HRP (Horseradish Peroxidase)
  • Chemiluminescent substrate
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • 96-well white microplates
  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

2. Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with Histone H1 and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer.
  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
  • Reaction Setup: To each well, add the assay buffer, activated DNA, and the test compound or vehicle control.
  • Enzyme Addition: Add the recombinant PARP-1 enzyme to each well to initiate the reaction.
  • Incubation: Incubate the plate at room temperature for 1 hour.
  • Substrate Addition: Add biotinylated NAD+ to each well and incubate for another hour at room temperature.
  • Detection: Wash the wells and add Streptavidin-HRP. Incubate for 30 minutes at room temperature. After a final wash, add the chemiluminescent substrate.
  • Data Acquisition: Immediately measure the luminescence using a microplate reader.
  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PARP-1 signaling pathway in response to DNA damage and a typical experimental workflow for evaluating PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation (Binds to SSB) DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Activation->PAR_Synthesis Inhibition Inhibition of PAR Synthesis PARP1_Activation->Inhibition DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->DDR_Recruitment SSB_Repair Single-Strand Break Repair DDR_Recruitment->SSB_Repair PARP_Inhibitor EB-47 or Standard Inhibitor PARP_Inhibitor->Inhibition PARP_Trapping PARP-1 Trapping on DNA Inhibition->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death

Caption: PARP-1 signaling pathway and the mechanism of action of PARP inhibitors.

Experimental_Workflow start Start: Compound (EB-47 or Standard) in_vitro_assay In Vitro Enzymatic Assay (e.g., PARP-1 Chemiluminescent Assay) start->in_vitro_assay cellular_assay Cell-Based Assay (e.g., Cellular PARylation Assay) start->cellular_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination selectivity_profiling Selectivity Profiling (Against other PARP family members) ic50_determination->selectivity_profiling cellular_ic50 Cellular Potency Evaluation cellular_assay->cellular_ic50 data_analysis Comparative Data Analysis cellular_ic50->data_analysis selectivity_profiling->data_analysis end Conclusion: Performance Benchmark data_analysis->end

Caption: A typical experimental workflow for benchmarking a PARP inhibitor.

A Comparative Guide to the Specificity of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations. The central mechanism, known as synthetic lethality, relies on the principle that while the loss of a single DNA repair pathway is tolerable, the simultaneous inhibition of two critical pathways is lethal to cancer cells.[1][2] Currently, several PARP inhibitors (PARPi) are clinically approved, including olaparib, rucaparib (B1680265), niraparib (B1663559), talazoparib (B560058), and veliparib (B1684213).

While all approved PARPi target the catalytic domain of PARP1 and PARP2, they exhibit notable differences in their specificity, potency, off-target effects, and their ability to "trap" the PARP enzyme on DNA.[3][4] These distinctions can influence their clinical efficacy and adverse effect profiles.[5][6] This guide provides an objective comparison of PARP inhibitor specificity, supported by experimental data, to aid researchers in selecting appropriate agents and designing future therapeutics.

Comparative Specificity Across the PARP Family

The PARP family consists of 17 members with diverse cellular functions. Most clinical inhibitors were designed to target PARP1 and PARP2, which are the most abundant and are centrally involved in DNA single-strand break repair. The relative potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Biochemical analyses reveal a spectrum of selectivity among the inhibitors. Veliparib and niraparib are considered more selective for PARP1 and PARP2. In contrast, olaparib, rucaparib, and talazoparib are more potent PARP1 inhibitors but are less selective, showing activity against other PARP family members.[7] Talazoparib stands out as a particularly potent inhibitor of PARP1 in vitro.[8] The structural basis for the selectivity of veliparib and niraparib towards PARP1/2 lies in their interaction with specific amino acid residues (E763/D766 in PARP1) that are not conserved in other PARP family members.[7]

More recently, next-generation inhibitors like AZD5305 have been developed to be highly selective for PARP1, showing approximately 500-fold greater potency for PARP1 over PARP2 in cellular assays.[9][10] This high selectivity is being explored to potentially improve the therapeutic index and reduce toxicities associated with PARP2 inhibition.[11]

Table 1: Comparative Potency (IC50, nM) of PARP Inhibitors Against PARP Family Enzymes

Inhibitor PARP1 PARP2 PARP3 TNKS1 (PARP5a) TNKS2 (PARP5b) Reference
Olaparib 1-5 1-2 210 >1000 290 [3][7]
Rucaparib 1.1 0.8 62 >1000 160 [3][7]
Niraparib 3.8 2.1 510 >1000 >1000 [3][7]
Talazoparib 0.6 1.9 4.0 76 21 [3][7]
Veliparib 5.2 2.9 800 >10000 4900 [3][7]

Note: IC50 values are compiled from multiple sources and assays; slight variations exist in the literature. Data is intended for comparative purposes.

Off-Target Kinase Profiling

Beyond the PARP family, the broader selectivity profile of these small molecules is critical, as off-target effects can contribute to both therapeutic activity and toxicity.[12] Kinome profiling studies have been employed to assess the interaction of PARP inhibitors with a wide array of human kinases.[13]

These analyses show that PARP inhibitors as a class are generally more selective than many kinase inhibitors.[14] However, distinct off-target profiles have emerged. Olaparib and veliparib demonstrate high specificity for PARP1/2 with minimal interaction with the kinome.[13][14] In contrast, rucaparib and niraparib have been shown to inhibit several kinases at submicromolar concentrations that are achievable in patients.[13][15] For instance, niraparib inhibits DYRK1A and DYRK1B, and rucaparib inhibits CDK16 and PIM3.[13] The inhibition of DYRK1A by niraparib may be linked to the clinical observation of hypertension in some patients.[5]

Table 2: Notable Off-Target Kinase Interactions of FDA-Approved PARP Inhibitors

Inhibitor Key Kinase Targets (at 1-10 µM) Potential Clinical Relevance Reference
Olaparib Minimal off-target kinase activity reported. High target selectivity. [13][14]
Rucaparib CDK16, PIM3, DYRK1B, ALK Potential for polypharmacology; ALK interaction may explain efficacy in cancers with ALK alterations. [12][13]
Niraparib DYRK1A, DYRK1B DYRK1A inhibition may contribute to hypertension. [5][13]
Talazoparib Modest binding to two kinases reported. Generally high target selectivity. [13]

| Veliparib | High specificity for PARP1/2 observed. | High target selectivity. |[14] |

Mechanism of Action: Catalytic Inhibition and PARP Trapping

The therapeutic effect of PARP inhibitors is derived from two primary mechanisms: catalytic inhibition and the trapping of PARP-DNA complexes.[2] Catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which disrupts the recruitment of other DNA repair proteins. PARP trapping, however, is the physical stabilization of the PARP1 enzyme on DNA at the site of a single-strand break. This trapped complex is a significant cytotoxic lesion, as it obstructs DNA replication, leading to the formation of lethal double-strand breaks.[8][16]

The potency of PARP trapping varies significantly among inhibitors and does not always correlate with catalytic inhibitory potency. Talazoparib is by far the most potent PARP trapper, followed by niraparib, olaparib, and rucaparib, with veliparib being the weakest trapper.[8][17] This potent trapping ability is thought to contribute to the high efficacy of talazoparib.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARPi ssb Single-Strand Break (SSB) parp1 PARP1/2 Recruitment ssb->parp1 par PAR Synthesis (PARylation) parp1->par repair_proteins Recruitment of Repair Proteins (e.g., XRCC1) par->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair dna_ok DNA Integrity Maintained ssb_repair->dna_ok ssb2 Single-Strand Break (SSB) parp_trap PARP Trapping ssb2->parp_trap parpi PARP Inhibitor parpi->parp_trap Enhances no_par Catalytic Inhibition (No PAR) parpi->no_par Causes stalled_fork Stalled Replication Fork parp_trap->stalled_fork dsb Double-Strand Break (DSB) stalled_fork->dsb no_hr Defective Homologous Recombination (HR) (e.g., BRCA1/2 mutation) dsb->no_hr apoptosis Cell Death (Synthetic Lethality) dsb->apoptosis

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Methodologies

A multi-faceted approach is required to comprehensively profile the specificity of a PARP inhibitor. The workflow typically progresses from initial biochemical assays to more complex cellular and proteome-wide analyses.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_offtarget Off-Target Profiling start Compound Synthesis enzymatic Enzymatic Assays (ELISA, AlphaLISA) - Determine IC50 vs PARP family start->enzymatic binding Binding Assays (Fluorescence Polarization) - Determine Ki start->binding par_inhibition PAR Inhibition Assay (Western Blot / IF) - Confirm on-target effect in cells enzymatic->par_inhibition binding->par_inhibition trapping PARP Trapping Assay (Cellular Fractionation / IF) - Quantify trapping potency par_inhibition->trapping viability Cell Viability Assays (e.g., in BRCA-mutant lines) - Determine cellular potency trapping->viability kinome Kinome Scanning - Identify off-target kinases viability->kinome proteome Chemical Proteomics - Unbiased proteome-wide targets viability->proteome end Specificity Profile kinome->end proteome->end

Caption: Workflow for PARP inhibitor specificity profiling.

1. Biochemical Enzymatic Assays:

  • Principle: These assays measure the catalytic activity of purified PARP enzymes in the presence of varying concentrations of an inhibitor.[18] They are the primary method for determining IC50 values.

  • Protocol Outline (Chemiluminescent PARP Assay):

    • Histone-coated plates are prepared, which serve as the protein substrate for PARylation.

    • A purified PARP enzyme (e.g., PARP1) is added to the wells along with the inhibitor at various concentrations.

    • The enzymatic reaction is initiated by adding a reaction buffer containing NAD+ and activated DNA.

    • After incubation, the plate is washed, and an antibody specific for PAR is added, followed by a horseradish peroxidase (HRP)-linked secondary antibody.

    • A chemiluminescent substrate is added, and the light signal, which is proportional to PARP activity, is measured.[19]

    • IC50 values are calculated by plotting the signal against the inhibitor concentration.

2. Cellular Target Engagement and PARP Trapping Assays:

  • Principle: These assays confirm that the inhibitor engages its target within a living cell and quantify its ability to trap PARP on chromatin.

  • Protocol Outline (Immunofluorescence-based PARP Trapping):

    • Cancer cell lines are cultured on coverslips and treated with the PARP inhibitor.

    • Cells may be treated with a DNA-damaging agent (e.g., H₂O₂) to induce PARP recruitment to DNA.

    • Cells are permeabilized with a detergent buffer to wash away soluble, non-chromatin-bound proteins.

    • The remaining chromatin-bound proteins are fixed (e.g., with paraformaldehyde).

    • Cells are incubated with a primary antibody against PARP1.

    • A fluorescently-labeled secondary antibody is added.

    • The fluorescence intensity of the cell nuclei is quantified using microscopy, which corresponds to the amount of trapped PARP1.[10]

3. Proteome-Wide Specificity Profiling:

  • Principle: Unbiased methods are used to identify all potential protein targets of an inhibitor within a cellular context.

  • Protocol Outline (KINOMEscan® Competition Binding Assay):

    • A DNA-tagged kinase library representing a large portion of the human kinome is utilized.

    • The test inhibitor is incubated with the kinase library.

    • The mixture is passed over an affinity resin that is designed to bind kinases that are not interacting with the test inhibitor.

    • The amount of each kinase captured on the resin is quantified by qPCR of the DNA tags.

    • A reduction in the amount of a specific kinase captured on the resin indicates that it is a target of the test inhibitor.[13][20]

Summary and Conclusion

The selection of a PARP inhibitor for research or clinical development requires careful consideration of its unique specificity profile. While all clinically approved inhibitors effectively target PARP1 and PARP2, they differ significantly in their selectivity across the PARP family, their off-target kinase interactions, and their PARP trapping potency.

Caption: Classification of PARP inhibitors by key features.

Olaparib and veliparib offer high specificity, which may be advantageous in minimizing off-target effects. Rucaparib and niraparib have known kinase off-targets that could contribute to their clinical profiles. Talazoparib's exceptional trapping ability makes it a highly potent cytotoxic agent. Finally, the development of next-generation compounds like AZD5305 highlights a move towards highly PARP1-selective agents to potentially optimize the balance of efficacy and safety. A thorough understanding of these differences, verified through robust experimental methodologies, is essential for advancing the field of DNA damage response-targeted cancer therapy.

References

Corroborating Evidence: A Guide to Validating Research Findings with a Secondary PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Confirming On-Target Efficacy and Mitigating Off-Target Effects.

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1] Initial findings with a primary PARP inhibitor can be promising, but robust validation is crucial to ensure that the observed biological effects are due to on-target PARP inhibition and not unforeseen off-target activities. This guide provides a framework for utilizing a secondary, structurally distinct PARP inhibitor to validate initial findings, supported by comparative experimental data and detailed protocols.

The Rationale for a Secondary Inhibitor

The use of a secondary inhibitor is a critical step in target validation. While a primary inhibitor may show potent efficacy, it is essential to confirm that this effect is not due to interactions with other cellular targets, a phenomenon known as polypharmacology.[2] Some clinical PARP inhibitors have been shown to interact with other protein kinases, which could contribute to their overall cellular effects and potential side effects.[3][4][5] By using a secondary PARP inhibitor with a different chemical structure but similar on-target potency, researchers can strengthen the evidence that the observed phenotype is a direct result of PARP inhibition.

Comparative Biochemical Potency of PARP Inhibitors

The initial step in selecting a secondary inhibitor is to compare its biochemical potency against the primary inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50%.[1] The following table summarizes the IC50 values for several well-characterized PARP inhibitors against PARP1 and PARP2, the primary targets in this class of drugs.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Olaparib1-51-2~1-5
Rucaparib7~0.3~0.04
Niraparib4-5~2~0.4-0.5
Talazoparib1~0.2~0.2
Veliparib4-5~2-4~0.5-0.8
Note: IC50 values can vary depending on the specific assay conditions. Data presented here are aggregated from multiple sources for comparative purposes.[6][7][8]

When selecting a secondary inhibitor, it is ideal to choose one with comparable potency for the target PARP enzyme but with a different selectivity profile or chemical scaffold to minimize the chance of overlapping off-target effects.

Experimental Validation Workflow

A systematic workflow is essential for validating findings with a secondary PARP inhibitor. This process involves a series of in vitro experiments to compare the cellular and molecular effects of both the primary and secondary inhibitors.

G cluster_0 Initial Findings cluster_1 Validation with Secondary Inhibitor cluster_2 Data Analysis and Conclusion PrimaryInhibitor Phenotypic Effect Observed with Primary PARP Inhibitor SecondaryInhibitor Select Structurally Distinct Secondary PARP Inhibitor PrimaryInhibitor->SecondaryInhibitor BiochemicalAssay Confirm On-Target Potency (PARP Activity Assay) SecondaryInhibitor->BiochemicalAssay CellularAssay Compare Cellular Phenotype (e.g., Cytotoxicity, Apoptosis) BiochemicalAssay->CellularAssay MechanismAssay Verify Mechanism of Action (e.g., PARylation, γH2AX foci) CellularAssay->MechanismAssay Comparison Compare Dose-Response Curves and Mechanistic Readouts MechanismAssay->Comparison Conclusion Consistent Results Validate On-Target Effect Comparison->Conclusion Consistent Discrepancy Discrepant Results Suggest Off-Target Effects Comparison->Discrepancy Inconsistent G cluster_0 DNA Damage cluster_1 Normal Cell cluster_2 BRCA-Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP_active PARP-mediated SSB Repair SSB->PARP_active PARP_inhibited PARP Inhibition SSB->PARP_inhibited Cell_Survival_Normal Cell Survival PARP_active->Cell_Survival_Normal HR_active Homologous Recombination (HR) Repair of DSBs HR_active->Cell_Survival_Normal PARPi PARP Inhibitor PARPi->PARP_inhibited blocks DSB Double-Strand Break (DSB) PARP_inhibited->DSB DSB->HR_active HR_deficient Deficient HR Repair DSB->HR_deficient Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death

References

Assessing Synergistic Effects of EB-47 Dihydrochloride with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) and also exhibits inhibitory activity against tankyrase 2 (TNKS2). PARP-1 is a key enzyme in the base excision repair (BER) pathway, crucial for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR), can lead to synthetic lethality. Tankyrases are involved in various cellular processes, including the regulation of Wnt/β-catenin signaling, which is often dysregulated in cancer. Given its dual mechanism of action, EB-47 dihydrochloride holds promise for combination therapies to enhance anti-cancer efficacy and overcome resistance.

While specific studies on the synergistic effects of this compound in combination with other drugs are not yet publicly available, this guide provides a comparative overview of the well-documented synergistic effects of other PARP-1 and tankyrase inhibitors. This information serves as a valuable reference for designing future preclinical and clinical studies involving this compound.

Synergistic Effects of PARP Inhibitors

The primary rationale for combining PARP inhibitors with other anti-cancer agents is to potentiate the DNA-damaging effects of chemotherapy or to exploit synthetic lethality in tumors with specific DNA repair defects.

Combination with DNA-Alkylating Agents (Temozolomide)

Temozolomide (B1682018) (TMZ) is a DNA-alkylating agent that induces DNA lesions. The combination of PARP inhibitors with TMZ has shown significant synergistic activity, particularly in Ewing sarcoma and melanoma.[1][2] The inhibition of PARP-1 prevents the repair of TMZ-induced single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication, which are highly cytotoxic.

Table 1: Synergistic Effects of PARP Inhibitors with Temozolomide

PARP InhibitorCancer TypeCell Lines/ModelKey FindingsReference
Talazoparib (B560058)Ewing SarcomaPediatric Preclinical Testing Program xenograftsSignificant synergism observed in 5 out of 10 Ewing sarcoma xenografts.[1]
Olaparib (B1684210)Melanoma (MGMT-positive)A375, WM266-4Synergistic cytotoxicity observed in MGMT-positive melanoma cell lines.[2]
OlaparibChordomaPatient-derived chordoma cell lines and xenograftsPotentiated DNA damage, cell cycle arrest, and apoptosis in vitro and suppressed tumor growth in vivo.[3]
Combination with Platinum-Based Chemotherapy (Cisplatin)

Cisplatin (B142131) forms DNA adducts, leading to DNA damage. PARP inhibitors can enhance the efficacy of cisplatin by preventing the repair of these adducts. This combination has shown promise in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma.[4][5][6][7][8]

Table 2: Synergistic Effects of PARP Inhibitors with Cisplatin

PARP InhibitorCancer TypeCell Lines/ModelKey FindingsReference
PJ34, CEP 8983Non-Small Cell Lung Cancer (NSCLC)A549 and other NSCLC cell linesSynergistic induction of DNA damage, apoptosis, and loss of clonogenic potential.[4][8]
Olaparib (AZD2281)Oral Squamous Cell CarcinomaHSC-2, Ca9-22, SAS cell lines and xenograftsSynergistic effects on cell survival in vitro and significant inhibition of tumor growth in vivo.[5][6]
Olaparib, Niraparib, Talazoparib, RucaparibBladder CancerUM-UC-3 xenograftsOlaparib and talazoparib showed strong additive or synergistic effects in reducing tumor growth when combined with cisplatin.[7]
Combination with Topoisomerase Inhibitors (Topotecan)

Topoisomerase inhibitors like topotecan (B1662842) create DNA single-strand breaks by trapping topoisomerase I-DNA complexes. The inhibition of PARP-1 can potentiate the effects of these drugs by preventing the repair of these breaks.

Table 3: Synergistic Effects of PARP Inhibitors with Topotecan

PARP InhibitorCancer TypeCell Lines/ModelKey FindingsReference
OlaparibEpithelial Ovarian CancerPrimary epithelial ovarian cancer cellsLiposomal formulations of olaparib and topotecan showed a synergistic antitumor effect.[9][10][11]
Talazoparib, Olaparib, PamiparibPediatric CancersPediatric cancer cell linesCombination with topoisomerase I inhibitors (SN-38, topotecan) showed synergistic effects.[12]

Synergistic Effects of Tankyrase Inhibitors

The inhibition of tankyrase primarily affects the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer. Combining tankyrase inhibitors with agents targeting other signaling pathways can lead to enhanced anti-tumor activity.

Combination with Wnt Signaling Pathway Modulators

In cancers with mutations in the APC gene, tankyrase inhibitors can suppress the Wnt/β-catenin pathway. The effectiveness of these inhibitors can be dependent on the specific type of APC mutation.[13][14][15][16][17]

Table 4: Efficacy of Tankyrase Inhibitors in APC-Mutant Colorectal Cancer

Tankyrase InhibitorCancer TypeCell Lines/ModelKey FindingsReference
G007-LKColorectal Cancer (APC-mutant)COLO-320DM xenograft modelInhibited cell-cycle progression, reduced colony formation, and induced differentiation.[14][16]
Not specifiedColorectal Cancer (APC-mutant)Patient-derived colorectal cancer cellsResponsiveness to tankyrase inhibitors correlated with "short" truncated APC mutations.[13]
Combination with MEK Inhibitors

In KRAS-mutant cancers, a feedback loop involving the FGFR2 signaling pathway can be induced by MEK inhibition, leading to resistance. Tankyrase inhibitors have been shown to overcome this resistance, resulting in a strong synergistic effect when combined with MEK inhibitors.[18]

Table 5: Synergistic Effects of Tankyrase Inhibitors with MEK Inhibitors

Tankyrase InhibitorCancer TypeCell Lines/ModelKey FindingsReference
Not specifiedKRAS-mutant cancersPanel of KRAS-mutant cancer cell linesStrong synergy observed due to the suppression of a feedback loop on the FGFR2 signaling pathway.[18]
Combination with Immune Checkpoint Inhibitors

Activation of the Wnt/β-catenin pathway has been implicated in immune evasion in some cancers. Inhibition of this pathway by tankyrase inhibitors can potentially sensitize tumors to immune checkpoint blockade.

Table 6: Synergistic Effects of Tankyrase Inhibitors with PD-1 Inhibition

Tankyrase InhibitorCancer TypeCell Lines/ModelKey FindingsReference
G007-LKMelanomaB16-F10 syngeneic mouse melanoma modelSynergistic anti-tumor effect dependent on IFNγ and CD8+ T cells.[19]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for assessing drug synergy.

Cell Viability and Synergy Assessment
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with serial dilutions of single agents and their combinations for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Cancer cells are subcutaneously injected into the flanks of the mice.

  • Drug Administration: Once tumors reach a certain volume, mice are randomized into treatment groups and receive single agents, the combination, or vehicle control via appropriate routes (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of drug synergy.

PARP_Inhibitor_Synergy cluster_chemo Chemotherapy (e.g., TMZ, Cisplatin) cluster_parp PARP Inhibition Chemo DNA Damaging Agent SSB Single-Strand DNA Breaks Chemo->SSB PARPi PARP Inhibitor (e.g., EB-47) BER Base Excision Repair PARPi->BER inhibits SSB->BER is repaired by DSB Double-Strand DNA Breaks SSB->DSB Replication fork collapse leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Figure 1: Mechanism of synergy between PARP inhibitors and DNA damaging agents.

Tankyrase_Inhibitor_Synergy Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation of TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Tankyrase_I Tankyrase Inhibitor (e.g., EB-47) Axin Axin Tankyrase_I->Axin stabilizes Axin->DestructionComplex is a key component of

Figure 2: Role of tankyrase inhibitors in the Wnt/β-catenin signaling pathway.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture drug_treatment Treatment with EB-47 & Other Drugs (Single agents and combinations) cell_culture->drug_treatment in_vitro_assays In Vitro Assays (Cell Viability, Apoptosis) drug_treatment->in_vitro_assays synergy_analysis Synergy Analysis (Combination Index) in_vitro_assays->synergy_analysis in_vivo_studies In Vivo Xenograft Studies synergy_analysis->in_vivo_studies Promising combinations tumor_monitoring Tumor Growth Monitoring in_vivo_studies->tumor_monitoring endpoint_analysis Endpoint Analysis (IHC, Western Blot) tumor_monitoring->endpoint_analysis end End endpoint_analysis->end

Figure 3: General experimental workflow for assessing drug synergy.

Conclusion

The dual inhibitory activity of this compound against PARP-1 and tankyrase presents a compelling rationale for its use in combination therapies. Based on the extensive evidence for other inhibitors in these classes, this compound is expected to exhibit significant synergy with a range of anti-cancer agents, including DNA damaging chemotherapy and inhibitors of key oncogenic signaling pathways. The data and protocols presented in this guide offer a foundational framework for researchers to design and execute robust preclinical studies to unlock the full therapeutic potential of this compound in combination regimens. Future research should focus on identifying the most effective combination partners and the patient populations most likely to benefit from such therapies.

References

Comparative Analysis of EB-47 Dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation and comparison of EB-47 dihydrochloride (B599025) with other notable PARP and Tankyrase inhibitors. The following sections detail its performance based on available experimental data, outline relevant experimental protocols, and visualize key cellular pathways and workflows.

EB-47 dihydrochloride is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and also demonstrates inhibitory activity against Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes implicated in various cellular processes including DNA repair and Wnt/β-catenin signaling.[1][2][3][4] This dual activity profile positions EB-47 as a compound of interest for further investigation in oncology and other therapeutic areas.

Quantitative Comparison of Inhibitor Potency

To contextualize the efficacy of this compound, its half-maximal inhibitory concentrations (IC50) are compared with established PARP and Tankyrase inhibitors. Olaparib and Talazoparib are widely recognized PARP inhibitors, while XAV-939 is a well-characterized Tankyrase inhibitor.[5][6][7][8][9][10][11][12][13] The data presented below is collated from various cell-free enzymatic assays.

Table 1: Comparison of IC50 Values for PARP-1 Inhibition

CompoundPARP-1 IC50 (nM)
This compound 45 [1][2][3][4]
Olaparib1-5[5][6][9]
Talazoparib0.57[5][8][11]

Table 2: Comparison of IC50 Values for Tankyrase Inhibition

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)
This compound Not ReportedNot Reported
XAV-939114[5][7][10][12][13]

Experimental Protocols

For the robust cross-validation of this compound's activity, standardized experimental protocols are crucial. The following are detailed methodologies for key assays relevant to the characterization of PARP and Tankyrase inhibitors.

PARP-1 Enzymatic Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against PARP-1.

  • Materials:

    • Histone H4-coated 96-well microplate

    • Recombinant human PARP-1 enzyme

    • Activated DNA

    • Nicotinamide adenine (B156593) dinucleotide (NAD+)

    • Test compound (e.g., this compound)

    • Anti-pADPr antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 0.2N HCl)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • To the wells of the histone H4-coated microplate, add 12.5 µL of the test compound at various concentrations.

    • Add 12.5 µL of a solution containing PARP-1 enzyme and activated DNA to each well.

    • Initiate the PARylation reaction by adding 25 µL of NAD+ solution (e.g., 10 µM or 100 µM).

    • Incubate the plate for 30 minutes at room temperature.

    • Stop the reaction by washing the plate with PBS.

    • Perform an ELISA-like detection:

      • Add 100 µL of anti-pADPr antibody and incubate for 60 minutes.

      • Wash with PBS.

      • Add 100 µL of HRP-conjugated secondary antibody and incubate for 60 minutes.

      • Wash with PBS.

    • Add 100 µL of TMB substrate and allow color to develop for 15 minutes.

    • Stop the color development by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader. The optical density is proportional to the PARylation of histone H4.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.[14][15]

Wnt/β-catenin Signaling Reporter Assay (Luciferase-based)

This assay measures the effect of a compound on the Wnt signaling pathway, which is modulated by Tankyrase activity.

  • Materials:

    • HEK293 cell line stably expressing a TCF/LEF-luciferase reporter

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Wnt3a conditioned medium or recombinant Wnt3a

    • Test compound (e.g., this compound or XAV-939)

    • 96-well white, clear-bottom microplates

    • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay buffer)

    • Luminometer

  • Procedure:

    • Seed the TCF/LEF reporter HEK293 cells into a 96-well plate at a density of approximately 35,000 cells per well and allow them to attach overnight.

    • The following day, replace the medium with fresh medium containing the test compound at various concentrations.

    • Stimulate the Wnt pathway by adding Wnt3a to the appropriate wells. Include unstimulated controls.

    • Incubate the plate at 37°C in a CO2 incubator for 5-6 hours or overnight.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 110 µL per well).

    • Incubate at room temperature for approximately 15-30 minutes with gentle rocking.

    • Measure the luminescence using a luminometer.

    • Calculate the fold induction of luciferase expression relative to the unstimulated control and determine the effect of the test compound.[16][17][18][19][20]

Cell Viability Assay (alamarBlue)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (e.g., this compound)

    • alamarBlue™ cell viability reagent

    • 96-well microplates

    • Fluorescence or absorbance microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/ml) and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound. Include vehicle-treated control wells.

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

    • Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[21][22][23][24][25]

Visualizations

The following diagrams illustrate the key signaling pathway affected by the inhibitors and a typical experimental workflow.

PARP_Inhibition_Pathway cluster_0 Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) chain NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates EB47 This compound EB47->PARP1 inhibits

Caption: PARP-1 Inhibition Pathway.

Wnt_Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus TNKS Tankyrase (1/2) Axin Axin TNKS->Axin PARylates (destabilizes) Destruction_Complex Destruction Complex (APC, GSK3β) Axin->Destruction_Complex scaffolds Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates (when stable) XAV939 XAV-939 XAV939->TNKS inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF co-activates Gene_Expression Wnt Target Gene Expression TCF_LEF->Gene_Expression promotes

Caption: Wnt/β-catenin Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture compound_treatment Compound Treatment (e.g., EB-47) cell_culture->compound_treatment incubation Incubation (e.g., 72 hours) compound_treatment->incubation assay Perform Assay (e.g., alamarBlue) incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: Cell-Based Assay Workflow.

References

Safety Operating Guide

Proper Disposal of EB-47 Dihydrochloride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of EB-47 dihydrochloride (B599025), a potent PARP-1 inhibitor used in proteomics research.[1] Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Given that specific toxicological data for EB-47 dihydrochloride is not extensively documented, it is imperative to handle this compound with the assumption that it is hazardous. The following procedures are based on established best practices for the disposal of research chemicals, particularly other small molecule inhibitors.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.

Required Personal Protective Equipment:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: To prevent dermal exposure.

  • Laboratory Coat: To protect clothing and skin.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in its pure solid form, in solution, or as contaminated laboratory materials, necessitates meticulous segregation and clear labeling to align with institutional and regulatory standards.

  • Waste Identification and Segregation:

    • Solid Waste: Collect all unused, expired, or waste this compound solid in a dedicated, clearly labeled, and sealable hazardous waste container. Avoid mixing with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Liquid Waste: All solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Under no circumstances should these solutions be poured down the drain.[2]

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have been in contact with this compound should be collected in a designated hazardous waste bag or container.[3] Non-disposable glassware must be decontaminated following your laboratory's standard operating procedures for hazardous chemicals before washing. For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4]

  • Waste Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[5][6] The label must include the full chemical name, "this compound," and a list of all constituents, including solvents with their approximate concentrations.

  • Temporary Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[6] This storage location should be away from general laboratory traffic and incompatible chemicals. Ensure all containers are tightly capped except when adding waste.[5]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][3] Comply with all institutional procedures regarding waste manifests and collection.

Hazard Profile by Analogy

ParameterInformationSource (Analogous Compound)
Toxicity Assumed to be toxic if swallowed.Olaparib[2]
Irritation May cause skin and serious eye irritation.Olaparib[2]
Respiratory Effects May cause respiratory irritation.Olaparib[2]
Reproductive Toxicity May damage fertility or the unborn child.Olaparib[2]
Organ Damage May cause damage to organs through prolonged or repeated exposure.Olaparib[2]
Environmental Hazard Considered hazardous to the aquatic environment.Olaparib[2]
UN Number for Transport UN2811 (Toxic solids, organic, n.o.s.)Olaparib[2]

Experimental Protocol: Decontamination of Non-Disposable Glassware

  • Initial Rinse: Triple rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the experimental solvent) to remove residual this compound. Collect all rinsate as hazardous liquid waste.

  • Detergent Wash: Wash the rinsed glassware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

EB47_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal Steps start Start: Identify EB-47 Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing EB-47) waste_type->liquid_waste Liquid labware Contaminated Labware (Pipette tips, gloves, glassware) waste_type->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_labware Collect in Labeled Contaminated Waste Container labware->collect_labware storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_labware->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of EB-47 dihydrochloride (B599025). Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment. EB-47 dihydrochloride is a potent poly(ADP-ribose) polymerase (PARP-1) inhibitor and should be handled with the same precautions as other cytotoxic compounds.[1][2][3][4]

Personnel Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the consistent and correct use of appropriate PPE.[5] Due to the hazardous nature of cytotoxic compounds, a comprehensive PPE ensemble is mandatory.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.[6] Ensure gloves have been tested against chemotherapy drugs (e.g., ASTM D6978 standard).[7] The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or splash on the outer glove.[6]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[7] Cuffs should be elasticated and tucked under the inner glove.Protects skin and personal clothing from contamination through splashes or aerosol exposure.[5]
Eye Protection Chemical splash goggles or a full-face shield.[5][6] If using goggles, they must be worn in conjunction with a fluid-resistant mask.[6]Protects eyes and face from splashes of the compound in solution or from airborne particles of the solid form.[5]
Respiratory Protection For handling the solid (powder) form outside of a containment device, a NIOSH-approved N95 or higher respirator is required.[7] Surgical masks protect the product from contamination but do not protect the user from inhaling chemical particles.[5][7]Minimizes the risk of inhaling aerosolized particles of the compound.
Additional Wear Disposable cap and shoe covers.[6]Reduces the potential for cross-contamination of other laboratory areas.

graph PPE_Workflow {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Enter Controlled Area", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gowning [label="Don Cap and Shoe Covers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HandHygiene1 [label="Perform Hand Hygiene", fillcolor="#FBBC05", fontcolor="#202124"]; Gown [label="Don Protective Gown", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gloves1 [label="Don Inner Pair of Gloves\n(Under Gown Cuff)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mask[label="Don Respiratory Protection\n(if required)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eyes [label="Don Eye/Face Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gloves2 [label="Don Outer Pair of Gloves\n(Over Gown Cuff)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ready [label="Ready for Handling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Gowning; Gowning -> HandHygiene1; HandHygiene1 -> Gown; Gown -> Gloves1; Gloves1 -> Mask; Mask -> Eyes; Eyes -> Gloves2; Gloves2 -> Ready; }

Caption: Workflow for donning Personal Protective Equipment.

Operational Plan: Handling Procedures

All handling of this compound, particularly the solid form and initial solution preparation, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device to minimize aerosol generation and exposure.[7]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Cover the work surface of the BSC with a disposable, absorbent, plastic-backed liner.

    • Assemble all necessary materials (e.g., vials, solvents, pipettes, waste containers) before starting work to minimize movement in and out of the containment area.

  • Weighing the Compound (Solid Form):

    • If possible, weigh the powder directly within the BSC.

    • If a balance inside the BSC is not available, use a ventilated balance safety enclosure.

    • Handle the container with care to avoid generating airborne dust.

  • Solution Preparation:

    • This compound is soluble in water (10 mg/mL) and DMSO (50 mg/mL).[2]

    • When preparing stock solutions, add the solvent slowly to the solid to avoid splashing.[1]

    • If precipitation occurs, sonication may be used to aid dissolution.[1]

    • Solutions should be stored in tightly sealed containers at -20°C for up to one month or -80°C for up to six months to prevent degradation.[1]

  • Post-Handling:

    • Wipe down all exterior surfaces of containers with an appropriate deactivating agent (e.g., 70% ethanol) before removing them from the BSC.

    • Dispose of all contaminated disposables as cytotoxic waste.

Emergency and Disposal Plan

Spill Management:

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Secure the Area: Cordon off the spill area to prevent entry.

  • Don PPE: Before cleanup, don the full PPE ensemble described in Table 1, including respiratory protection.

  • Containment & Cleanup:

    • Use a cytotoxic spill kit.

    • Cover the spill with absorbent pads to contain it.[5]

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into a designated cytotoxic waste container.[5]

  • Decontamination:

    • Clean the spill area with a detergent solution (soap and water) followed by an appropriate decontaminant.[5]

    • Rinse the area thoroughly.

  • Reporting: Report the incident to the laboratory supervisor and institutional safety office.[5]

Table 2: First Aid Measures

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[8][9] Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air immediately.[8][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

Disposal Plan:

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and empty vials must be placed in clearly labeled, leak-proof, puncture-resistant cytotoxic waste containers.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.[9]

Caption: Waste segregation and disposal workflow.

References

×

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